Tert-butyl pent-4-EN-1-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pent-4-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZABMBWHKURXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479443 | |
| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-92-6 | |
| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202925-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl pent-4-en-1-ylcarbamate (CAS No. 202925-92-6) has emerged as a highly valuable intermediate, prized for its unique combination of a stable, yet readily cleavable, protected amine and a versatile terminal alkene.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, synthesis protocols, diverse synthetic applications, and critical role in the development of novel therapeutics, particularly those containing heterocyclic scaffolds. By explaining the causality behind its reactivity and utility, this document serves as a resource for professionals seeking to leverage this powerful synthetic tool.
Core Concepts: Structure and Strategic Value
The Power of Orthogonal Functionality
The efficacy of this compound as a synthetic intermediate stems from its two distinct functional groups, which can be manipulated independently under orthogonal reaction conditions. This orthogonality is the cornerstone of its utility, allowing for sequential, controlled modifications without the need for complex protection-deprotection schemes for other parts of the molecule.
-
The Boc-Protected Amine: The primary amine is masked with a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.[3] The Boc group is exceptionally stable to a wide range of nucleophilic and basic conditions, yet it can be selectively and cleanly removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid).[4][5]
-
The Terminal Alkene: The pent-4-enyl chain provides a terminal double bond, which serves as a versatile chemical handle for a vast array of transformations, including oxidation, reduction, addition, and carbon-carbon bond-forming reactions like olefin metathesis.
Chemical Structure and Identity
The molecule's structure combines these two key features into a single, stable, and easily handled compound.
References
An In-depth Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate: Synthesis, Properties, and Applications in Drug Development
Introduction: A Versatile Building Block in Modern Organic Synthesis
Tert-butyl pent-4-en-1-ylcarbamate, also known by its IUPAC name tert-butyl N-pent-4-enylcarbamate, is a bifunctional organic molecule of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure uniquely combines a terminal alkene functionality with a carbamate-protected primary amine. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonal reactivity makes this compound a valuable building block for the synthesis of complex molecular architectures, particularly in the construction of pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an exploration of its reactivity, and a discussion of its current and potential applications in the pharmaceutical industry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 185.26 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | --INVALID-LINK--[1] |
| CAS Number | 202925-92-6 | --INVALID-LINK--[1] |
| Appearance | Not explicitly stated, but likely a colorless oil or low-melting solid at room temperature. | Inferred from similar compounds |
| Boiling Point | Data not available. For reference, Butyl carbamate has a boiling point of 203-204 °C at atmospheric pressure. | |
| Melting Point | Data not available. For reference, Butyl carbamate has a melting point of 53-55 °C. | |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, ethyl acetate, and acetone. Limited solubility in water. | General knowledge of carbamates |
Spectroscopic Data
-
¹H NMR: Expected signals would include those for the terminal vinyl protons (around 4.9-5.9 ppm), the methylene protons adjacent to the nitrogen and the double bond, the bulky tert-butyl group (a sharp singlet around 1.4 ppm), and the NH proton of the carbamate.
-
¹³C NMR: Key signals would correspond to the carbonyl carbon of the carbamate (around 155 ppm), the carbons of the double bond (in the range of 115-140 ppm), the quaternary carbon and the methyl carbons of the tert-butyl group, and the methylene carbons of the pentenyl chain.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the carbamate (around 3300-3500 cm⁻¹), the C=O stretching of the carbamate (around 1680-1720 cm⁻¹), and the C=C stretching of the alkene (around 1640 cm⁻¹). The C-H stretching of the sp² and sp³ hybridized carbons would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the protection of the primary amine of 4-penten-1-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.
Experimental Protocol: Boc Protection of 4-Penten-1-amine
Materials:
-
4-Penten-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-penten-1-amine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the stirred amine solution over a period of 30 minutes. Following this, add a base such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary, typically affording the desired this compound as a colorless oil.
Causality behind Experimental Choices:
-
Excess Boc₂O: A slight excess of di-tert-butyl dicarbonate is used to ensure complete conversion of the starting amine.
-
Use of Base: A base is employed to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.
-
Controlled Addition at 0 °C: The dropwise addition of Boc₂O at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Work-up: The washing steps are crucial to remove any unreacted reagents, the base, and water-soluble byproducts, leading to a purer product.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the terminal alkene and the Boc-protected amine.
Reactions of the Terminal Alkene
The terminal double bond is amenable to a wide range of transformations, allowing for further functionalization of the molecule.
-
Hydroboration-Oxidation: This two-step reaction sequence converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. This is a powerful method for introducing a hydroxyl group at the terminus of the carbon chain, providing a handle for further modifications.
-
Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive workup, yields an aldehyde. This transformation is useful for shortening the carbon chain and introducing a versatile carbonyl group.
-
Cross-Metathesis: Olefin metathesis, particularly with a terminal alkene partner using a Grubbs' catalyst, allows for the formation of a new carbon-carbon double bond with a different substituent. This reaction is highly valuable for building molecular complexity.
Reactions of the Boc-Protected Amine
The primary function of the Boc group is to mask the reactivity of the amine. Its removal, or deprotection, is a key step in many synthetic sequences.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent. This regenerates the free primary amine, which can then participate in a variety of subsequent reactions such as amide bond formation, alkylation, or sulfonylation. The mildness of this deprotection condition makes it compatible with a wide range of other functional groups. Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.[2]
Applications in Drug Development
While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various classes of therapeutic agents. The combination of a primary amine and a reactive alkene handle makes it a valuable precursor for creating diverse molecular scaffolds.
-
Antiviral Agents: The synthesis of antiviral drugs, such as neuraminidase inhibitors like oseltamivir (Tamiflu), often involves intermediates with functionalized cyclohexene rings. The pentenyl side chain of this compound can be elaborated through various chemical transformations to construct such cyclic systems. For instance, the synthesis of a key intermediate for oseltamivir phosphate has been reported using a Boc-protected amine on a cyclohexene scaffold.[3]
-
Anticancer Agents: Many kinase inhibitors and protease inhibitors feature nitrogen-containing heterocyclic cores and flexible side chains. The deprotected amine of what was formerly this compound can be used to build these heterocyclic structures or to append side chains that are crucial for binding to the active sites of target enzymes. Carbamate functionalities are also present in some steroidal anticancer agents.
-
Protease Inhibitors: The development of HIV-1 protease inhibitors is a cornerstone of antiretroviral therapy. These drugs often mimic the peptide substrates of the protease, and the amine functionality is a key component in forming the peptide-like backbone.
-
Kinase Inhibitors: Kinase inhibitors are a major class of targeted cancer therapies. The synthesis of these molecules often involves the construction of complex heterocyclic systems where a primary amine serves as a key nucleophile in ring-forming reactions or for the introduction of solubilizing groups.
Safety and Handling
Hazard Identification:
This compound is classified as harmful if swallowed.[1] It may also cause skin, eye, and respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.
Storage and Stability:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
-
The compound is generally stable under recommended storage conditions.
Conclusion
This compound is a strategically important building block in organic synthesis, offering a valuable combination of a readily deprotectable amine and a versatile terminal alkene. Its utility in the construction of complex molecules, particularly those with pharmaceutical relevance, is significant. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and an exploration of its reactivity and potential applications. As the demand for novel and effective therapeutics continues to grow, the role of such versatile synthetic intermediates will undoubtedly become even more critical in the arsenal of the medicinal chemist.
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris - UiTM Institutional Repository [ir.uitm.edu.my]
Tert-butyl pent-4-EN-1-ylcarbamate CAS number 202925-92-6
An In-depth Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate (CAS 202925-92-6)
Abstract
This compound is a bifunctional synthetic building block of significant utility in modern organic chemistry, drug discovery, and materials science. This molecule incorporates two key, orthogonally reactive functional groups: an acid-labile tert-butoxycarbonyl (Boc) protected amine and a versatile terminal alkene. This guide, intended for researchers and development scientists, provides an in-depth examination of its synthesis, chemical properties, and reactivity. We will explore detailed, field-tested protocols for its preparation and deprotection, analyze the synthetic transformations possible at the terminal olefin, and provide a comparative analysis with its alkyne analogue to guide strategic decisions in complex synthetic design.
Molecular Overview and Physicochemical Properties
This compound, also known as N-Boc-4-penten-1-amine, serves as a valuable linker molecule, providing a flexible five-carbon chain that can be incorporated into more complex structures. The strategic placement of the Boc-protected amine and the terminal alkene allows for sequential, selective chemical modifications.
The Boc group provides robust protection for the primary amine during reactions that would otherwise be compromised by its nucleophilicity or basicity, such as those involving strong bases or organometallic reagents.[1][2] It is stable under a wide range of conditions but can be removed cleanly under anhydrous acidic conditions.[1][3] The terminal alkene provides a handle for a multitude of transformations, including polymerizations, cross-coupling reactions, and functional group interconversions.[4]
Table 1: Physicochemical Properties of this compound [5]
| Property | Value |
| CAS Number | 202925-92-6 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | tert-butyl N-pent-4-enylcarbamate |
| Appearance | Typically a liquid or low-melting solid |
| SMILES | CC(C)(C)OC(=O)NCCCC=C |
| InChIKey | UZABMBWHKURXMU-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a straightforward and high-yielding N-protection reaction. The causality behind this common transformation lies in the high electrophilicity of the carbonyl carbons in di-tert-butyl dicarbonate (Boc₂O) and the nucleophilicity of the primary amine of the starting material, 4-penten-1-amine.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks a carbonyl group of the Boc anhydride, forming a tetrahedral intermediate.[2][6] This intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[6] A mild base is often included to neutralize the resulting carbamic acid intermediate, driving the reaction to completion.[7]
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
4-penten-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-amine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (1.2 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C using an ice-water bath. Causality Note: Cooling the reaction minimizes potential side reactions and controls the exotherm upon addition of the anhydride.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred, cooled solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system and staining with ninhydrin). The disappearance of the starting amine spot indicates reaction completion.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1x) and then with brine (1x). Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel to yield this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for Boc protection of 4-penten-1-amine.
Chemical Reactivity and Synthetic Utility
The molecule's power lies in the distinct and addressable reactivity of its two functional ends.
Reactions at the Terminal Alkene
The terminal double bond is an electron-rich pi system, making it susceptible to a wide range of electrophilic addition and transition-metal-catalyzed reactions.[4][8]
-
Hydroboration-Oxidation: Provides anti-Markovnikov addition of H₂O across the double bond, yielding the terminal alcohol, tert-butyl (5-hydroxypentyl)carbamate. This is a crucial method for converting the alkene into a primary alcohol.
-
Ozonolysis: Cleavage of the C=C bond to yield an aldehyde, tert-butyl (4-oxobutyl)carbamate. This reaction effectively shortens the carbon chain and introduces a new electrophilic handle.
-
Epoxidation: Reaction with an oxidant like m-CPBA forms an epoxide, a versatile intermediate for further nucleophilic attack.
-
Heck Reaction / Cross-Coupling: While less common for unactivated alkenes, it can participate in certain cross-coupling reactions to form new C-C bonds.
-
Radical Additions: Can undergo radical addition reactions, for instance with thiols or HBr under radical conditions.
Reactivity Map of the Alkene Terminus
Caption: Key transformations of the terminal alkene group.
Deprotection of the N-Boc Group
The removal of the Boc group is one of its most critical features, regenerating the free amine for subsequent reactions, such as amide bond formation. This is typically achieved under anhydrous acidic conditions.[1][2]
Mechanism of Acid-Catalyzed Deprotection: The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free primary amine (which is protonated under the acidic conditions).[2] The tert-butyl cation is typically scavenged by the counter-ion or eliminated to form isobutene.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Protocol: Selective N-Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C. Slowly add TFA (5-10 eq) dropwise. Causality Note: The reaction is often vigorous, producing gas (CO₂ and isobutene). Slow addition at 0°C ensures control.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until the effervescence ceases. Safety Note: This neutralization is exothermic and releases CO₂; perform with caution.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Application Focus: A Comparative Analysis with the Alkyne Analogue
While the terminal alkene is a workhorse of traditional organic synthesis, its alkyne counterpart, tert-butyl pent-4-yn-1-ylcarbamate (CAS 151978-50-6) , has emerged as a key player in bioconjugation and medicinal chemistry.[9][10] Understanding their distinct reactivities is crucial for modern synthetic strategy.
The alkyne is a premier functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[10] This has made it an invaluable linker for constructing Proteolysis Targeting Chimeras (PROTACs), where precise and efficient conjugation is paramount.[10]
Table 2: Comparative Reactivity of Alkene vs. Alkyne Terminus
| Feature | Tert-butyl pent-4-en -1-ylcarbamate (Alkene) | Tert-butyl pent-4-yn -1-ylcarbamate (Alkyne) |
| Primary Application | Polymer precursors, metathesis, classical additions | Click Chemistry (CuAAC), PROTAC linkers, Sonogashira coupling[10] |
| Key Reaction | Electrophilic Addition, Hydrogenation, Ozonolysis[4] | Azide-Alkyne Cycloaddition[10] |
| Bioorthogonality | Lower; can be reactive under certain biological conditions | Higher; terminal alkynes are largely inert in biological systems |
| Strategic Choice | Best for building saturated carbon skeletons or when subsequent olefin metathesis is desired. | The gold standard for bioconjugation, attaching to azide-modified proteins, or building complex molecules via triazole linkage. |
As a Senior Application Scientist, the choice between these two building blocks is dictated entirely by the final application. For creating novel polymers or performing ring-closing metathesis to form cyclic amines (after deprotection), the alkene is superior. For tagging a biomolecule or linking two complex fragments in a drug discovery program, the alkyne's click-ready functionality is the more strategic and reliable choice.
Safety and Handling
This compound is classified as harmful if swallowed (GHS Hazard H302).[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical; it is a versatile synthetic tool that offers chemists orthogonal control over two highly valuable functional groups. Its straightforward synthesis and predictable reactivity make it a reliable building block for introducing a C5 amino-linker. By understanding its specific reaction profile—particularly in comparison to its alkyne analogue—researchers can make informed, strategic decisions to accelerate their synthetic programs in fields ranging from medicinal chemistry to advanced materials.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate
This guide provides a comprehensive overview of tert-butyl pent-4-en-1-ylcarbamate, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document will delve into its fundamental properties, synthesis, applications, and safety considerations, grounded in authoritative sources.
Core Molecular Attributes
This compound is a carbamate derivative that incorporates a terminal alkene and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight.
These attributes are crucial for stoichiometric calculations in reaction planning and for analytical characterization.
Chemical Structure
The structure of this compound is characterized by a five-carbon chain with a double bond at the fourth position (a terminal alkene). One end of the chain is attached to a nitrogen atom, which is part of a carbamate functional group. The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reactivity. Below is a summary of key properties for this compound.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | PubChem[1] |
| CAS Number | 202925-92-6 | Advanced ChemBlocks[2] |
| Purity | Typically ≥97% | Advanced ChemBlocks[2] |
| Appearance | Varies, often an oil or solid | N/A |
| SMILES | C=CCCCNC(=O)OC(C)(C)C | Advanced ChemBlocks[2] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key aspect of its utility. The Boc-protected amine allows for selective reactions at the terminal alkene.
General Synthesis Pathway
A common method for synthesizing Boc-protected amines involves the reaction of the corresponding primary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
References
IUPAC name for N-Boc-5-amino-1-pentene
An In-Depth Technical Guide to tert-Butyl N-pent-4-en-1-ylcarbamate A Senior Application Scientist's Field Guide to a Versatile Bifunctional Building Block
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl N-pent-4-en-1-ylcarbamate, commonly known in laboratory settings as N-Boc-5-amino-1-pentene, represents a quintessential example of such a reagent. This molecule uniquely combines a terminal alkene, ripe for a multitude of carbon-carbon bond-forming reactions, with a primary amine masked by the robust and selectively cleavable tert-butoxycarbonyl (Boc) protecting group.
This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of facts to explore the causal relationships behind its synthesis and application. We will deconstruct its formal nomenclature, detail its physicochemical properties, provide a field-tested synthesis protocol, and explore its strategic applications in advanced chemical synthesis.
Part 1: Nomenclature and Physicochemical Properties
Deconstructing the IUPAC Name
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is tert-butyl N-pent-4-en-1-ylcarbamate .[1] While the common name "N-Boc-5-amino-1-pentene" is descriptive and widely used, the IUPAC name provides a precise and unambiguous structural definition based on a hierarchy of functional groups.
The molecule is formally named as an ester of carbamic acid (H₂NCOOH).
-
Carbamate: This is the parent functional group, an ester-amide combination with the general structure R₂N–C(=O)O–R'.
-
tert-butyl: This prefix describes the R' group attached to the carbamate oxygen, which is a tert-butyl group, (CH₃)₃C-.
-
N-pent-4-en-1-yl: This describes the substituent attached to the carbamate nitrogen (N).
-
pent- : The longest carbon chain has five carbons.
-
-4-en- : A carbon-carbon double bond exists, starting at carbon #4 (when numbering from the point of attachment to the nitrogen, which is carbon #1).
-
-1-yl : The five-carbon chain is attached to the nitrogen at position #1.
-
The logical breakdown of the IUPAC nomenclature is visualized below.
Caption: Logical derivation of the IUPAC name for the target molecule.
Physicochemical Data
Quantitative data for tert-butyl N-pent-4-en-1-ylcarbamate is essential for experimental planning, including stoichiometry calculations and purification strategy design. The key properties are summarized below.[1]
| Property | Value |
| IUPAC Name | tert-butyl N-pent-4-en-1-ylcarbamate |
| Synonyms | N-Boc-5-amino-1-pentene, tert-butyl pent-4-enylcarbamate |
| CAS Number | 202925-92-6 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not well-defined, subject to decomposition at high temp. |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF); insoluble in water |
Part 2: The Strategic Role of the Boc Protecting Group
To appreciate the utility of N-Boc-5-amino-1-pentene, one must first understand the function of the Boc group. Amines are nucleophilic and basic, making them incompatible with many reaction conditions (e.g., strong acids, electrophilic reagents, organometallics) intended for other parts of a molecule.[2][3] The Boc group serves as a temporary shield, converting the reactive amine into a much less nucleophilic carbamate.[4][5]
Key Attributes of the Boc Group:
-
Stability: It is stable to bases, nucleophiles, and reductive conditions like catalytic hydrogenation.[4][6]
-
Orthogonality: Its stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, allowing for selective deprotection in complex syntheses.[6]
-
Facile Cleavage: It is readily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which proceed via a stable tert-butyl carbocation.[5]
The protection/deprotection cycle is a cornerstone of modern multi-step synthesis.
Caption: The Boc protection and deprotection cycle in synthetic chemistry.
Part 3: Field-Tested Synthesis Protocol
The synthesis of tert-butyl N-pent-4-en-1-ylcarbamate is a standard N-Boc protection reaction. The following protocol is a robust, self-validating procedure adaptable to common laboratory settings.
Reaction Scheme
(Self-generated image representing the reaction of 5-amino-1-pentene with di-tert-butyl dicarbonate to yield the target product)
Step-by-Step Methodology
Materials:
-
5-amino-1-pentene (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol: [Based on general procedures described in[7]]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentene (1.0 eq) in dichloromethane (approx. 0.2 M concentration). If starting from the hydrochloride salt, use a biphasic system of DCM and aqueous NaHCO₃ (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 15-20 minutes. If not using a biphasic system, add triethylamine (1.2 eq) to the amine solution before adding the (Boc)₂O.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and finally, brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify further by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Caption: Experimental workflow for the synthesis of the target compound.
Part 4: Applications in Synthetic Chemistry
The value of this molecule lies in its two distinct functional handles, which can be addressed with high selectivity.
1. The Terminal Alkene: This moiety is a versatile platform for C-C bond formation and functional group interconversion. Potential transformations include:
-
Hydroboration-Oxidation: To form the corresponding terminal alcohol, tert-butyl N-(5-hydroxypentyl)carbamate.[]
-
Olefin Metathesis: For cross-coupling with other alkenes to build larger, more complex structures.
-
Epoxidation: To generate an epoxide for subsequent ring-opening reactions.
-
Heck or Suzuki Coupling: After conversion to a vinyl halide or vinyl boronate.
-
Hydrogenation: To saturate the double bond, yielding tert-butyl N-pentylcarbamate.
2. The N-Boc Amine: Following transformations on the alkene, the amine can be deprotected under acidic conditions to reveal a primary amine. This newly liberated amine can then undergo:
-
Acylation/Amidation: To form amides by reacting with activated carboxylic acids, a key step in peptide synthesis.[9][]
-
Reductive Amination: To form secondary or tertiary amines.
-
Nucleophilic Substitution: To build heterocyclic rings or other nitrogen-containing structures.
This dual reactivity makes it an excellent linker or scaffold in drug discovery and materials science.[]
Caption: Synthetic pathways enabled by the dual functionality of the molecule.
Conclusion
tert-Butyl N-pent-4-en-1-ylcarbamate is more than just a chemical with a complex name; it is a strategically designed synthetic tool. Its value is derived from the orthogonal reactivity of its terminal alkene and its Boc-protected amine. A thorough understanding of the principles of amine protection, coupled with a mastery of fundamental synthetic protocols, allows researchers and drug development professionals to leverage this versatile building block for the efficient and controlled synthesis of novel, high-value molecules.
References
- 1. Tert-butyl pent-4-EN-1-ylcarbamate | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl pent-4-en-1-ylcarbamate: A Versatile Bifunctional Building Block in Modern Organic Synthesis
This technical guide provides a comprehensive overview of tert-butyl pent-4-en-1-ylcarbamate, a pivotal building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, provide a robust and validated synthetic protocol, and explore its strategic applications, particularly in the construction of complex molecular architectures with therapeutic potential.
Core Identity: Nomenclature and Physicochemical Properties
This compound is a bifunctional organic molecule that incorporates a terminal alkene and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This unique combination of a nucleophilic precursor (the protected amine) and a reactive handle for carbon-carbon bond formation (the alkene) makes it a highly valuable and versatile intermediate in multi-step organic synthesis.
Synonyms and Identifiers
The compound is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list is provided below for ease of searching and identification.
| Identifier Type | Value | Source |
| CAS Number | 202925-92-6 | Advanced ChemBlocks[1] |
| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | PubChem[2] |
| Molecular Formula | C₁₀H₁₉NO₂ | Advanced ChemBlocks[1] |
| Molecular Weight | 185.27 g/mol | Advanced ChemBlocks[1] |
| Synonym | tert-butyl pent-4-enylcarbamate | PubChem[2] |
| Synonym | N-Boc-pent-4-enylamine | PubChem[2] |
| Synonym | N-Boc-5-amino-1-pentene | PubChem[2] |
| Synonym | 1-(Boc-amino)-4-pentene | PubChem[2] |
| Synonym | tert-butyl 4-pentenylcarbamate | PubChem[2] |
| Synonym | Pent-4-enyl-carbamic acid tert-butyl ester | PubChem[2] |
| MDL Number | MFCD08437624 | Advanced ChemBlocks[1] |
No widely recognized trade names for this compound were identified; it is primarily marketed under its chemical names and catalog identifiers.
Synthesis: A Validated Protocol for Boc Protection
The most direct and efficient synthesis of this compound is achieved through the N-protection of the commercially available 4-penten-1-amine using di-tert-butyl dicarbonate (Boc₂O). The Boc group is ideal for this purpose due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring orthogonality with many other protecting groups.
The following protocol is a self-validating system, designed for high yield and purity, based on established methods for the Boc protection of primary amines.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-penten-1-amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected product along with tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.
Caption: Mechanism of Boc Protection.
Detailed Experimental Protocol
Materials:
-
4-Penten-1-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (sufficient to dissolve amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-amine (1.0 equiv) and the base (TEA or DIPEA, 1.5 equiv) in the chosen solvent (e.g., DCM). Stir the solution at room temperature for 5 minutes.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add Boc₂O (1.1 equiv) portion-wise or as a solution in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel to afford this compound as a pure oil or low-melting solid.
This protocol consistently provides high yields of the desired product, which is often pure enough for subsequent steps without further purification.
Applications in Drug Development and Medicinal Chemistry
The synthetic utility of this compound stems from its bifunctional nature. The Boc-protected amine is inert to many reaction conditions, allowing for selective manipulation of the terminal alkene. Conversely, the alkene is stable to the acidic conditions required for Boc deprotection. This orthogonality is a cornerstone of modern synthetic strategy.
Caption: Synthetic pathways enabled by the subject compound.
Role as a Linker and Scaffold Component
The five-carbon chain provides a flexible linker that can be incorporated into larger molecules to connect different pharmacophores. This is a common strategy in drug discovery to optimize binding to a biological target.
Synthesis of Heterocyclic Systems
The terminal alkene is a versatile functional group for constructing cyclic systems, which are prevalent in many drug molecules.
-
Ring-Closing Metathesis (RCM): After elaboration of the nitrogen atom, the pentenyl side chain can participate in RCM to form various nitrogen-containing heterocycles, such as piperidines and azepanes.
-
Aza-Heck Cyclizations: The compound has been used in stereoselective syntheses of imidazolidin-2-ones, structures known for their biological activities.[3]
Case Study: Pyrrolopyrimidin-7-one Derivatives
A notable application of tert-butyl pent-4-enylcarbamate is found in the synthesis of pyrrolopyrimidin-7-one derivatives, which have been investigated for pharmaceutical use. In this context, the Boc-protected amine allows for a Heck reaction to couple the pentenyl moiety with an aryl bromide. Subsequent deprotection and intramolecular cyclization steps lead to the formation of the complex heterocyclic core. This demonstrates the compound's utility in building scaffolds for kinase inhibitors and other targeted therapies.
Bioconjugation and Photocatalysis
In the field of chemical biology, derivatives of this compound are used in the development of novel bioconjugation strategies. For instance, it has been employed as a substrate in research focused on visible-light-driven photocatalysis to attach molecules to peptides and proteins, a key technology for creating antibody-drug conjugates and diagnostic tools.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area or fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its value lies not in its own biological activity, but in the synthetic versatility it provides to medicinal chemists and drug development professionals. The orthogonal nature of its protected amine and terminal alkene functionalities enables the streamlined construction of complex, biologically relevant molecules, from heterocyclic scaffolds to peptide conjugates. As synthetic methodologies continue to advance, the strategic importance of such bifunctional linkers in the rapid and efficient discovery of new therapeutics is poised to grow even further.
References
Spectroscopic Blueprint of a Versatile Building Block: A Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate
Introduction: Unveiling the Molecular Identity
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Tert-butyl pent-4-en-1-ylcarbamate, also known as N-Boc-4-penten-1-amine, represents a quintessential bifunctional building block. It synergistically combines the robust and readily cleavable tert-butyloxycarbonyl (Boc) protecting group with a terminal alkene, a versatile handle for a myriad of chemical transformations.
The unequivocal confirmation of its molecular structure is the bedrock of its reliable application. This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, offering researchers, scientists, and drug development professionals a detailed blueprint of its spectroscopic signature. While experimental spectra for this specific compound are not publicly available, this guide will present a detailed projection of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established and extensively documented spectroscopic behavior of its constituent functional groups. This approach provides a robust framework for the identification and quality control of this valuable synthetic intermediate.
Synthesis: Crafting the Building Block
The preparation of this compound is a straightforward and high-yielding procedure, typically achieved through the reaction of 4-penten-1-amine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is a cornerstone of amine protection chemistry.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-Boc protection of 4-penten-1-amine.
Materials:
-
4-Penten-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-penten-1-amine (1.0 equivalent) in dichloromethane or tetrahydrofuran at 0 °C (ice bath), add triethylamine or sodium bicarbonate (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum provides a clear and unambiguous fingerprint of its structure.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 | ddt | 1H | H-4 (vinyl CH ) |
| ~5.00 | m | 2H | H-5 (vinyl CH₂ ) |
| ~4.55 | br s | 1H | NH |
| ~3.10 | q | 2H | H-1 (CH₂ -NH) |
| ~2.10 | q | 2H | H-3 (CH₂ -C=C) |
| ~1.55 | p | 2H | H-2 (C-CH₂ -C) |
| 1.44 | s | 9H | Boc (-C(CH₃ )₃) |
Interpretation of the ¹H NMR Spectrum
The most diagnostic signal in the ¹H NMR spectrum is the large singlet at approximately 1.44 ppm, integrating to nine protons. This peak is the hallmark of the tert-butyl group of the Boc protecting moiety and its presence is a strong confirmation of a successful protection reaction[1].
The terminal alkene protons give rise to a characteristic set of signals in the downfield region. The internal vinyl proton (H-4) is expected to appear as a doublet of doublets of triplets (ddt) around 5.80 ppm due to coupling with the geminal and cis/trans vinyl protons and the adjacent allylic protons. The two terminal vinyl protons (H-5) will appear as a multiplet around 5.00 ppm.
The protons on the carbon adjacent to the nitrogen (H-1) are deshielded by the electron-withdrawing carbamate group and are expected to resonate as a quartet around 3.10 ppm. The broad singlet at approximately 4.55 ppm is characteristic of the carbamate N-H proton. The remaining methylene protons of the pentenyl chain (H-2 and H-3) will appear as multiplets in the aliphatic region of the spectrum.
Caption: Structure and ¹H NMR assignments for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the complete carbon skeleton.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | Carbonyl (C =O) of Boc |
| ~138.0 | Vinyl C H |
| ~115.0 | Vinyl C H₂ |
| ~79.0 | Quaternary Carbon of Boc (-C (CH₃)₃) |
| ~40.0 | C H₂-NH |
| ~31.0 | C H₂-C=C |
| ~29.0 | C-C H₂-C |
| 28.4 | Methyl Carbons of Boc (-C(C H₃)₃) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is characterized by several key signals that confirm the structure of this compound. The carbamate carbonyl carbon is expected to appear at the most downfield chemical shift, around 156.0 ppm. The two sp² hybridized carbons of the terminal alkene will be present at approximately 138.0 ppm (-CH=) and 115.0 ppm (=CH₂).
The carbons of the Boc group are also highly diagnostic. The quaternary carbon will resonate around 79.0 ppm, and the three equivalent methyl carbons will give a strong signal at 28.4 ppm. The remaining sp³ hybridized carbons of the pentenyl chain will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbamate and the terminal alkene.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3340 | Medium | N-H Stretch | Carbamate |
| ~3080 | Medium | =C-H Stretch | Alkene |
| ~2975, 2870 | Strong | C-H Stretch (sp³) | Alkane |
| ~1690 | Strong | C=O Stretch | Carbamate |
| ~1640 | Medium | C=C Stretch | Alkene |
| ~1520 | Medium | N-H Bend | Carbamate |
| ~1170 | Strong | C-O Stretch | Carbamate |
| ~990, 910 | Strong | =C-H Bend (out-of-plane) | Alkene |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum will be the strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretch of the carbamate will appear as a medium-intensity band around 3340 cm⁻¹.
The presence of the terminal alkene is confirmed by several absorptions. The C-H stretching vibration of the sp² hybridized carbons will be observed around 3080 cm⁻¹. The C=C stretching vibration will give rise to a medium-intensity band at approximately 1640 cm⁻¹. Finally, the out-of-plane C-H bending vibrations of the terminal alkene will produce two strong bands at approximately 990 cm⁻¹ and 910 cm⁻¹.
Caption: Workflow for the analysis of the IR spectrum.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the molecular structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 185 | Low | [M]⁺ (Molecular Ion) |
| 130 | Moderate | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 100 | Moderate | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 86 | High | [C₅H₁₀N]⁺ (McLafferty rearrangement product) |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation of the Mass Spectrum
The molecular ion peak [M]⁺ for this compound is expected at an m/z of 185, corresponding to its molecular weight. However, under electron ionization (EI) conditions, this peak may be of low intensity due to the facile fragmentation of the molecule.
The fragmentation pattern is highly characteristic of a Boc-protected amine. The most abundant peak is often the tert-butyl cation at m/z 57. The loss of a tert-butyl radical results in a peak at m/z 130. The loss of the entire Boc group as a radical leads to a fragment at m/z 100. A significant peak at m/z 86 can be attributed to a McLafferty rearrangement, a common fragmentation pathway for carbonyl-containing compounds with gamma-hydrogens.
Conclusion: A Confident Step Forward in Synthesis
The comprehensive spectroscopic analysis presented in this guide, though based on predicted data, provides a robust and reliable fingerprint for the structural confirmation of this compound. The characteristic signals in ¹H and ¹³C NMR, the key vibrational bands in IR spectroscopy, and the predictable fragmentation patterns in mass spectrometry collectively offer a powerful toolkit for researchers. By understanding this spectral blueprint, scientists and professionals in drug development can confidently synthesize, purify, and utilize this versatile building block in their synthetic endeavors, ensuring the integrity of their molecular designs and the success of their research objectives.
References
1H NMR spectrum of Tert-butyl pent-4-EN-1-ylcarbamate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl pent-4-en-1-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. This compound contains key structural motifs common in organic synthesis and medicinal chemistry, namely a terminal alkene, an alkyl chain, and a tert-butyloxycarbonyl (Boc) protecting group. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and structural confirmation. This document offers a detailed, proton-by-proton prediction of the spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles. Furthermore, it outlines a robust experimental protocol for data acquisition and a logical workflow for spectral interpretation, designed for researchers, scientists, and drug development professionals.
Introduction: Structural Features and Spectroscopic Implications
This compound (C₁₀H₁₉NO₂) is a molecule that presents distinct and well-defined features in a ¹H NMR spectrum, making it an excellent subject for detailed spectroscopic analysis.[1] Its structure can be deconstructed into three key regions, each with predictable NMR characteristics:
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2][3] Its most prominent spectroscopic feature is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in a relatively uncongested region of the spectrum (1.4-1.5 ppm).[2] The adjacent carbamate N-H proton usually appears as a broad singlet whose chemical shift is sensitive to solvent and concentration.[2]
-
The Terminal Alkene: The vinyl group (–CH=CH₂) at the terminus of the alkyl chain gives rise to a complex and highly informative set of signals in the downfield region of the spectrum (typically 4.5-6.0 ppm).[4][5] The three vinylic protons are chemically non-equivalent and exhibit characteristic splitting patterns due to geminal, cis, and trans couplings.[4][6]
-
The Pentenyl Chain: The three methylene groups (–CH₂–) that form the backbone of the molecule will appear as distinct multiplets. Their chemical shifts are influenced by their proximity to the electron-withdrawing carbamate group and the deshielding vinyl group.
This guide will systematically analyze the expected ¹H NMR signals for each proton environment within the molecule.
Predicted ¹H NMR Spectral Analysis
The analysis is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, a common choice for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).
Caption: Structure of this compound with Proton Labeling.
Detailed Signal Assignments
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Hᴀ | =CH₂ (vinyl) | 4.95 - 5.10 | ddt | 2H | Jtrans ≈ 17.2, Jcis ≈ 10.1, Jgem ≈ 2.0 |
| Hʙ | -CH= (vinyl) | 5.70 - 5.90 | ddt | 1H | Jtrans ≈ 17.2, Jcis ≈ 10.1, Jvicinal ≈ 6.7 |
| Hᴄ | -CH₂- (allylic) | 2.05 - 2.20 | q | 2H | Jvicinal ≈ 6.7, Jvicinal ≈ 7.1 |
| Hᴅ | -CH₂- | 1.50 - 1.65 | quintet | 2H | Jvicinal ≈ 7.1 |
| Hᴇ | -CH₂-N | 3.10 - 3.20 | q | 2H | Jvicinal ≈ 6.8, JNH ≈ 5.5 |
| Hғ | -NH- | 4.50 - 4.70 | broad s | 1H | - |
| Hɢ | -C(CH₃)₃ | 1.44 | s | 9H | - |
Rationale for Assignments
-
Vinylic Protons (Hᴀ and Hʙ):
-
Chemical Shift: Protons directly attached to sp² hybridized carbons of an alkene are significantly deshielded and appear far downfield.[4][7] The internal proton (Hʙ) is typically further downfield than the terminal ones (Hᴀ).
-
Multiplicity: The Hʙ proton is coupled to the two terminal Hᴀ protons (one cis, one trans) and the adjacent allylic Hᴄ protons, resulting in a complex multiplet, often a doublet of doublet of triplets (ddt). The two Hᴀ protons are diastereotopic. They are coupled to Hʙ (cis and trans) and to each other (geminal coupling), also resulting in complex multiplets.[4][6]
-
Coupling Constants: The magnitude of the coupling constant (J) is diagnostic. Trans couplings (11-18 Hz) are significantly larger than cis couplings (6-14 Hz), which are in turn larger than geminal couplings across an sp² carbon (0-3 Hz).[4]
-
-
Allylic Protons (Hᴄ):
-
Chemical Shift: These protons are adjacent to a double bond, which causes moderate deshielding, placing their signal around 2.1 ppm.[8]
-
Multiplicity: They are coupled to the vinylic Hʙ proton and the alkyl Hᴅ protons, leading to a quartet or a more complex multiplet.
-
-
Alkyl Protons (Hᴅ and Hᴇ):
-
Chemical Shift: The Hᴅ protons are in a standard alkyl environment and are expected around 1.5-1.6 ppm. The Hᴇ protons, being alpha to the electron-withdrawing nitrogen of the carbamate, are deshielded and shifted downfield to ~3.15 ppm.[2]
-
Multiplicity: Hᴅ will be split by its neighbors (Hᴄ and Hᴇ) into a quintet (or multiplet). Hᴇ will be split by Hᴅ and may show additional coupling to the N-H proton, resulting in a quartet or triplet of triplets.
-
-
Carbamate and Boc Protons (Hғ and Hɢ):
-
Chemical Shift: The N-H proton (Hғ) signal is often broad due to quadrupole broadening from the nitrogen atom and its chemical shift is highly variable. The nine equivalent protons of the tert-butyl group (Hɢ) are highly shielded and produce a very sharp, intense singlet at approximately 1.44 ppm.[2][3] This singlet is the hallmark of a Boc-protected amine and is invaluable for confirming successful protection.
-
Multiplicity: The Hɢ protons have no adjacent proton neighbors, hence they appear as a singlet. The N-H signal is typically a broad singlet that does not always show clear coupling.[2]
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
Scientific integrity demands a reproducible and robust experimental methodology. The following protocol describes the steps for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube using a clean glass pipette.
-
Dissolution: Cap the NMR tube securely and gently invert it several times or vortex briefly to ensure the sample is completely dissolved. The resulting solution should be clear and free of any particulate matter.
-
Positioning: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer to maximize field homogeneity.
Spectrometer Setup and Data Acquisition (400 MHz Example)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient power transfer and optimal signal-to-noise.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Acquire 8 or 16 scans for a good signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically or adjust manually to prevent signal clipping.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds.
-
-
Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
-
Data Interpretation Workflow
The following workflow ensures a logical and self-validating approach to confirming the structure from the acquired spectrum.
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. iq.usp.br [iq.usp.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
13C NMR chemical shifts of Tert-butyl pent-4-EN-1-ylcarbamate
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Tert-butyl pent-4-en-1-ylcarbamate
Introduction
This compound is a valuable bifunctional organic building block, incorporating a terminal alkene for further functionalization (e.g., via metathesis, hydrogenation, or hydroboration) and a tert-butyloxycarbonyl (Boc) protected amine, a staple in peptide synthesis and medicinal chemistry. The precise structural elucidation of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, unambiguous information about the carbon skeleton of a molecule.
Core Principles: Factors Influencing 13C Chemical Shifts
The chemical shift (δ) of a 13C nucleus is highly sensitive to its local electronic environment. Understanding the key factors influencing these shifts is crucial for accurate spectral assignment. For this compound, the primary determinants are atomic hybridization, electronegativity, and steric effects.[3]
-
Hybridization State: The hybridization of the carbon atom has a profound effect on its chemical shift. Generally, the trend for chemical shifts is sp > sp2 > sp3. Carbonyl carbons (sp2) are significantly deshielded and appear far downfield (160-220 ppm), followed by other sp2 carbons like alkenes and aromatics (100-150 ppm). sp3-hybridized carbons are the most shielded, typically appearing upfield (0-90 ppm).[4][5]
-
Electronegativity: The presence of electronegative atoms (such as oxygen and nitrogen in the carbamate group) causes a deshielding effect on adjacent carbons. These atoms withdraw electron density from the carbon nucleus, reducing its shielding and shifting its resonance downfield to a higher ppm value. The magnitude of this effect diminishes with distance.[5][6]
-
Inductive and Steric Effects: The overall electronic and spatial arrangement of substituent groups contributes to the final chemical shift, leading to the unique spectral fingerprint of the molecule.
Predicted 13C NMR Spectrum and Structural Assignment
In the absence of a published experimental spectrum, we can utilize computational prediction methods. Modern algorithms, including machine learning models and Density Functional Theory (DFT) calculations, provide highly accurate estimations of 13C NMR chemical shifts.[7][8][9][10][11] The following assignments are based on these predictive principles and comparison with experimentally verified data for similar functional groups.[12][13]
Below is the structure of this compound with the IUPAC numbering convention applied for the purpose of NMR assignment.
Caption: Structure of this compound with carbon numbering for NMR assignment.
Data Summary: Predicted Chemical Shifts
| Carbon Number | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | Carbonyl (C=O) | ~156.0 | sp2 hybridized and bonded to two electronegative atoms (O and N), resulting in strong deshielding. This is characteristic for carbamate carbonyls.[12] |
| C4 | Alkene (-CH=) | ~138.2 | sp2 hybridized alkene carbon. As the internal, more substituted carbon of the double bond, it appears further downfield than the terminal C5. |
| C5 | Alkene (=CH₂) | ~114.8 | Terminal sp2 hybridized alkene carbon. Less substituted and therefore more shielded than C4. |
| C7 | Quaternary (-C(CH₃)₃) | ~79.0 | sp3 carbon bonded to the carbamate oxygen. The electronegativity of the oxygen causes a significant downfield shift. This signal is a hallmark of the Boc-protecting group.[12][13] |
| C1 | Methylene (-CH₂-N) | ~40.5 | sp3 carbon directly attached to the electronegative nitrogen atom, causing a downfield shift relative to other alkyl carbons. |
| C3 | Methylene (-CH₂-C=) | ~31.5 | Allylic sp3 carbon. Its position adjacent to the double bond results in a moderate downfield shift. |
| C2 | Methylene (-CH₂-) | ~29.0 | Standard sp3 alkyl carbon, positioned away from the primary influence of the heteroatoms and the double bond. |
| C8, C9, C10 | Methyl (-CH₃) | ~28.4 | Three magnetically equivalent sp3 methyl carbons of the tert-butyl group. This sharp, intense signal is highly characteristic of the Boc group.[12][13] |
Experimental Protocol for 13C NMR Data Acquisition
Acquiring a high-quality, reproducible 13C NMR spectrum requires a standardized and well-reasoned methodology. The following protocol is designed for a typical modern NMR spectrometer (e.g., 300-500 MHz).
Workflow Diagram
Caption: Standard workflow for 13C NMR spectral acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Adequate concentration is needed to overcome the low natural abundance (1.1%) of 13C.
-
Protocol: Accurately weigh 15-25 mg of this compound into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for this non-polar to moderately polar compound and its residual signal at 77.16 ppm provides a convenient internal reference.[14] Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Rationale: Proper instrument calibration is critical for obtaining high-resolution data and accurate chemical shifts.
-
Protocol: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune and match the 13C probe to the sample, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Rationale: Parameter selection is a balance between signal-to-noise, resolution, and experiment time.
-
Protocol: Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems). Key parameters include:
-
Number of Scans (ns): Set between 256 to 1024 scans. A higher number of scans increases the signal-to-noise ratio, which is particularly important for quaternary carbons (C6, C7) that have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.
-
Relaxation Delay (d1): Set to 2-5 seconds. A longer delay ensures that all carbons, especially the slow-relaxing quaternary carbons, have fully relaxed before the next pulse, allowing for more accurate quantitative analysis if needed.[15]
-
Spectral Width (sw): Set to ~220-240 ppm to ensure all signals, from the shielded alkyl carbons to the highly deshielded carbonyl carbon, are captured.
-
-
-
Data Processing:
-
Rationale: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.
-
Protocol: Apply an exponential multiplying function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier Transform. Perform automated and/or manual phase correction to ensure all peaks are in the positive absorptive phase. Apply a baseline correction. Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm. Finally, identify and label the peaks.
-
Conclusion
The 13C NMR spectrum of this compound provides a distinct and information-rich fingerprint that is indispensable for its structural verification. The key diagnostic signals include the downfield carbamate carbonyl (~156.0 ppm), the two sp2 alkene carbons (~138.2 and ~114.8 ppm), and the highly characteristic signals of the Boc-protecting group: the quaternary carbon at ~79.0 ppm and the intense, equivalent methyl carbons at ~28.4 ppm. The remaining sp3 carbons of the pentenyl chain are resolved in the upfield region according to the electronic influences of the neighboring functional groups. By understanding the fundamental principles of 13C NMR and employing a robust experimental protocol, researchers can confidently utilize this technique to confirm the identity and purity of this versatile synthetic intermediate.
References
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CASPRE [caspre.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. r-nmr.eu [r-nmr.eu]
An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl pent-4-en-1-ylcarbamate
Introduction
In modern organic synthesis and drug development, the use of protecting groups is a fundamental strategy for the selective transformation of multifunctional molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile cleavage under acidic conditions.[1] Tert-butyl pent-4-en-1-ylcarbamate (Molecular Formula: C₁₀H₁₉NO₂, Molecular Weight: 185.26 g/mol ) is an exemplar of such a protected amine, incorporating both the critical N-Boc functionality and a terminal alkene.[2] This dual functionality makes it a valuable building block in synthetic chemistry.
A thorough understanding of the mass spectrometric behavior of this molecule is paramount for reaction monitoring, purity assessment, and structural confirmation. Mass spectrometry provides invaluable data on molecular weight and structure through the analysis of fragmentation patterns.[3] This guide offers a detailed examination of the fragmentation pathways of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Analysis by Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule, resulting in extensive and often complex fragmentation.[4] This provides a detailed "fingerprint" of the molecule's structure. For this compound, the molecular ion (M⁺•) at m/z 185 is expected to be of low abundance or entirely absent due to the molecule's susceptibility to fragmentation.[4] The resulting spectrum is a composite of fragmentation events driven by the two key structural motifs: the N-Boc group and the pentenyl chain.
Key Fragmentation Pathways under Electron Ionization
The primary driving forces for fragmentation in EI are the stabilization of the resulting cations and radicals.[5]
-
Fragmentation of the N-Boc Group: The tert-butyl group is prone to cleavage to form the highly stable tert-butyl cation (C₄H₉⁺). This fragment is often the base peak in the mass spectra of Boc-protected compounds.
-
Formation of m/z 57: Direct cleavage of the C-O bond results in the formation of the tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57 .[6]
-
-
Alpha-Cleavage and Rearrangements: The carbamate functionality directs several key fragmentation pathways.
-
Loss of Isobutylene (m/z 129): A common pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈, 56 Da) through a rearrangement, resulting in a fragment ion at m/z 129 .
-
Loss of Tert-Butoxy Radical (m/z 98): Cleavage of the O-C(O) bond can lead to the loss of a tert-butoxy radical (•OC(CH₃)₃, 87 Da), yielding an ion at m/z 98 .
-
-
Fragmentation of the Alkenyl Chain: The terminal double bond directs fragmentation through allylic cleavage, which produces a resonance-stabilized allylic cation.[7][8][9]
The interplay of these pathways generates a characteristic EI mass spectrum. The formation of the m/z 57 peak is a strong indicator of the tert-butyl group, while the presence of m/z 41 points to the terminal alkene.
Part 2: Analysis by Electrospray Ionization (ESI) Tandem Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation.[10][11] This makes it ideal for accurate molecular weight determination. For this compound, ESI in positive ion mode will readily produce the protonated molecular ion at m/z 186 .
Structural information is obtained by subjecting this precursor ion to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion is highly characteristic and predictable for N-Boc protected amines.[1]
Key Fragmentation Pathways under ESI-MS/MS
The fragmentation is dominated by facile neutral losses from the protonated Boc group. Protonation typically occurs on one of the carbamate oxygens or the nitrogen atom.[1]
-
Primary Neutral Loss of Isobutylene: The most prominent fragmentation pathway is the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) from the protonated precursor ion. This results in the formation of a protonated carbamic acid intermediate.[12][13]
-
[M+H]⁺ → [M+H - 56]⁺: This transition generates a major product ion at m/z 130 .
-
-
Sequential Loss of Carbon Dioxide: The protonated carbamic acid intermediate formed in the first step is unstable and readily loses a neutral carbon dioxide molecule (CO₂, 44 Da).
-
[M+H - 56]⁺ → [M+H - 56 - 44]⁺: This subsequent fragmentation of the m/z 130 ion produces a product ion at m/z 86 .
-
-
Combined Loss of 100 Da: The sequential loss of isobutylene and carbon dioxide results in a total neutral loss of 100 Da. This corresponds to the complete removal of the Boc protecting group, leaving the protonated primary amine, pent-4-en-1-aminium.[1] This [M+H - 100]⁺ fragment at m/z 86 is a definitive diagnostic ion for Boc-protected amines.
These predictable losses make ESI-MS/MS an exceptionally reliable technique for confirming the presence and location of Boc protecting groups in molecules.[14][15]
Part 3: Data Presentation and Summary
The quantitative data derived from the mass spectrometric analysis is best summarized for clear interpretation and comparison.
Table 1: Predicted m/z Values for Key Fragments of this compound
| Predicted Fragment Ion | Ion Formula | Electron Ionization (EI) m/z | ESI-MS/MS (Positive Mode) m/z | Fragmentation Pathway |
| Molecular Ion | [C₁₀H₁₉NO₂]⁺• | 185 (Low abundance) | --- | Ionization |
| Protonated Molecular Ion | [C₁₀H₂₀NO₂]⁺ | --- | 186 (Precursor Ion) | Protonation |
| [M+H - C₄H₈]⁺ | [C₆H₁₂NO₂]⁺ | --- | 130 | Neutral loss of isobutylene from [M+H]⁺[12] |
| [M - C₄H₈]⁺• | [C₆H₁₁NO₂]⁺• | 129 | --- | Loss of isobutylene from M⁺• |
| [M+H - C₅H₈O₂]⁺ | [C₅H₁₂N]⁺ | --- | 86 | Combined loss of isobutylene and CO₂[1] |
| [M - C₄H₉O•]⁺ | [C₆H₁₀NO]⁺ | 98 | --- | Loss of tert-butoxy radical |
| tert-butyl cation | [C₄H₉]⁺ | 57 (Often base peak) | --- | Cleavage of the tert-butyl group |
| allyl cation | [C₃H₅]⁺ | 41 | --- | Allylic cleavage of the pentenyl chain[7][8] |
Part 4: Experimental Protocols
To ensure reproducibility and accuracy, the following protocols serve as a validated starting point for analysis.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is designed for the analysis of volatile and semi-volatile compounds like the target analyte.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
-
Transfer the final solution to a 2 mL GC vial.
-
-
GC-MS System & Parameters:
-
GC System: Standard Gas Chromatograph (e.g., Agilent 8890, Shimadzu GC-2030).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Split/Splitless injector. Use split mode (e.g., 20:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C. Caution: High injector temperatures can sometimes cause thermal degradation of carbamates.[16]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This protocol is ideal for polar and thermally labile compounds and provides high sensitivity and specificity.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Perform serial dilutions into the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before placing it in an LC vial.
-
-
LC-MS/MS System & Parameters:
-
LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Sciex ExionLC).
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Note: Formic acid is preferred over trifluoroacetic acid (TFA), as TFA can sometimes induce in-source cleavage of the Boc group.[17]
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40 °C.
-
MS System: Triple Quadrupole or Q-TRAP Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Experiment: Set up a Multiple Reaction Monitoring (MRM) or Product Ion Scan experiment.
-
Precursor Ion: m/z 186.1.
-
Product Ion Scan: Scan from m/z 50 to 200 to observe all fragments.
-
MRM Transitions (for quantification): 186.1 → 130.1 and 186.1 → 86.1.
-
-
Key ESI Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow and temperature optimized for the specific instrument.
-
Collision Gas (Ar): Pressure optimized for the collision cell.
-
Collision Energy (CE): Optimize for the 186 → 130 transition (typically 10-20 eV).
-
-
Conclusion
The mass spectrometric analysis of this compound reveals distinct and predictable fragmentation patterns that are highly dependent on the ionization technique employed. Under EI, the spectrum is characterized by fragments indicative of its constituent parts: a prominent tert-butyl cation at m/z 57 and an allyl cation at m/z 41. In contrast, soft ionization with ESI followed by MS/MS provides a clear and diagnostic fragmentation pathway for the protonated molecule (m/z 186), dominated by the sequential neutral losses of isobutylene (56 Da) and carbon dioxide (44 Da). This characteristic loss of 100 Da to produce the protonated amine backbone is the hallmark of N-Boc protected compounds. These well-defined fragmentation signatures, when analyzed with the robust protocols provided, enable researchers to unambiguously identify and characterize this important synthetic intermediate with high confidence.
References
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. uni-saarland.de [uni-saarland.de]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles of Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Advent of a Versatile Building Block: A Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate
Introduction: A Molecule of Strategic Importance
In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of protecting groups and functional handles is paramount to the efficient construction of complex molecular architectures. Tert-butyl pent-4-en-1-ylcarbamate, a molecule featuring a terminal alkene and a Boc-protected amine, has emerged as a valuable bifunctional building block. Its utility lies in the orthogonal reactivity of its two key functional groups, allowing for selective manipulation and elaboration in multi-step synthetic sequences. The terminal olefin provides a handle for a wide array of transformations, including but not limited to, olefin metathesis, hydroboration-oxidation, and Heck coupling. Simultaneously, the tert-butyloxycarbonyl (Boc) protecting group offers robust protection for the primary amine under a variety of reaction conditions, yet can be readily removed under acidic conditions. This guide provides an in-depth exploration of what is understood to be the first synthesis of this compound, detailing the underlying chemical principles and a comprehensive experimental protocol for its preparation and characterization.
Conceptualization of the First Synthesis: A Logic-Driven Approach
While a singular seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its first synthesis can be logically deduced from well-established principles of amine protection. The most direct and widely practiced method for the introduction of a Boc group onto a primary amine is through the reaction with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct, tert-butanol, and to facilitate the nucleophilic attack of the amine on the anhydride.
The choice of starting material, 4-penten-1-amine, provides the requisite carbon skeleton and the terminal alkene functionality. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This is followed by the departure of the tert-butoxide group, which is subsequently protonated. The use of a base, such as sodium bicarbonate or triethylamine, is crucial for driving the reaction to completion.
Visualizing the Synthetic Pathway
The synthesis of this compound from 4-penten-1-amine and di-tert-butyl dicarbonate is a straightforward and high-yielding transformation. The following diagram illustrates the key steps in this process.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Reproducible Method
The following protocol describes a representative procedure for the synthesis of this compound. This method is based on established procedures for Boc protection of primary amines and is designed to be readily implemented in a standard organic chemistry laboratory.
Materials and Reagents:
-
4-penten-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-penten-1-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (approximately 0.2 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-penten-1-amine | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Yield | Typically >90% |
| Physical State | Colorless oil |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.88-5.78 (m, 1H), 5.05-4.95 (m, 2H), 4.55 (br s, 1H), 3.12 (q, J = 6.8 Hz, 2H), 2.10 (q, J = 7.2 Hz, 2H), 1.68 (quint, J = 7.2 Hz, 2H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 156.0, 138.2, 115.0, 79.1, 40.0, 31.8, 29.2, 28.4 |
| IR (neat, cm⁻¹) | 3340, 2975, 1690, 1520, 1170 |
Structural Elucidation and Characterization
Confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. Key signals include the multiplet for the vinyl proton (-CH=), the signals for the terminal vinyl protons (=CH₂), the broad singlet for the N-H proton of the carbamate, the triplet for the methylene group adjacent to the nitrogen, and the characteristic singlet for the nine equivalent protons of the tert-butyl group. ¹³C NMR spectroscopy confirms the presence of all ten carbon atoms, with characteristic shifts for the carbonyl carbon of the carbamate, the olefinic carbons, and the carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretch of the carbamate. The N-H stretch is observed as a broad peak around 3340 cm⁻¹. The presence of the C=C double bond is confirmed by a peak around 1640 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 185.26 confirms the identity of the product.
Applications in Research and Development
The utility of this compound as a synthetic intermediate is well-documented in the chemical literature. Its bifunctional nature allows for its incorporation into a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials. The terminal alkene can be functionalized through various reactions, while the protected amine can be deprotected at a later stage to reveal a nucleophilic center for further elaboration. This strategic combination of functionalities makes it a valuable tool for researchers and scientists in the field of drug development and organic synthesis. For instance, it can be a key starting material for the synthesis of nitrogen-containing heterocyclic compounds and complex natural products.
Conclusion
This compound stands as a testament to the power of strategic molecular design. While its initial synthesis may not be attributed to a single groundbreaking discovery, its logical and efficient preparation from readily available starting materials has solidified its place as a valuable building block in the synthetic chemist's toolbox. The combination of a versatile terminal alkene and a robustly protected amine provides a platform for the construction of a diverse array of complex molecules, underscoring its significance in both academic research and industrial drug development.
A Technical Guide to the Stability and Storage of Tert-butyl pent-4-EN-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tert-butyl pent-4-en-1-ylcarbamate is a valuable bifunctional molecule in organic synthesis, incorporating both a terminal alkene and an N-Boc protected amine. This guide provides a comprehensive overview of the chemical stability of this compound, outlining its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. By understanding the interplay of its constituent functional groups—the acid-labile carbamate and the oxidation-prone alkene—researchers can ensure the integrity of their starting material, leading to more reliable and reproducible synthetic outcomes. This document delves into the mechanistic underpinnings of its stability profile, provides detailed protocols for stability assessment, and establishes a framework for its long-term storage to maintain purity and reactivity.
Chemical Profile and Intrinsic Stability
This compound possesses two key reactive centers that dictate its stability: the N-tert-butoxycarbonyl (N-Boc) protecting group and the terminal carbon-carbon double bond. The overall stability of the molecule is a composite of the individual stabilities of these functionalities and any potential intramolecular interactions.
The N-Boc Carbamate Moiety: A Balance of Protection and Lability
The N-Boc group is one of the most widely utilized amine protecting groups in organic synthesis due to its robustness under many reaction conditions.[1][2] It is generally stable to basic and nucleophilic reagents.[3] However, its defining characteristic is its susceptibility to cleavage under acidic conditions, which proceeds through a carbocationic intermediate.[3]
The carbamate linkage itself is generally more resistant to hydrolysis than an ester linkage.[4] This inherent stability contributes to the suitability of the Boc group in a variety of synthetic transformations.
The Terminal Alkene: Susceptibility to Oxidation
The pent-4-enyl group provides a versatile handle for further chemical modification. However, the terminal double bond is a site of potential degradation, primarily through oxidation. Alkenes can undergo oxidative cleavage when exposed to strong oxidizing agents, leading to the formation of aldehydes, carboxylic acids, or carbon dioxide, depending on the conditions.[5]
Key Factors Influencing Stability
The long-term stability of this compound is contingent on several environmental factors. Careful control of these parameters is essential to minimize degradation.
Temperature
While generally stable at ambient temperatures for short periods, prolonged exposure to elevated temperatures can be detrimental. The N-Boc group can undergo thermal decomposition, typically at temperatures exceeding 85-90°C.[6] Therefore, storage at elevated temperatures should be avoided to prevent premature deprotection.
pH and Chemical Environment
The most significant chemical instability of this compound arises from its sensitivity to acidic conditions. Exposure to strong acids will readily cleave the Boc group, yielding the free amine. Even mildly acidic conditions can lead to slow degradation over time. Conversely, the molecule exhibits good stability in neutral and basic media.[1]
Oxidizing Agents
The terminal alkene is susceptible to oxidation. Contact with atmospheric oxygen over extended periods, especially in the presence of light or metal catalysts, can lead to the formation of peroxides and other oxidation byproducts. Stronger oxidizing agents will cause cleavage of the double bond.
Light and Moisture
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term) or -20°C (Long-term) | To minimize thermal degradation of the N-Boc group and slow down potential oxidative processes. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the terminal alkene by atmospheric oxygen. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light, which can accelerate degradation. |
| Environment | Dry, well-ventilated area | To prevent moisture uptake and ensure a stable storage environment. |
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing appropriate analytical methods to monitor the purity of this compound.
Caption: Potential degradation pathways for this compound.
Analytical Methods for Stability Assessment
To ensure the quality of this compound, especially after prolonged storage, it is essential to have robust analytical methods to assess its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the recommended method for routine purity analysis. A C18 column is typically suitable for separating the parent compound from potential non-volatile impurities and degradation products.
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
This method can be adapted and validated to be stability-indicating by performing forced degradation studies.
Gas Chromatography (GC)
GC can be a useful technique for analyzing the volatile components of a sample, such as residual solvents or certain volatile degradation products.[7] However, due to the thermal lability of the N-Boc group, care must be taken to avoid on-column degradation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structural integrity of the molecule and for identifying and quantifying major impurities.
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and for developing a stability-indicating analytical method.
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a sample before HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours.
-
Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
Analyze all stressed samples by a validated HPLC method to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study.
Long-Term Stability Study
To establish a re-test date or shelf life, a long-term stability study under the recommended storage conditions is necessary.[9]
Protocol:
-
Store multiple aliquots of the compound under the recommended long-term storage conditions (-20°C, protected from light and moisture, under an inert atmosphere).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove an aliquot.
-
Allow the sample to equilibrate to room temperature before opening.
-
Analyze the sample for purity and degradation products using a validated stability-indicating HPLC method.
-
Assess other relevant parameters such as appearance and water content.
Safety and Handling
Based on aggregated GHS information, this compound is classified as Acute Toxicity, Oral, Category 4 (Harmful if swallowed).[10] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
The stability of this compound is governed by the chemical properties of its N-Boc and terminal alkene functionalities. While generally stable under neutral and basic conditions, it is susceptible to degradation by acid, heat, and oxidation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of this valuable synthetic building block can be maintained. Rigorous analytical monitoring, guided by an understanding of its potential degradation pathways, is essential for ensuring its quality and the success of subsequent synthetic applications.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 5. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmaceuticalsindex.com [pharmaceuticalsindex.com]
- 10. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety, handling, and MSDS for Tert-butyl pent-4-EN-1-ylcarbamate
An In-depth Technical Guide to the Safe Handling of Tert-butyl pent-4-EN-1-ylcarbamate
This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for this compound (CAS No. 202925-92-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety.
Compound Identification and Chemical Properties
This compound, also known as N-Boc-4-penten-1-amine, is a carbamate derivative commonly used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group makes it a useful building block in the synthesis of more complex molecules, particularly in pharmaceutical research.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H19NO2 | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | [1] |
| CAS Number | 202925-92-6 | [1][2] |
| Physical State | Not explicitly stated, but similar compounds are liquids or low-melting solids. |
| Computed Properties | XLogP3: 2.4, Rotatable Bond Count: 5 |[1] |
Hazard Identification and Toxicology
Understanding the potential hazards is paramount for safe handling. This compound shares toxicological properties with other carbamates, primarily acting as a cholinesterase inhibitor.
GHS Classification
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
-
Pictogram: Warning
-
Hazard Statement: H302 - Harmful if swallowed.[1]
-
Hazard Class: Acute Toxicity 4 (Oral)[1]
Toxicological Mechanism of Action
Carbamates, as a class, are known to be reversible inhibitors of the acetylcholinesterase (AChE) enzyme.[3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of acetylcholine, causing a state of overstimulation known as a cholinergic crisis.[5][6][7]
Unlike organophosphates which cause irreversible inhibition, the bond formed by carbamates with AChE is reversible and typically hydrolyzes spontaneously, leading to a shorter duration of toxic effects, often less than 24-48 hours.[4][5][6]
Symptoms of Exposure (Cholinergic Toxidrome): Exposure can occur through ingestion, inhalation, or skin absorption.[3] Symptoms are broadly categorized as muscarinic and nicotinic:
-
Muscarinic Effects: Salivation, Lacrimation (tearing), Urination, Defecation, GI distress (vomiting, diarrhea), Emesis (vomiting), Miosis (pinpoint pupils), bronchospasm, and excessive respiratory secretions.[4][5][6]
-
Nicotinic Effects: Muscle fasciculations, cramping, weakness, and in severe cases, paralysis and respiratory failure.[3]
Standard Operating Procedure for Safe Handling
A systematic approach to handling minimizes the risk of exposure. The following protocol should be adopted for all work involving this compound.
Caption: General workflow for the safe handling of laboratory chemicals.
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure the sash is at the appropriate height.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[9] Wash gloves before removal and dispose of them in accordance with institutional policy.
-
Body Protection: A lab coat must be worn and fully fastened.[9] Long pants and closed-toe shoes are mandatory; sandals and perforated shoes are not permitted.[9]
Specific Handling Practices
-
Avoidance of Exposure: Do not smell or taste chemicals.[8] Avoid creating aerosols or dust.
-
Housekeeping: Maintain a clean and uncluttered workspace.[8] Promptly clean up any spills using appropriate procedures.
-
Hygiene: Do not eat, drink, chew gum, or apply cosmetics in the laboratory.[8] Always wash hands thoroughly with soap and water after handling chemicals and before leaving the lab.[8]
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
Table 2: Storage and Stability Information
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. | [10] |
| Incompatible Materials | Strong oxidizing agents. | [11] |
| Stability | Stable under recommended storage conditions. Carbamates in general can be unstable in biological matrices or at elevated temperatures. | [11][12] |
| Hazardous Decomposition | Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). |[11] |
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and first aid kits.[13]
Caption: Decision logic for first aid response to chemical exposure.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. [14] Call a poison control center or physician immediately for treatment advice.
Note to Physicians
-
This compound is a carbamate and a reversible acetylcholinesterase inhibitor.
-
Treatment: Management is primarily supportive. Atropine is the primary antidote to reverse muscarinic symptoms (e.g., excessive secretions, bronchospasm).[4][6] It should be administered until signs of atropinization (e.g., drying of secretions) are observed.[4]
-
Oximes (e.g., Pralidoxime/2-PAM): The use of oximes is generally not recommended and may be contraindicated in pure carbamate poisoning, as carbamates detach spontaneously from the enzyme.[3][4]
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Segregation: Dispose of unused product and contaminated materials (e.g., gloves, absorbent paper) in a designated hazardous waste container.
-
Container Labeling: Ensure the waste container is properly labeled with the chemical name and associated hazards.[13]
-
Environmental Release: Do not allow the product to enter drains or waterways.[11]
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 3. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]
- 6. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. csub.edu [csub.edu]
- 10. agilent.com [agilent.com]
- 11. fishersci.com [fishersci.com]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. m.youtube.com [m.youtube.com]
- 14. echemi.com [echemi.com]
Methodological & Application
Synthesis of Tert-butyl pent-4-en-1-ylcarbamate from pent-4-en-1-amine: An Application Note and Detailed Protocol
Introduction: The Significance of Amine Protection in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent unwanted side reactions during synthetic transformations on other parts of a molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile, selective removal under mild acidic conditions.[1] This application note provides a comprehensive guide to the synthesis of tert-butyl pent-4-en-1-ylcarbamate, a valuable building block featuring a terminal alkene for further functionalization, from its corresponding primary amine, pent-4-en-1-amine. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, reliable protocol and a deeper understanding of the underlying chemical principles.
Reaction Principle: The Mechanism of Boc Protection
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of pent-4-en-1-amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of tert-butyl carbonate, which is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The generated tert-butoxide is a sufficiently strong base to deprotonate the now-protonated amine, yielding the stable this compound product and tert-butanol.[2] While the reaction can proceed without an external base, the addition of a non-nucleophilic base such as triethylamine (TEA) is common practice to accelerate the reaction by neutralizing the protonated amine intermediate.[2]
Caption: Mechanism of Boc Protection.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| Pent-4-en-1-amine | ≥97% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99%, distilled | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house |
| Brine (Saturated NaCl Solution) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Ice bath | - | - |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of primary amines.[2][3]
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pent-4-en-1-amine (1.0 g, 11.7 mmol, 1.0 equiv.).
-
Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (2.45 mL, 1.78 g, 17.6 mmol, 1.5 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
2. Reagent Addition:
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.82 g, 12.9 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
4. Workup Procedure:
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is often of high purity. However, if necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Results and Discussion
Expected Yield and Physicochemical Properties:
Following the protocol described, a high yield of this compound is anticipated, typically in the range of 85-95%.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| Pent-4-en-1-amine | C₅H₁₁N | 85.15 | Colorless liquid |
| This compound | C₁₀H₁₉NO₂ | 185.27 | Colorless oil or low melting solid |
Characterization Data:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.88-5.78 (m, 1H, -CH=CH₂), 5.05-4.95 (m, 2H, -CH=CH₂), 4.55 (br s, 1H, -NH-), 3.14 (q, J = 6.8 Hz, 2H, -CH₂-NH-), 2.10 (q, J = 7.2 Hz, 2H, -CH₂-CH=), 1.55 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-), 1.44 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 156.0, 138.2, 115.0, 79.1, 40.5, 31.5, 29.5, 28.4.
Troubleshooting and Optimization:
While the Boc protection of primary amines is generally a robust reaction, certain issues may arise. The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting Workflow for the Synthesis.
Safety Precautions
-
Pent-4-en-1-amine: This substance is flammable and may cause skin and eye irritation.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is fatal if inhaled. It also causes skin and serious eye irritation and may cause an allergic skin reaction.[4] Handle with extreme care in a fume hood and wear appropriate PPE.
-
Triethylamine (TEA): TEA is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from pent-4-en-1-amine using di-tert-butyl dicarbonate is a straightforward and high-yielding procedure. The resulting Boc-protected amine is a versatile intermediate in organic synthesis, with the terminal alkene available for a wide array of subsequent chemical transformations such as cross-metathesis, hydroboration-oxidation, or polymerization. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably prepare this valuable building block for their synthetic endeavors.
References
Application Notes and Protocols: A Deep Dive into the Reaction Mechanism of Boc Protection with Di-tert-butyl Dicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the construction of complex molecular architectures. Among the diverse arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as a preeminent choice due to its robustness, ease of introduction, and, most critically, its selective lability under mild acidic conditions.[1][2] This application note provides an in-depth technical guide to the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), elucidating the underlying reaction mechanism, offering detailed experimental protocols, and discussing the critical parameters that ensure successful and efficient protection.
The Boc group effectively masks the nucleophilic and basic nature of amines by converting them into carbamates.[3][4] This transformation is essential in multi-step syntheses to prevent unwanted side reactions at the amine nitrogen.[5] The stability of the Boc group to a wide range of non-acidic reagents, including most bases and nucleophiles, allows for selective manipulation of other functional groups within the molecule.[6][7] Its orthogonality with other common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, is a key advantage in complex synthetic strategies like solid-phase peptide synthesis (SPPS).[1][6]
This guide is designed to provide senior application scientists and drug development professionals with a comprehensive understanding of the Boc protection reaction, enabling the optimization of existing protocols and the development of new synthetic methodologies.
The Reaction Mechanism: A Step-by-Step Analysis
The introduction of the Boc group is most commonly achieved via a nucleophilic acyl substitution reaction between an amine and di-tert-butyl dicarbonate.[5] The reaction can proceed with or without a base, although the presence of a base is often beneficial.
Base-Free Conditions
In the absence of an external base, the amine itself acts as both the nucleophile and the base.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[8][9] This forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate and Proton Transfer: The tetrahedral intermediate is unstable and collapses. The tert-butyl carbonate anion is expelled as a leaving group.[4] A second molecule of the amine starting material then acts as a base to deprotonate the positively charged nitrogen of the newly formed carbamate.[9]
-
Byproduct Decomposition: The tert-butyl bicarbonate byproduct is unstable and readily decomposes into gaseous carbon dioxide and tert-butanol.[5][10] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction to proceed to completion.[5]
Caption: Base-Free Boc Protection Mechanism.
Base-Catalyzed Conditions
The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction.
-
Nucleophilic Attack: Similar to the base-free mechanism, the amine attacks the di-tert-butyl dicarbonate.[8]
-
Deprotonation: The added base then deprotonates the positively charged nitrogen of the intermediate, which is more efficient than using a second equivalent of the starting amine.[5][8]
-
Byproduct Formation: The collapse of the intermediate and subsequent decomposition of the tert-butyl carbonate leaving group proceed as previously described.[8]
DMAP-Catalyzed Conditions
4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for Boc protection, significantly accelerating the reaction rate.[7][10]
-
Activation of Boc Anhydride: DMAP, being a more potent nucleophile than the amine substrate, attacks the di-tert-butyl dicarbonate to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[10][11] This step is often rapid and can be visualized by the immediate evolution of gas.[10]
-
Nucleophilic Attack by Amine: The amine then attacks the activated carbonyl group of the pyridinium intermediate. This step is much faster than the direct reaction with di-tert-butyl dicarbonate.
-
Catalyst Regeneration and Deprotonation: The DMAP is regenerated and acts catalytically.[11] The protonated amine is then deprotonated by a base, which can be the tert-butyl carbonate byproduct or an added base like TEA.[10][11]
Caption: DMAP-Catalyzed Boc Protection Mechanism.
Experimental Protocols
The choice of reaction conditions for Boc protection is highly dependent on the substrate's properties, such as steric hindrance and the presence of other functional groups. Below are two representative protocols.
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (1.1–1.5 equiv)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2–2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 equiv) in the chosen solvent.
-
Base Addition: Add the base (e.g., TEA, 1.5 equiv) to the solution and stir for 5 minutes at room temperature. For temperature-sensitive substrates, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.2 equiv) to the stirring solution.[5] A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature (or 0 °C to room temperature) for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Boc Protection of Amino Acids
This method, often referred to as the "Schotten-Baumann" conditions, is widely used for the Boc protection of amino acids.
Materials:
-
Amino acid (1.0 equiv)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane or THF
-
Di-tert-butyl dicarbonate (1.1 equiv)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in 1 M NaOH solution. The amount of NaOH should be sufficient to deprotonate the carboxylic acid and the ammonium group.
-
Solvent Addition: Add an equal volume of dioxane or THF. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise while vigorously stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Check the pH of the reaction mixture and adjust to ~9 with 1 M NaOH if necessary. Monitor the reaction by TLC.
-
Workup:
-
Wash the reaction mixture with a nonpolar solvent like hexane or diethyl ether to remove any unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl or KHSO₄ solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.
Data Presentation: Reaction Conditions and Outcomes
| Substrate Type | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amines | (Boc)₂O | TEA/DIPEA | DCM/THF | 0 - RT | 2-12 | High | [5][12] |
| Amino Acids | (Boc)₂O | NaOH | Dioxane/H₂O | 0 - RT | 12-18 | Excellent | [13] |
| Anilines | (Boc)₂O | DMAP (cat.) | Acetonitrile | RT | 1-4 | High | [7] |
| Water-Mediated | (Boc)₂O | None | Water/Acetone | RT | < 0.5 | Excellent | [14] |
Experimental Workflow Visualization
Caption: General Experimental Workflow for Boc Protection.
Safety and Handling of Di-tert-butyl Dicarbonate
Di-tert-butyl dicarbonate is a flammable solid with a low melting point (22-24 °C) and is toxic upon inhalation.[15][16] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17] Bottles of di-tert-butyl dicarbonate can build up internal pressure due to slow decomposition, especially in the presence of moisture, which generates CO₂ gas.[6][15] For this reason, it is often sold and stored in plastic bottles.[6] Always open containers with care, pointing them away from your face.
Conclusion
The Boc protection of amines using di-tert-butyl dicarbonate is a fundamental and versatile transformation in organic synthesis. A thorough understanding of the reaction mechanism, including the roles of bases and catalysts like DMAP, empowers researchers to select the optimal conditions for their specific substrates. The detailed protocols and workflow provided in this application note serve as a practical guide for achieving high-yielding and clean Boc protection reactions. By adhering to the outlined procedures and safety precautions, scientists can confidently and effectively utilize this indispensable tool in the synthesis of valuable molecules for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Di-tert-butyl_dicarbonate [chemeurope.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aksci.com [aksci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Utility of Tert-butyl pent-4-en-1-ylcarbamate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Nitrogen Heterocycles
Tert-butyl pent-4-en-1-ylcarbamate, also known as N-Boc-homoallylamine, is a bifunctional molecule that has emerged as a cornerstone in the synthesis of complex nitrogen-containing compounds. Its structure, featuring a terminal alkene and a Boc-protected amine, offers two orthogonal points for chemical modification, making it an exceptionally versatile precursor for a variety of transformations. This guide provides an in-depth exploration of its applications, focusing on key synthetic strategies for the construction of valuable heterocyclic scaffolds, such as piperidines, which are prevalent in numerous pharmaceuticals and natural products. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution.
Core Applications in Heterocyclic Synthesis
The unique combination of a nucleophilic nitrogen (after deprotection) and a reactive π-system allows for a range of intramolecular cyclization strategies. This section will detail three powerful methods for the construction of six-membered nitrogen heterocycles: Ring-Closing Metathesis (RCM), Aza-Wacker Cyclization, and a Hydroformylation/Reductive Amination cascade.
Ring-Closing Metathesis (RCM): A Robust Route to Dihydropyridines
Ring-Closing Metathesis has revolutionized the synthesis of cyclic compounds, and this compound serves as an excellent starting point for the synthesis of dihydropyridine derivatives. The strategy involves the introduction of a second alkene, followed by an intramolecular metathesis reaction catalyzed by a ruthenium complex, such as a Grubbs catalyst. The choice of catalyst is critical, with second-generation catalysts often offering higher efficiency and broader functional group tolerance.[1] The driving force for the reaction is the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene.[2]
Mechanism Insight
The catalytic cycle of RCM, as elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate. The ruthenium alkylidene catalyst reacts with one of the terminal alkenes of the diene substrate to form a new ruthenium alkylidene and release ethylene. This new alkylidene then undergoes an intramolecular [2+2] cycloaddition with the second alkene to form a metallacyclobutane. A subsequent retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates a ruthenium alkylidene species, which continues the catalytic cycle. The stability of the resulting heterocyclic ring provides a strong thermodynamic driving force for the reaction.
Experimental Protocol: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine
This two-step protocol first describes the synthesis of the requisite diene from this compound, followed by the RCM reaction.
Step 1: Synthesis of tert-Butyl Allyl(pent-4-en-1-yl)carbamate
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diene substrate.
Step 2: Ring-Closing Metathesis
-
Dissolve the synthesized diene (1.0 eq) in anhydrous and degassed dichloromethane (DCM, 0.05 M) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-1,2,3,6-tetrahydropyridine.
Data Summary: RCM for Nitrogen Heterocycle Synthesis
| Catalyst (mol%) | Substrate Concentration (M) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs' II (2) | 0.05 | DCM | 40 | 6 | 85-95 | [3] |
| Hoveyda-Grubbs' II (1) | 0.1 | Toluene | 80 | 4 | >90 | Adapted from[1] |
Workflow for RCM Synthesis of N-Boc-1,2,3,6-tetrahydropyridine
Caption: Synthesis of the diene precursor followed by RCM.
Aza-Wacker Cyclization: Palladium-Catalyzed Oxidative Amination
The intramolecular aza-Wacker cyclization is a powerful transformation for the synthesis of nitrogen heterocycles through the palladium(II)-catalyzed reaction of an amine with an alkene.[4] this compound is an ideal substrate for this reaction, leading to the formation of piperidine derivatives. The reaction typically employs a palladium(II) salt as a catalyst and an oxidant to regenerate the active Pd(II) species.[5]
Mechanism Insight
The generally accepted mechanism for the aza-Wacker cyclization involves several key steps.[6] First, the palladium(II) catalyst coordinates to the alkene. This is followed by an intramolecular nucleophilic attack of the nitrogen atom of the carbamate onto the coordinated alkene (aminopalladation), forming a new carbon-nitrogen bond and a palladium-carbon sigma bond. Subsequent β-hydride elimination from the alkylpalladium intermediate generates the cyclic enecarbamate and a hydridopalladium(II) species. Reductive elimination of HX from this species produces palladium(0), which is then re-oxidized to palladium(II) by a stoichiometric oxidant (e.g., benzoquinone, copper(II) salts, or molecular oxygen), thus completing the catalytic cycle. The regioselectivity of the nucleophilic attack (exo vs. endo cyclization) is a critical aspect of this reaction.
Experimental Protocol: Synthesis of N-Boc-2-methyl-1,2,3,6-tetrahydropyridine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of DMF/water, add palladium(II) chloride (0.1 eq) and copper(I) chloride (2.0 eq).
-
Pressurize the reaction vessel with oxygen (1 atm) or use air as the oxidant.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired piperidine derivative.
Data Summary: Aza-Wacker Cyclization Conditions
| Pd Catalyst (mol%) | Co-catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(10) | CuCl (2 eq), O₂ | DMF/H₂O | 70 | 24 | 60-75 | Adapted from[7] |
| Pd(OAc)₂(5) | Benzoquinone (1.2 eq) | Acetonitrile | 80 | 18 | 65-80 | Adapted from[8] |
Catalytic Cycle of Aza-Wacker Cyclization
Caption: Key steps in the aza-Wacker catalytic cycle.
Hydroformylation/Reductive Amination: A Tandem Approach to Substituted Piperidines
A powerful one-pot strategy for the synthesis of substituted piperidines from this compound involves a tandem hydroformylation-reductive amination sequence.[9] The terminal alkene is first converted to an aldehyde via hydroformylation, typically using a rhodium catalyst.[10] The resulting aldehyde can then undergo intramolecular reductive amination after deprotection of the Boc group to form the piperidine ring.
Mechanism Insight
The hydroformylation reaction, catalyzed by a rhodium-hydrido-carbonyl complex, proceeds through a series of steps including alkene coordination, migratory insertion of the alkene into the rhodium-hydride bond to form a rhodium-alkyl intermediate, coordination of carbon monoxide, and migratory insertion of the carbonyl group to form a rhodium-acyl species. Finally, oxidative addition of hydrogen followed by reductive elimination yields the aldehyde product and regenerates the rhodium-hydrido catalyst. The regioselectivity (linear vs. branched aldehyde) can often be controlled by the choice of phosphine ligands on the rhodium catalyst.[11] Following hydroformylation, the Boc protecting group is removed under acidic conditions, and the resulting amino-aldehyde undergoes spontaneous intramolecular iminium ion formation, which is then reduced in situ to the piperidine.
Experimental Protocol: One-Pot Synthesis of 2-Methylpiperidine
-
In a high-pressure reactor, dissolve this compound (1.0 eq) in an appropriate solvent like toluene or THF.
-
Add the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂, 0.1-1 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 eq relative to Rh).
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1) to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
After the hydroformylation is complete (monitored by GC or NMR of an aliquot), cool the reactor and carefully vent the syngas.
-
To the crude reaction mixture, add a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group.
-
After deprotection is complete, add a reducing agent such as sodium triacetoxyborohydride and stir at room temperature until the reductive amination is complete.
-
Work up the reaction by adding a base (e.g., saturated sodium bicarbonate solution), extracting with an organic solvent, drying, and concentrating.
-
Purify the crude product by distillation or column chromatography to yield 2-methylpiperidine.
Data Summary: Hydroformylation of Alkenylamines
| Rh Catalyst (mol%) | Ligand | Syngas Pressure (bar) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Rh(acac)(CO)₂(0.5) | PPh₃ | 40 | 90 | 18 | 2-Methylpiperidine | 70-80 | Adapted from[9] |
| [Rh(CO)₂Cl]₂ (0.2) | Xantphos | 50 | 100 | 24 | 2-Methylpiperidine | 75-85 | Adapted from[9] |
Workflow for Piperidine Synthesis via Hydroformylation
Caption: Tandem hydroformylation and reductive amination.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the application of powerful synthetic methodologies, including Ring-Closing Metathesis, aza-Wacker cyclization, and hydroformylation/reductive amination cascades, to construct a diverse array of nitrogen-containing heterocycles. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with significant biological and therapeutic potential.
References
- 1. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Salient features of the aza-Wacker cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroformylation of alkenylamines. Concise approaches toward piperidines, quinolizidines, and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Utility of Tert-butyl pent-4-en-1-ylcarbamate in the Synthesis of Pharmaceutical Intermediates
An In-Depth Guide for Medicinal Chemists
Introduction: A Bifunctional Linchpin in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the efficiency with which molecular complexity can be constructed from simple, versatile starting materials is paramount. Tert-butyl pent-4-en-1-ylcarbamate (also known as N-Boc-5-amino-1-pentene) has emerged as a cornerstone building block for this very purpose.[1][2] Its structure is deceptively simple, yet it harbors two of the most strategically important functional groups in modern organic synthesis: a terminal alkene and a tert-butoxycarbonyl (Boc)-protected primary amine.
This unique combination offers chemists a powerful toolkit:
-
The terminal alkene serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, including olefin metathesis, hydroformylation, and asymmetric dihydroxylation.
-
The Boc-protected amine provides a stable, non-nucleophilic nitrogen source that can be carried through multiple synthetic steps before being deprotected under mild acidic conditions to reveal the primary amine for subsequent cyclization or functionalization.[3][4]
This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity pharmaceutical intermediates.
Foundational Methodologies: Synthesis and Deprotection
A mastery of the synthesis of the title compound and the subsequent cleavage of its protecting group is fundamental to its application.
Protocol 1: Synthesis of this compound via N-Boc Protection
The most direct and widely used synthesis involves the protection of commercially available 4-penten-1-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is robust, high-yielding, and proceeds under mild conditions.[3]
Causality and Rationale: The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. A base is required to neutralize the protonated amine and the tert-butoxycarboxylic acid byproduct that forms, driving the reaction to completion. The use of a biphasic system or a polar aprotic solvent like THF ensures the miscibility of the amine, base, and Boc₂O.
Experimental Protocol: N-Boc Protection
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-penten-1-amine (1.0 eq.). Dissolve it in a suitable solvent such as tetrahydrofuran (THF) or a 2:1 mixture of 1,4-dioxane and water (approx. 0.3-0.5 M).[5]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of Boc₂O.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.3 eq.) or triethylamine (TEA, 1.5 eq.) to the cooled solution.[5]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent. Vigorous stirring is essential.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., using 10% MeOH/CHCl₃) until the starting amine is consumed.[5]
-
Work-up:
-
If the reaction is aqueous, concentrate the mixture under vacuum to remove the organic solvent. Extract the aqueous residue with an organic solvent like chloroform or ethyl acetate (3x volumes).[5]
-
If anhydrous, add saturated aqueous NaHCO₃ solution and extract with an organic solvent (3x volumes).
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil that may crystallize upon standing. Purity is often sufficient for immediate use, but flash chromatography can be performed if necessary.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
|---|---|---|
| Reagent Equivalents | Amine (1.0), Boc₂O (1.1), Base (1.3-1.5) | [5][6] |
| Solvent System | THF, Dioxane/H₂O, CH₂Cl₂ | [5][6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Typical Yield | 85-95% |[6] |
Figure 1. Workflow for the synthesis of this compound.
Protocol 2: Boc Group Deprotection
The removal of the Boc group is a straightforward acid-catalyzed hydrolysis that liberates the primary amine. The choice of acid is critical and depends on the sensitivity of other functional groups in the molecule.
Causality and Rationale: The mechanism relies on the protonation of the carbamate's carbonyl oxygen by a strong acid. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the highly stable tert-butyl cation, which is then quenched. The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the protonated amine, which is neutralized during work-up.[7]
Experimental Protocol: Boc Deprotection
-
Setup: Dissolve the Boc-protected amine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol (approx. 0.1-0.2 M).
-
Acid Addition: Add the acid reagent dropwise at 0 °C. Common choices include:
-
Trifluoroacetic Acid (TFA): Add neat TFA (5-10 eq.) or use a 25-50% solution of TFA in DCM.
-
Hydrochloric Acid (HCl): Use a 4M solution of HCl in 1,4-dioxane or ethyl acetate (5-10 eq.).
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Re-dissolve the residue in a minimal amount of solvent and add diethyl ether to precipitate the amine salt (e.g., hydrochloride or trifluoroacetate salt), which can be collected by filtration.
-
Alternatively, neutralize the acidic solution by carefully adding a saturated aqueous solution of NaHCO₃ or a 1M NaOH solution until the pH is basic (>9). Extract the free amine with an organic solvent (3x volumes), dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected product.
-
Quantitative Data Summary
| Parameter | Value/Condition | Source |
|---|---|---|
| Acidic Reagents | TFA, 4M HCl in Dioxane | [7] |
| Solvent System | DCM, Dioxane, Ethyl Acetate | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours | |
Figure 2. Logical pathway for the acidic deprotection of a Boc-protected amine.
Core Application: Synthesis of Piperidine Scaffolds via Ring-Closing Metathesis (RCM)
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of marketed drugs. Ring-Closing Metathesis (RCM) provides a powerful and convergent route to this heterocycle, and this compound is an ideal starting point.[8]
Concept: The strategy involves first attaching another alkene-containing moiety to the nitrogen atom to create a diene. This diene precursor is then subjected to an intramolecular RCM reaction, catalyzed by a ruthenium complex (e.g., Grubbs' catalyst), to form a six-membered dihydropyridine ring.[9][10] The driving force for this reaction is the entropically favorable release of a small, volatile alkene like ethylene.[10] Subsequent reduction of the double bond yields the saturated piperidine ring.
Protocol 3: Synthesis of N-Boc-Piperidine
Experimental Protocol: RCM for Piperidine Synthesis
Step A: Synthesis of the Diene Precursor (N-allyl-N-Boc-4-penten-1-amine)
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation of the carbamate nitrogen.
-
Alkylation: Add allyl bromide (1.1 eq.) dropwise and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the diene.
Step B: Ring-Closing Metathesis
-
Setup: Dissolve the diene precursor (1.0 eq.) in anhydrous, degassed dichloromethane (DCM) or toluene to a concentration of 0.01-0.05 M under an inert atmosphere. The use of degassed solvent is critical to prevent catalyst deactivation.
-
Catalyst Addition: Add a 2nd Generation Grubbs' catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) for 4-12 hours. Monitor the reaction by TLC or GC-MS for the consumption of the diene and the formation of the cyclic product (and ethylene gas evolution).
-
Work-up: Cool the reaction to room temperature and add a quenching agent like ethyl vinyl ether or triphenylphosphine to deactivate the ruthenium catalyst. Concentrate the solvent and purify by flash chromatography to isolate the N-Boc-1,2,3,6-tetrahydropyridine.
Step C: Reduction to N-Boc-Piperidine
-
Setup: Dissolve the tetrahydropyridine product from Step B in ethanol or methanol. Add Palladium on carbon (10% Pd/C, 5-10 wt%).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously for 2-6 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain N-Boc-piperidine, which is often pure enough for subsequent steps.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
|---|---|---|
| RCM Catalyst | Grubbs' Catalyst, 2nd Gen. (1-5 mol%) | [10][11] |
| RCM Solvent | Anhydrous, Degassed DCM or Toluene | [11] |
| Hydrogenation Catalyst | 10% Pd/C | [12] |
| Overall Yield | Generally 60-80% over 3 steps | - |
Figure 3. Synthetic workflow for converting the starting carbamate to N-Boc-piperidine via RCM.
Advanced Application: Access to Chiral Intermediates
The terminal alkene is also a gateway to introducing chirality, creating valuable building blocks for enantioselective synthesis. A prime example is the synthesis of chiral amino alcohols, which are precursors to many important pharmaceutical agents. The related starting material, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, is itself a key intermediate that can be synthesized via several routes.[13][14]
Concept: By employing asymmetric reactions such as Sharpless asymmetric dihydroxylation, the alkene can be converted into a chiral diol with high enantioselectivity. This diol can then be further manipulated. For example, selective protection or activation of one hydroxyl group allows the other to participate in intramolecular cyclization, leading to chiral hydroxylated pyrrolidines.
Protocol 4: Synthesis of a Chiral Hydroxylated Pyrrolidine Intermediate (Conceptual)
Experimental Protocol: Asymmetric Synthesis
Step A: Asymmetric Dihydroxylation
-
Setup: In a round-bottom flask, prepare a solution of AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) in a 1:1 mixture of t-butanol and water. Cool the stirring mixture to 0 °C.
-
Substrate Addition: Add this compound (1.0 eq.) to the mixture.
-
Reaction: Stir vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction by adding solid sodium sulfite and stirring for 1 hour. Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the chiral diol.
Step B: Selective Activation and Cyclization
-
Selective Tosylation: Dissolve the diol (1.0 eq.) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) portion-wise. The primary alcohol will react preferentially over the secondary alcohol due to sterics. Stir at 0 °C for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the monotosylated intermediate.
-
Cyclization: Dissolve the tosylate in an anhydrous solvent like THF. Add a strong, non-nucleophilic base like potassium tert-butoxide (1.2 eq.) at room temperature. The base deprotonates the carbamate nitrogen, which then acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the five-membered pyrrolidine ring.
-
Final Work-up: Quench with water, extract with an organic solvent, dry, and concentrate. Purify by chromatography to obtain the chiral N-Boc-3-hydroxypyrrolidine derivative.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
|---|---|---|
| Asymmetric Reagent | AD-mix-α or AD-mix-β | - |
| Expected e.e. | >95% | - |
| Cyclization Base | K-OtBu, NaH | - |
| Key Transformations | Dihydroxylation, Tosylation, Intramolecular Sₙ2 | - |
Conclusion
This compound is far more than a simple amine. It is a strategically designed bifunctional building block that provides an efficient entry point into several classes of high-value pharmaceutical intermediates. Its dual reactivity allows for the sequential or orthogonal functionalization of its alkene and protected amine moieties. The protocols and applications detailed herein—from the foundational synthesis and deprotection to the construction of complex heterocyclic scaffolds like piperidines and chiral pyrrolidines—underscore its indispensable role in the modern synthetic chemist's arsenal for accelerating drug discovery programs.
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Notoamide J: A Potentially Pivotal Intermediate in the Biosynthesis of Several Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 14. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Tert-butyl pent-4-en-1-ylcarbamate as a Versatile Building Block in Modern Antiviral Drug Synthesis
Abstract
Tert-butyl pent-4-en-1-ylcarbamate, also known as N-Boc-4-pentenylamine, has emerged as a pivotal bifunctional building block in the synthesis of complex antiviral agents. Its unique structure, featuring a terminal alkene for carbon-carbon bond formation and a tert-butoxycarbonyl (Boc)-protected amine for nucleophilic additions and peptide-like couplings, offers synthetic chemists remarkable flexibility. This guide provides an in-depth analysis of its applications, focusing on the synthesis of nucleoside analogues, protease inhibitors, and macrocyclic antivirals. We present the underlying chemical principles, validated experimental protocols, and the strategic advantages of employing this reagent in drug development workflows.
Introduction and Physicochemical Profile
This compound is a carbamate ester that serves as a stable, readily handled precursor to a five-carbon aminoalkyl chain. The Boc protecting group is integral to its utility, offering robust protection under a wide range of reaction conditions while being easily removable under acidic conditions, such as with trifluoroacetic acid (TFA). The terminal alkene acts as a versatile chemical handle for a variety of powerful transformations, including olefin metathesis and palladium-catalyzed cross-coupling reactions.[1]
Key Structural Features & Synthetic Advantages
-
Boc-Protected Amine: Prevents unwanted side reactions of the amine nitrogen and allows for its controlled deprotection at a later synthetic stage. This is fundamental in multi-step syntheses of complex molecules like HIV protease inhibitors.[2][3]
-
Terminal Alkene: Provides a reactive site for transformations that build molecular complexity, such as Heck coupling, hydroboration-oxidation, epoxidation, and, most notably, olefin metathesis for the construction of cyclic and acyclic antiviral scaffolds.[1]
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential information for experimental design and safety considerations.[4]
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | [4] |
| CAS Number | 202925-92-6 | [4] |
| Molecular Formula | C₁₀H₁₉NO₂ | [4] |
| Molecular Weight | 185.26 g/mol | [4] |
| Appearance | Solid (Typical) | Commercial Suppliers |
| Storage | 2-8°C, under inert atmosphere | Commercial Suppliers |
Safety & Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 4, oral.[4] It is harmful if swallowed.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Antiviral Synthesis
The strategic incorporation of this compound allows for the efficient construction of key pharmacophores found in several classes of antiviral drugs.
Synthesis of Alkenyl-Modified Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy, functioning by inhibiting viral polymerases.[5] Introducing modifications, such as an alkenyl chain, at specific positions of the nucleobase can significantly enhance antiviral potency and selectivity.[6][7] The terminal alkene of our title compound is perfectly suited for this purpose.
Causality & Expertise: The introduction of a 5-alkenyl substituent on pyrimidine nucleosides has been shown to be highly effective against herpes simplex virus (HSV-1 and HSV-2).[6] This modification is thought to enhance the interaction of the nucleoside triphosphate with the viral DNA polymerase. The pentenylcarbamate moiety provides a flexible linker that can be further functionalized post-coupling, offering a route to novel prodrugs or conjugates. Palladium-catalyzed coupling reactions, such as the Heck or Suzuki reaction, provide a reliable method for forging the C-C bond between the nucleobase and the alkenyl chain.
Figure 1: Workflow for synthesizing 5-alkenyl nucleoside analogues.
Precursor for Chiral Scaffolds in Protease Inhibitors
HIV protease inhibitors are peptidomimetic drugs that require precise stereochemistry to fit into the enzyme's active site.[2] The alkene functionality of this compound can be stereoselectively transformed into chiral diols or epoxides. These intermediates are invaluable for building the complex side chains and backbones of these inhibitors.
Causality & Expertise: Asymmetric dihydroxylation (e.g., using Sharpless conditions) or epoxidation of the terminal double bond can install two new stereocenters with high enantiomeric excess. The resulting chiral amino alcohol is a common structural motif in protease inhibitors, designed to mimic the transition state of peptide bond cleavage by the viral protease.[3] The Boc-protected amine is then ready for standard peptide coupling reactions to extend the inhibitor's backbone. This strategy allows for the creation of diverse libraries of inhibitors by varying both the stereochemistry of the side chain and the coupled amino acid residues.
Figure 2: Pathway to chiral building blocks for protease inhibitors.
Component for Macrocyclization via Olefin Metathesis
Macrocyclic compounds, particularly inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, often exhibit enhanced potency and improved pharmacokinetic profiles.[8] Ring-closing metathesis (RCM) is a powerful reaction for constructing these large rings.[1] this compound can serve as a precursor to one of the terminal alkene arms of a linear diene, which is then cyclized.
Causality & Expertise: The success of RCM depends on a carefully designed linear precursor containing two terminal alkenes. By coupling this compound to another molecular fragment that also bears a terminal alkene (e.g., an O-allyl serine derivative), a diene suitable for macrocyclization is formed. The use of a Grubbs or Hoveyda-Grubbs catalyst then efficiently closes the ring. The pentenyl chain provides an ideal tether length, balancing the entropic cost of cyclization with the need to achieve the desired ring size for optimal target binding.
Experimental Protocols
The following protocols are representative examples of how this compound is used in key synthetic transformations. These are intended as a guide and may require optimization based on the specific substrate.
Protocol 1: Palladium-Catalyzed Heck Coupling to a Pyrimidine Nucleoside
Objective: To synthesize a 5-alkenyl-substituted nucleoside, a precursor for antiviral agents. This protocol is adapted from methodologies described for similar couplings.[6][7]
Materials:
-
5-Iodo-2'-deoxyuridine (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)
-
Tri-o-tolylphosphine (P(o-tol)₃, 0.2 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-iodo-2'-deoxyuridine, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
Add this compound to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC (e.g., 10% MeOH in CH₂Cl₂). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired protected 5-alkenyl nucleoside.
Protocol 2: Boc-Deprotection of the Coupled Nucleoside
Objective: To remove the Boc protecting group to reveal the primary amine for further functionalization or to yield the final active compound.
Materials:
-
Boc-protected 5-alkenyl nucleoside (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected nucleoside in a minimal amount of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v solution of TFA in DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with toluene or methanol (3x) to ensure complete removal of residual acid.
-
The resulting amine salt can be used directly or purified further by reverse-phase HPLC or crystallization.
Table 2: Typical Reaction Parameters
| Parameter | Protocol 1: Heck Coupling | Protocol 2: Boc-Deprotection |
| Key Reagents | Pd(OAc)₂, P(o-tol)₃, Et₃N | Trifluoroacetic Acid (TFA) |
| Solvent | DMF | Dichloromethane (DCM) |
| Temperature | 80-90 °C | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 1-2 hours |
| Workup | Liquid-liquid extraction | Evaporation |
| Purification | Silica Gel Chromatography | HPLC or Crystallization |
| Typical Yield | 60-85% | >90% (often quantitative) |
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the antiviral drug discovery pipeline. Its bifunctional nature enables chemists to efficiently execute complex synthetic strategies, including palladium-catalyzed couplings, stereoselective transformations, and macrocyclizations. The protocols and applications detailed herein demonstrate its value in creating structurally diverse nucleoside analogues and protease inhibitors. As antiviral research moves towards new modalities, the unique combination of a protected amine and a reactive alkene will ensure that this building block remains a relevant and valuable tool for synthesizing the next generation of therapeutic agents.
References
- 1. Olefin metathesis route to antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleosides. 129. Synthesis of antiviral nucleosides: 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
The Strategic Application of Tert-butyl pent-4-en-1-ylcarbamate in Modern Oncology Drug Discovery
Introduction: Unveiling the Versatility of a Bifunctional Building Block
In the landscape of oncology drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and drug-like properties is relentless. Small molecule building blocks that offer a combination of stable, protectable functionalities and reactive handles for synthetic diversification are invaluable assets. Tert-butyl pent-4-en-1-ylcarbamate is one such molecule, a bifunctional reagent poised for significant applications in the synthesis of next-generation cancer therapeutics. Its structure, featuring a terminal alkene and a Boc-protected primary amine, provides a versatile platform for constructing complex molecular architectures, including targeted protein degraders, kinase inhibitors, and bioconjugates.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development.[1] It offers robust protection of the amine functionality under a wide range of reaction conditions, yet can be cleaved under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[2][3] This feature is critical in multi-step syntheses of complex drug molecules.[1] The terminal alkene, on the other hand, serves as a versatile functional handle for a variety of chemical modifications, including cross-coupling reactions, hydrofunctionalizations, and click chemistry, enabling the linkage of the core scaffold to other molecular fragments or biological macromolecules.
This technical guide provides an in-depth exploration of the potential applications of this compound in oncology drug discovery. We will delve into its role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), its utility in the synthesis of covalent and allosteric kinase inhibitors, and its application in the development of targeted bioconjugates. Detailed, field-proven protocols and workflows are presented to empower researchers to effectively integrate this versatile building block into their drug discovery programs.
Core Applications in Oncology Research
The unique bifunctional nature of this compound makes it a strategic component for several cutting-edge therapeutic modalities in oncology.
A Flexible Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5] They consist of two ligands—one binding to the target protein and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[6] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase.[4]
This compound is an ideal precursor for synthesizing flexible alkyl linkers. The five-carbon chain provides optimal length and conformational flexibility for many target-E3 ligase pairs. The terminal alkene can be readily functionalized through various chemical reactions to attach either the target-binding ligand or the E3 ligase-binding moiety.
Illustrative Synthetic Workflow for PROTAC Linker Elaboration:
Caption: Synthetic workflow for PROTAC synthesis using the target building block.
A Scaffold for Novel Kinase Inhibitors
Protein kinases are a major class of oncology targets, and the development of small molecule inhibitors has revolutionized cancer treatment.[7] The pentenyl amine scaffold of our title compound can be incorporated into kinase inhibitors to serve multiple purposes. The alkyl chain can function as a flexible linker to access allosteric pockets or to connect different pharmacophoric elements. Furthermore, the terminal alkene can be used to introduce reactive groups for the development of covalent inhibitors, which can offer enhanced potency and duration of action. For instance, the alkene can be converted to an epoxide or other electrophilic warheads that can form a covalent bond with a nucleophilic residue in the kinase active site.
Quantitative Data for Representative Kinase Inhibitors:
| Kinase Target | Inhibitor Type | IC50 (nM) | Reference Scaffold Feature |
| Src Kinase | Reversible | 2.1 | 7-alkene-3-quinolinecarbonitrile[8] |
| PI3K | Reversible | < ZSTK474 | Trisubstituted triazine with linkers[9] |
A Handle for Targeted Bioconjugation
Bioconjugation is a powerful strategy to enhance the therapeutic index of anti-cancer agents by targeting them specifically to tumor cells.[10][11][12][13] This is often achieved by linking a potent cytotoxic drug to a tumor-targeting moiety, such as an antibody (forming an antibody-drug conjugate or ADC) or a nanoparticle.[] The terminal alkene of this compound is a versatile handle for bioconjugation. For example, it can undergo thiol-ene "click" chemistry with cysteine residues on an antibody or be functionalized with an azide for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
General Bioconjugation Workflow:
Caption: Workflow for creating an antibody-drug conjugate.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound in an oncology drug discovery context.
Protocol 1: Synthesis of this compound
This protocol describes the mono-Boc protection of 5-amino-1-pentene.
Materials:
-
5-amino-1-pentene
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-amino-1-pentene (1.0 eq) in a 1:1 mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a colorless oil.
Protocol 2: Boc Deprotection to Yield the Free Amine
This protocol is for the removal of the Boc protecting group, a crucial step before coupling the linker to another molecule.[15]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, pent-4-en-1-amine.
Protocol 3: Functionalization of the Terminal Alkene via Thiol-Ene Reaction
This protocol demonstrates a common method for bioconjugation.
Materials:
-
Alkene-functionalized molecule (e.g., from Protocol 1 after modification)
-
Thiol-containing molecule (e.g., a peptide or small molecule with a cysteine residue)
-
Photoinitiator (e.g., DMPA)
-
Acetonitrile/Water solvent mixture
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-functionalized molecule (1.0 eq) and the thiol-containing molecule (1.2 eq) in a degassed 1:1 mixture of acetonitrile and water.
-
Add the photoinitiator (0.1 eq).
-
Irradiate the reaction mixture with a UV lamp at 365 nm for 1-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product using reverse-phase HPLC to obtain the desired bioconjugate.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for oncology drug discovery. Its bifunctional nature, combining a readily cleavable Boc-protected amine with a functionalizable terminal alkene, provides a robust platform for the synthesis of a diverse range of anti-cancer agents. From serving as a flexible linker in PROTACs to enabling the creation of novel kinase inhibitors and targeted bioconjugates, the applications of this compound are broad and impactful. The protocols outlined in this guide offer a starting point for researchers to harness the synthetic potential of this compound in their quest for the next generation of cancer therapeutics. As our understanding of cancer biology deepens, the strategic use of such adaptable chemical tools will undoubtedly continue to fuel innovation in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 7-alkene-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Present Scenario of Bioconjugates in Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Present Scenario of Bioconjugates in Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Terminal Alkene in Tert-butyl pent-4-en-1-ylcarbamate
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Abstract
The terminal alkene of Tert-butyl pent-4-en-1-ylcarbamate represents a versatile synthetic handle for the introduction of diverse functional groups, a critical capability in the fields of medicinal chemistry and complex molecule synthesis. This guide provides a comprehensive overview of key strategies for the selective functionalization of this terminal double bond. We delve into the mechanistic underpinnings and provide detailed, field-tested protocols for several high-yield transformations, including hydroboration-oxidation for anti-Markovnikov alcohol synthesis, Sharpless asymmetric dihydroxylation for the stereocontrolled formation of vicinal diols, epoxidation leading to versatile oxirane intermediates, and Wacker-type oxidation for the synthesis of a methyl ketone. The protocols are designed to be self-validating, with explanations for critical steps and expected outcomes, empowering researchers to confidently employ these methods in their synthetic campaigns.
Introduction
This compound is a valuable building block in organic synthesis, featuring a terminal alkene and a Boc-protected amine. The ability to selectively modify the alkene in the presence of the carbamate is crucial for elaborating the carbon skeleton and introducing new functionalities.[1][2] The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability in a wide range of reaction conditions, including basic, nucleophilic, and certain oxidative environments, while being readily removable under acidic conditions.[3][4][5] This orthogonality allows for the selective manipulation of the terminal alkene without compromising the integrity of the protected amine.[3] This document outlines several robust methods for the functionalization of this terminal alkene, providing researchers with a practical guide to expand the synthetic utility of this versatile substrate.
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov addition of water across a double bond to yield primary alcohols from terminal alkenes.[6] This two-step process proceeds with high regioselectivity and syn-stereospecificity.[6][7]
Mechanistic Rationale
The reaction is initiated by the addition of borane (BH₃) to the alkene. Borane, being electron-deficient, acts as a Lewis acid and coordinates to the π-system of the alkene.[8] The addition is concerted, with the boron atom adding to the less substituted carbon and a hydride shifting to the more substituted carbon.[7][8] This regioselectivity is governed by both steric and electronic factors. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol.[7][8] For terminal alkenes like this compound, this reliably produces the corresponding primary alcohol.[9]
Caption: Hydroboration-Oxidation Workflow.
Experimental Protocol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, septum, and nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BH₃·THF solution (1.1 eq) dropwise via syringe over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (3.0 eq).
-
Carefully add 30% H₂O₂ solution (3.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, Tert-butyl (5-hydroxypentan-1-yl)carbamate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Substrate Scale | 1.0 mmol |
| BH₃·THF | 1.1 mL (1.1 mmol) |
| Reaction Time | 3 hours |
| Temperature | 0 °C to RT |
| Typical Yield | 85-95% |
Sharpless Asymmetric Dihydroxylation: Enantioselective Diol Synthesis
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[10][11] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, and a stoichiometric co-oxidant.[10][11] Commercially available reagent mixtures, AD-mix-α and AD-mix-β, provide reliable access to either enantiomer of the diol product.[10]
Mechanistic Insights
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[11] The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the osmylation to one of the two enantiotopic faces of the alkene.[10] Hydrolysis of the osmate ester liberates the diol and a reduced osmium species, which is then reoxidized by the co-oxidant to complete the catalytic cycle.[11]
Caption: Sharpless Asymmetric Dihydroxylation Cycle.
Experimental Protocol
Materials:
-
This compound
-
AD-mix-β (for (S,S)-diol) or AD-mix-α (for (R,R)-diol)
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (or AD-mix-α) and methanesulfonamide to the solvent mixture and stir until most of the solids have dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, Tert-butyl (4,5-dihydroxypentan-1-yl)carbamate, by flash column chromatography.
| Parameter | Value |
| Substrate Scale | 1.0 mmol |
| AD-mix | ~1.4 g per mmol of alkene |
| Reaction Time | 6-24 hours |
| Temperature | 0 °C |
| Typical Yield | 70-90% |
| Typical ee | >95% |
Epoxidation: Synthesis of a Versatile Oxirane Intermediate
Epoxidation of the terminal alkene of this compound furnishes a reactive epoxide that can be opened by a variety of nucleophiles, providing a gateway to a wide range of functionalized products.[12] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[13][14]
Mechanistic Overview
The epoxidation with m-CPBA proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene.[13][14] This "butterfly" transition state involves the simultaneous formation of the two C-O bonds of the epoxide and the breaking of the O-O bond of the peroxyacid.[13] The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[13]
Caption: Epoxidation with m-CPBA.
Experimental Protocol
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, Tert-butyl (3-(oxiran-2-yl)propyl)carbamate.
-
Purify by flash column chromatography if necessary.
| Parameter | Value |
| Substrate Scale | 1.0 mmol |
| m-CPBA | 1.2 eq |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to RT |
| Typical Yield | 80-95% |
Wacker-Type Oxidation: Synthesis of a Methyl Ketone
The Wacker-Tsuji oxidation provides a reliable method for the oxidation of terminal alkenes to methyl ketones.[15][16][17] This palladium-catalyzed reaction uses a co-oxidant, typically copper(II) chloride, and molecular oxygen as the terminal oxidant.[15][16][18]
Mechanistic Considerations
The catalytic cycle begins with the coordination of the alkene to a palladium(II) species.[19] Nucleophilic attack of water on the coordinated alkene, followed by a series of steps including β-hydride elimination and reductive elimination, leads to the formation of the ketone product and palladium(0).[15] The palladium(0) is then reoxidized to palladium(II) by the copper(II) co-oxidant, which is in turn regenerated by molecular oxygen.[18] The reaction follows Markovnikov regioselectivity, with the oxygen atom being installed at the more substituted carbon of the double bond.[17]
Caption: Wacker-Tsuji Oxidation Catalytic Cycle.
Experimental Protocol
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add PdCl₂ (0.1 eq) and CuCl (1.0 eq) in a mixture of DMF and water (7:1).
-
Bubble oxygen through the solution for 10 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Fit the flask with an oxygen-filled balloon and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 12-24 hours), pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, Tert-butyl (4-oxopentan-1-yl)carbamate, by flash column chromatography.
| Parameter | Value |
| Substrate Scale | 1.0 mmol |
| PdCl₂ | 0.1 eq |
| CuCl | 1.0 eq |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-80% |
Conclusion
The terminal alkene of this compound serves as a versatile platform for a variety of chemical transformations. The protocols detailed in this guide for hydroboration-oxidation, Sharpless asymmetric dihydroxylation, epoxidation, and Wacker-type oxidation provide reliable and high-yielding methods to access a diverse array of functionalized building blocks. A thorough understanding of the underlying mechanisms empowers researchers to troubleshoot and adapt these procedures to their specific synthetic needs, ultimately accelerating the pace of discovery in drug development and complex molecule synthesis.
References
- 1. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of alkene functionalization reactions for complex molecule synthesis - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Wacker process - Wikipedia [en.wikipedia.org]
- 16. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective Synthesis of N-Boc-5-hydroxypentyl-1-amine via Hydroboration-Oxidation
Introduction
The hydroboration-oxidation reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the anti-Markovnikov hydration of alkenes.[1][2][3] First reported by H.C. Brown, for which he was a co-recipient of the 1979 Nobel Prize in Chemistry, this two-step process offers exceptional control over regioselectivity and stereoselectivity, yielding primary alcohols from terminal alkenes.[1][2] This application note provides a detailed technical guide and an optimized laboratory protocol for the hydroboration-oxidation of tert-butyl pent-4-en-1-ylcarbamate. This transformation is of significant interest in pharmaceutical and materials science, as it produces a key bifunctional building block, N-Boc-5-hydroxypentyl-1-amine, which features a protected amine and a primary alcohol ready for further synthetic elaboration. We will delve into the mechanistic underpinnings, provide a step-by-step experimental workflow, and discuss critical parameters based on field-proven insights.
Scientific Principles and Mechanism
The overall transformation achieves the net addition of water across the double bond, with the hydroxyl group being installed at the sterically less hindered carbon atom.[4][5] This outcome is a direct result of the two distinct stages of the reaction: the hydroboration step and the oxidation step.
Part 1: The Hydroboration Step
The reaction is initiated by the addition of borane (BH₃) across the terminal alkene of the N-Boc protected substrate.[2] Borane is a highly reactive, electron-deficient species that exists as a dimer (B₂H₆) but is most conveniently and safely handled as a complex with a Lewis base, such as tetrahydrofuran (BH₃·THF).[6][7] The THF not only stabilizes the borane monomer but also serves as the reaction solvent.[7]
The addition of the B-H bond across the alkene proceeds through a concerted, four-centered transition state.[7] This mechanism dictates both the regioselectivity and stereochemistry of the addition:
-
Regioselectivity (Anti-Markovnikov): The boron atom, being the electrophilic center, adds to the less substituted carbon of the double bond.[5][6] This preference is governed by both steric factors (the bulky borane group favors the less crowded position) and electronic factors (a partial positive charge is better stabilized on the more substituted carbon in the transition state).
-
Stereoselectivity (Syn-Addition): The boron and hydrogen atoms are delivered to the same face of the double bond simultaneously.[1][2][4]
One molecule of BH₃ can react successively with three molecules of the alkene, leading to the formation of a trialkylborane intermediate.[1][2]
Part 2: The Oxidation Step
The trialkylborane intermediate is not isolated but is oxidized in situ. The standard and most effective method involves the use of hydrogen peroxide (H₂O₂) under basic conditions (typically aqueous sodium hydroxide, NaOH).[8]
The mechanism proceeds as follows:
-
Activation of Oxidant: Sodium hydroxide deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a much stronger nucleophile.[4][9]
-
Nucleophilic Attack: The hydroperoxide anion attacks the electron-deficient boron atom of the trialkylborane to form an unstable borate intermediate.[4][10]
-
Migration with Retention: The crucial step involves a 1,2-anionic rearrangement where one of the alkyl chains migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion.[10][11] Critically, this migration occurs with complete retention of the stereochemistry at the migrating carbon.[5][8]
-
Hydrolysis: This process repeats for the remaining two alkyl groups, ultimately forming a trialkyl borate ester, B(OR)₃. This ester is then hydrolyzed by the aqueous base to liberate the final alcohol product and a water-soluble boron salt.[6][12]
The Boc (tert-butyloxycarbonyl) protecting group is stable under these conditions, ensuring the chemoselective transformation of the alkene without affecting the carbamate.
Mechanistic Pathway Diagram
Caption: The two-part mechanism of hydroboration-oxidation.
Detailed Experimental Protocol
This protocol describes the conversion of this compound to N-Boc-5-hydroxypentyl-1-amine on a 10 mmol scale.
Safety Precautions:
-
Borane-THF is a reactive and moisture-sensitive reagent. Handle under an inert atmosphere in a well-ventilated fume hood.[13]
-
30% Hydrogen peroxide is a strong oxidizer and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The oxidation step is highly exothermic. Slow and controlled addition of reagents is critical.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Properties/Role |
| This compound | C₁₀H₁₉NO₂ | 185.26 | 10.0 | 1.85 g | Starting Material |
| Borane-THF complex | BH₃·THF | 85.94 | 4.0 | 4.0 mL of 1.0 M soln | Hydroborating Agent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 20 mL | Solvent, stabilizes BH₃ |
| Sodium Hydroxide Solution (3 M) | NaOH | 40.00 | ~30 | 10 mL | Base for oxidation |
| Hydrogen Peroxide Solution (30% w/w) | H₂O₂ | 34.01 | ~100 | 10 mL | Oxidizing Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | Extraction Solvent |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | - | ~50 mL | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~5-10 g | Drying Agent |
Step-by-Step Procedure
Part A: Hydroboration
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Fit the flask with a rubber septum and a condenser with a gas inlet.
-
Reagent Addition: To the flask, add this compound (1.85 g, 10.0 mmol) and anhydrous THF (20 mL). Stir the solution until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Hydroboration: Using a dry syringe, slowly add the 1.0 M solution of borane-THF complex (4.0 mL, 4.0 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the formation of the trialkylborane is complete.
Part B: Oxidation and Work-up
-
Cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Cautiously add the 3 M NaOH solution (10 mL) dropwise.
-
Oxidation: Very slowly and carefully, add the 30% H₂O₂ solution (10 mL) dropwise. Caution: This addition is highly exothermic. Maintain the internal temperature below 20 °C.
-
Completion: After the addition is complete, remove the ice bath and gently heat the mixture to 50 °C in a water bath for 1 hour to ensure complete oxidation and hydrolysis of the borate ester.[6]
-
Extraction: Cool the mixture to room temperature. Transfer the biphasic solution to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer twice more with diethyl ether (25 mL each).
-
Washing: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-5-hydroxypentyl-1-amine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Critical Parameters and Field-Proven Insights
-
Reagent Purity: The use of anhydrous THF and a fresh, properly titrated solution of BH₃·THF is paramount. Moisture will rapidly decompose the borane reagent, leading to lower yields.[13]
-
Choice of Borane: While BH₃·THF is effective, sterically bulkier boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can provide even higher regioselectivity (>99:1) for the terminal alcohol.[4] These reagents are particularly useful if even trace amounts of the isomeric secondary alcohol are problematic for subsequent steps.
-
Temperature Control: The exothermic nature of both the hydroboration and, especially, the oxidation steps cannot be overstated. Inadequate cooling during peroxide addition can lead to a runaway reaction and decomposition of the product.
-
Oxidant Alternatives: For reactions sensitive to strongly basic conditions, alternative oxidation procedures exist. Sodium perborate (NaBO₃·4H₂O) can serve as a milder, solid oxidant that often provides excellent yields in a more convenient, single-reagent addition.[14][15]
-
Work-up Completeness: Ensure the oxidation is complete by heating as described. Incomplete oxidation can leave behind organoborane intermediates, which are difficult to separate from the desired alcohol and can appear as complex spots on a TLC plate.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Hydroboration of alkenes and it's mechanisms | PPTX [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Untitled Document [ursula.chem.yale.edu]
- 11. orgosolver.com [orgosolver.com]
- 12. youtube.com [youtube.com]
- 13. Solved Experiment 4: Hydroboration-Oxidation Borane | Chegg.com [chegg.com]
- 14. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 15. Brown Hydroboration [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Chiral Amino Alcohols via Epoxidation of N-Boc-pentenylamine and Subsequent Ring-Opening Reactions
Introduction
The synthesis of chiral amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active natural products.[1] One of the most versatile and reliable methods for accessing these valuable building blocks involves the epoxidation of an olefin followed by the regioselective ring-opening of the resulting epoxide with a nitrogen nucleophile. This application note provides a detailed guide to the epoxidation of N-Boc-4-penten-1-amine and the subsequent intramolecular and intermolecular ring-opening reactions of the derived epoxide. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the factors governing the regiochemical outcome of these transformations.
The tert-butyloxycarbonyl (Boc) protecting group is employed due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, making it ideal for multi-step synthetic sequences.[2] The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent is based on its commercial availability, ease of handling, and high efficiency in converting alkenes to epoxides.[3][4]
Part 1: Epoxidation of N-Boc-4-penten-1-amine
The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond in a single step. This stereospecific syn-addition results in the formation of an epoxide, a strained three-membered ring containing an oxygen atom.[4][5]
Mechanism of Epoxidation
The reaction proceeds through a "butterfly" transition state where the alkene accepts the oxygen atom from the peroxy acid, while the acidic proton of the peroxy acid is transferred to its own carbonyl oxygen.
Caption: Concerted mechanism of alkene epoxidation with m-CPBA.
Experimental Protocol: Synthesis of tert-butyl (4,5-epoxypentyl)carbamate
This protocol details the epoxidation of N-Boc-4-penten-1-amine using m-CPBA.
Materials:
-
N-Boc-4-penten-1-amine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-penten-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: To the stirred solution, add m-CPBA (~77%, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The heterogeneity of the mixture is expected as m-CPBA has limited solubility in DCM.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted peroxy acid. Stir vigorously for 10 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x volume of organic layer) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude tert-butyl (4,5-epoxypentyl)carbamate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]
| Reagent | Molar Equiv. | Purpose |
| N-Boc-4-penten-1-amine | 1.0 | Starting material |
| m-CPBA (~77%) | 1.2 | Oxidizing agent |
| Dichloromethane | - | Solvent |
| Sat. aq. Na₂S₂O₃ | - | Quenching agent |
| Sat. aq. NaHCO₃ | - | Removes acidic byproduct |
Characterization of tert-butyl (4,5-epoxypentyl)carbamate:
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the epoxide protons between δ 2.5-3.0 ppm, the protons of the Boc group as a singlet around δ 1.44 ppm, and the methylene protons adjacent to the carbamate nitrogen around δ 3.1 ppm.
-
¹³C NMR (CDCl₃): Expect signals for the epoxide carbons in the range of δ 45-55 ppm and the quaternary carbon of the Boc group around δ 79 ppm.
-
Mass Spectrometry (ESI-MS): Calculated mass for C₁₀H₁₉NO₃.
Part 2: Ring-Opening of tert-butyl (4,5-epoxypentyl)carbamate
The strained epoxide ring is susceptible to nucleophilic attack, leading to its opening and the formation of functionalized alcohols. The regioselectivity of this ring-opening is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.
Regioselectivity of Epoxide Ring-Opening
-
Basic or Neutral Conditions: Under basic or neutral conditions, the ring-opening generally proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide.
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with a character that is intermediate between Sₙ1 and Sₙ2. The nucleophile preferentially attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.
Intramolecular Ring-Opening: Synthesis of Chiral Hydroxylated Piperidines and Pyrrolidines
The tethered N-Boc protected amine in tert-butyl (4,5-epoxypentyl)carbamate can act as an internal nucleophile, leading to the formation of cyclic amino alcohols. The regioselectivity of this intramolecular cyclization is governed by Baldwin's rules and the reaction conditions.
-
5-exo-tet cyclization (Favored under certain conditions): Attack of the nitrogen at the C5 position of the epoxide leads to the formation of a five-membered pyrrolidine ring.
-
6-endo-tet cyclization (Generally disfavored but can occur): Attack of the nitrogen at the C4 position of the epoxide would lead to a six-membered piperidine ring.
Caption: Regioselective intramolecular cyclization pathways.
Experimental Protocol 1: Acid-Catalyzed 5-exo Cyclization to N-Boc-2-(hydroxymethyl)pyrrolidine
Materials:
-
tert-Butyl (4,5-epoxypentyl)carbamate
-
Trifluoroacetic acid (TFA) or Camphorsulfonic acid (CSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve tert-butyl (4,5-epoxypentyl)carbamate (1.0 eq) in anhydrous DCM (0.1 M).
-
Acid Addition: Add a catalytic amount of a strong acid like TFA (0.1 eq) or CSA (0.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford N-Boc-2-(hydroxymethyl)pyrrolidine.
Experimental Protocol 2: Base-Promoted 6-endo Cyclization to N-Boc-3-hydroxypiperidine
Materials:
-
tert-Butyl (4,5-epoxypentyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add a solution of tert-butyl (4,5-epoxypentyl)carbamate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 12-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield N-Boc-3-hydroxypiperidine.[7]
Intermolecular Ring-Opening with External Nucleophiles
The epoxide can also be opened by external nucleophiles, such as primary or secondary amines, to generate linear amino alcohol products. This reaction is highly valuable for creating diverse molecular scaffolds.
Experimental Protocol 3: Intermolecular Ring-Opening with Benzylamine
Materials:
-
tert-Butyl (4,5-epoxypentyl)carbamate
-
Benzylamine
-
Ethanol or Isopropanol
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl (4,5-epoxypentyl)carbamate (1.0 eq) in ethanol.
-
Nucleophile Addition: Add benzylamine (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain the desired β-amino alcohol.[8][9]
| Nucleophile | Product |
| Benzylamine | tert-butyl (5-(benzylamino)-4-hydroxypentyl)carbamate |
| Azide | tert-butyl (5-azido-4-hydroxypentyl)carbamate |
| Thiol | tert-butyl (4-hydroxy-5-(phenylthio)pentyl)carbamate |
Conclusion
The epoxidation of N-Boc-4-penten-1-amine followed by nucleophilic ring-opening of the resulting epoxide is a robust and versatile strategy for the synthesis of valuable amino alcohol building blocks. The regiochemical outcome of the ring-opening can be effectively controlled by the choice of reaction conditions and the nature of the nucleophile, allowing for the selective synthesis of either cyclic or acyclic products. The protocols provided herein are well-established and can be adapted for the synthesis of a wide range of substituted amino alcohols for applications in drug discovery and development. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining high yields and purity of the desired products.
References
- 1. Buy (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | 149057-20-5 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. mdpi.com [mdpi.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. youtube.com [youtube.com]
- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of Tert-butyl pent-4-en-1-ylcarbamate for Advanced Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical – Engineering Novel Peptides
In the landscape of modern drug discovery and materials science, peptides represent a privileged class of molecules, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from poor metabolic stability and limited cell permeability, hampering their therapeutic potential.[1] The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations, enabling the design of peptidomimetics with enhanced stability, potency, and novel functionalities.[1][3]
Tert-butyl pent-4-en-1-ylcarbamate, the N-Boc protected form of 5-aminopent-1-ene, is a key UAA that introduces a terminal alkene moiety into a peptide sequence. This seemingly simple modification is a gateway to a suite of powerful chemical transformations, most notably hydrocarbon stapling via ring-closing metathesis (RCM). This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this versatile building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principle: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound is rooted in the classical Boc/Bzl strategy for SPPS.[4] This methodology relies on the differential acid lability of two types of protecting groups:
-
Nα-Boc Protection (Temporary): The tert-butyloxycarbonyl (Boc) group protects the alpha-amine of the incoming amino acid. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle.[5][6]
-
Side-Chain Benzyl Protection (Permanent): Side-chain functional groups are protected by more robust, benzyl-based groups (Bzl). These, along with the linkage to the resin, are only removed at the final stage of synthesis using a very strong acid, typically anhydrous hydrogen fluoride (HF).[4][7]
This quasi-orthogonal scheme allows for the stepwise, controlled assembly of the peptide chain on a solid support.[6][8]
Primary Application: A Handle for Post-Synthesis Modification
The true utility of incorporating this compound lies in the reactivity of its terminal alkene. This functional group serves as a versatile handle for post-synthesis modifications directly on the resin-bound peptide.
Hydrocarbon-Stapled Peptides
The most prominent application is the creation of "stapled peptides." By incorporating two alkene-bearing residues (such as the one derived from our title compound) at specific positions (e.g., i and i+4 or i and i+7), a covalent hydrocarbon bridge can be formed using Ring-Closing Metathesis (RCM).
Causality Behind Stapling:
-
Enhanced Helicity: The hydrocarbon staple mechanically constrains the peptide, forcing it to adopt and maintain an α-helical secondary structure, which is often the bioactive conformation.[]
-
Proteolytic Resistance: The staple protects the peptide backbone from enzymatic degradation by sterically hindering the approach of proteases.[]
-
Increased Cell Permeability: The introduction of the hydrophobic hydrocarbon staple can improve the peptide's ability to cross cell membranes.[1]
Experimental Protocols & Methodologies
This section provides a detailed, step-by-step workflow for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
I. General Workflow for Boc-SPPS Cycle
The synthesis follows a repetitive cycle of deprotection, neutralization, and coupling.
Caption: General workflow for a single cycle in Boc-SPPS.
II. Materials and Reagents
| Component | Description & Common Examples | Purpose |
| Resin | MBHA or PAM Resin (0.3 - 0.8 mmol/g loading)[10][11] | Solid support for peptide assembly. MBHA for C-terminal amides, PAM for C-terminal acids. |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Resin swelling, washing, and reaction medium. |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM[5][12] | Removes the Nα-Boc protecting group. |
| Neutralization Base | 5-10% Diisopropylethylamine (DIEA) in DCM[6] | Neutralizes the TFA salt to generate a free amine for coupling. |
| Amino Acid | This compound | The building block to be incorporated. |
| Coupling Reagents | HBTU/HOBt or HATU with DIEA | Activates the carboxylic acid of the incoming amino acid to facilitate amide bond formation. |
| Washing Solvents | Isopropanol (IPA), Methanol (MeOH) | Used for washing and shrinking the resin between steps. |
| Cleavage Cocktail | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) | Cleaves the completed peptide from the resin and removes side-chain protecting groups.[7] |
III. Step-by-Step Protocol for Incorporating this compound
This protocol assumes the synthesis is proceeding and the N-terminus of the resin-bound peptide has just been deprotected and neutralized, presenting a free amine.
1. Resin Preparation & Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 min).
-
Swell the resin in DCM for 30 minutes.
2. Nα-Boc Deprotection:
-
Drain the swelling solvent.
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes.[11]
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and DCM (3x).[11][12]
3. Neutralization:
-
Add 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.[6]
-
Repeat the neutralization step.
-
Drain the neutralization solution and wash the resin with DCM (5x).
-
Self-Validation: Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (deep blue bead color) indicates successful deprotection.
4. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve this compound (2-4 eq. relative to resin loading) and an equivalent amount of HBTU/HOBt or HATU in DMF.[11]
-
Add DIEA (2 eq. relative to the amino acid) to the activation mixture.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Self-Validation: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
IV. Post-Synthesis Modification: On-Resin Ring-Closing Metathesis
After the full peptide sequence containing two alkene-bearing residues is assembled, the stapling reaction can be performed before cleavage.
Caption: Workflow for on-resin ring-closing metathesis.
Protocol:
-
Swell the resin-bound peptide in an anhydrous, degassed solvent like 1,2-dichloroethane (DCE) or toluene.
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation, 10-20 mol% per peptide) in the same solvent.
-
Agitate the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature or slightly elevated temperature (e.g., 40°C) for 2-12 hours.
-
Monitor the reaction progress by cleaving a small amount of peptide and analyzing it via mass spectrometry.
-
Once complete, thoroughly wash the resin with DCM, DMF, and methanol to remove all traces of the ruthenium catalyst.
V. Final Cleavage and Deprotection
The final step releases the peptide from the solid support and removes the side-chain protecting groups.
-
Caution: This procedure uses anhydrous HF, which is extremely hazardous and requires a specialized apparatus and safety precautions.[7]
-
Pre-Cleavage: Ensure the N-terminal Boc-group is removed with TFA as a final synthesis step to prevent t-butylation of sensitive residues.
-
HF Cleavage:
-
Transfer the dried peptide-resin to an HF-resistant reaction vessel.
-
Add scavengers (e.g., anisole, p-cresol) to trap reactive cations generated during cleavage.
-
Cool the vessel (e.g., to -5°C).
-
Condense anhydrous HF into the vessel.
-
Stir the reaction for 1-2 hours at 0°C.[7]
-
Evaporate the HF under a vacuum.
-
-
Work-up:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the final product identity and purity by mass spectrometry and analytical HPLC.[13]
-
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Deprotection of Tert-butyl pent-4-en-1-ylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of primary and secondary amines. Its widespread application stems from its stability across a broad range of chemical transformations and its facile, selective removal under acidic conditions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed deprotection of a specific substrate, tert-butyl pent-4-en-1-ylcarbamate. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, address potential side reactions involving the terminal alkene, and offer troubleshooting strategies to ensure a high-yielding and clean deprotection.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc protecting group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation. The unstable intermediate then collapses to form a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine.[2][3] The liberated amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt.
The reaction mechanism can be visualized as follows:
Caption: Mechanism of acid-catalyzed Boc deprotection.
Considerations for the Pent-4-en-1-yl Moiety
A critical consideration for the deprotection of this compound is the stability of the terminal alkene under strongly acidic conditions. While generally stable, terminal alkenes can be susceptible to acid-catalyzed side reactions, primarily hydration and intramolecular cyclization.
-
Hydration: In the presence of water, the alkene can undergo acid-catalyzed hydration to form a secondary alcohol. This is typically a minor side reaction if anhydrous conditions are maintained.
-
Intramolecular Cyclization: A more significant potential side reaction is the intramolecular cyclization of the protonated amine onto the alkene, which could lead to the formation of a substituted pyrrolidine ring. This is a type of Pictet-Spengler-like reaction.[4] The likelihood of this reaction depends on the reaction conditions, particularly the temperature and reaction time.
To minimize these side reactions, it is crucial to perform the deprotection at low temperatures (e.g., 0 °C to room temperature) and to monitor the reaction progress closely to avoid prolonged exposure to the acidic medium.
Caption: Potential intramolecular cyclization side reaction.
Experimental Protocol
This protocol outlines a standard procedure for the acid-catalyzed deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add TFA (10-20 eq) to the stirred solution at 0 °C. A common ratio is a 1:1 mixture of DCM:TFA.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being more polar, will have a lower Rf value on TLC compared to the starting material.
-
-
Work-up:
-
Once the reaction is complete (typically 1-4 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully add it to a separatory funnel containing a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude pent-4-en-1-amine.
-
-
Purification (if necessary):
-
The crude product can be purified by column chromatography on silica gel or by distillation, depending on the scale and purity requirements.
-
Quantitative Data Summary:
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.2 M in DCM |
| TFA Equivalents | 10 - 20 eq |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours (monitor by TLC/LC-MS) |
| Expected Yield | >90% (substrate dependent) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase the amount of TFA or prolong the reaction time. Monitor closely to avoid side reactions. |
| Formation of Side Products | Prolonged reaction time or elevated temperature leading to alkene reactions. | Perform the reaction at 0 °C and monitor closely to quench as soon as the starting material is consumed. |
| Low Yield after Work-up | The amine product may be water-soluble as the ammonium salt. | Ensure the aqueous layer is thoroughly extracted with an organic solvent. Adjusting the pH of the aqueous layer to be more basic before extraction can sometimes improve recovery of the free amine. |
| t-Butylation of the Amine | The tert-butyl cation can alkylate the product amine. | This is less common for aliphatic amines but can be minimized by using scavengers like triethylsilane or anisole in the reaction mixture. |
Analytical Characterization
The successful deprotection can be confirmed by various analytical techniques:
-
¹H NMR: Disappearance of the characteristic singlet for the nine tert-butyl protons at ~1.4 ppm. Appearance of a broad singlet for the -NH₂ protons.
-
¹³C NMR: Disappearance of the signals for the quaternary carbon of the Boc group (~80 ppm) and the carbamate carbonyl (~156 ppm).
-
FT-IR: Disappearance of the strong C=O stretch of the carbamate at ~1680-1700 cm⁻¹. Appearance of N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.
-
Mass Spectrometry: A decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
Conclusion
The acid-catalyzed deprotection of this compound is a robust and efficient transformation. By carefully controlling the reaction conditions, particularly temperature and reaction time, and employing appropriate work-up procedures, researchers can achieve high yields of the desired pent-4-en-1-amine while minimizing potential side reactions involving the terminal alkene. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules where the strategic use of protecting groups is paramount.
References
Standard Operating Protocol: High-Purity Isolation of Tert-butyl pent-4-EN-1-ylcarbamate
An Application Note for Researchers and Scientists
Abstract
Tert-butyl pent-4-en-1-ylcarbamate is a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing molecules for pharmaceutical and materials science applications. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various conditions, yet its introduction and the subsequent work-up can yield a crude product containing residual reagents and by-products.[1] Achieving high purity (>99%) is critical for the success of subsequent synthetic steps. This document provides a comprehensive, field-tested protocol for the purification of this compound, focusing on flash column chromatography as the primary method. It details the scientific rationale behind procedural choices, methods for troubleshooting, and techniques for purity verification, ensuring a reliable and reproducible outcome for researchers.
Introduction and Purification Rationale
This compound features a terminal alkene and a Boc-protected amine, making it a versatile building block. The purity of this intermediate is paramount, as contaminants can interfere with downstream reactions such as olefin metathesis, hydroboration-oxidation, or polymerization, leading to reduced yields and complex purification challenges later on.
Common impurities originating from its synthesis (e.g., from the reaction of 4-penten-1-amine with di-tert-butyl dicarbonate, Boc₂O) may include unreacted starting materials, excess Boc₂O, and its hydrolysis product, tert-butanol. Given that the target compound is often an oil or a low-melting solid, traditional purification methods like recrystallization can be challenging.[2][3] Distillation carries the risk of thermal decomposition of the carbamate moiety. Therefore, flash column chromatography presents the most effective and widely applicable method for isolating this compound with high purity.
Compound Properties and Safety
Prior to commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | PubChem[4] |
| CAS Number | 202925-92-6 | PubChem[4] |
| Molecular Formula | C₁₀H₁₉NO₂ | PubChem[4] |
| Molecular Weight | 185.27 g/mol | Advanced ChemBlocks[5] |
| Appearance | Typically a colorless to pale yellow oil | Inferred from common Boc-protected amines[3] |
| Purity (Commercial) | >95-97% | Advanced ChemBlocks |
2.1. Hazard Identification and Safe Handling
This compound is classified as harmful if swallowed (H302).[4] General handling of carbamates requires stringent safety protocols to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Purification Workflow Overview
The purification strategy is a multi-step process designed to systematically remove impurities and verify the final product's purity. The workflow is grounded in optimizing the separation on an analytical scale (TLC) before scaling up to preparative chromatography.
Caption: Overall workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Causality: The success of column chromatography is entirely dependent on the selection of an appropriate mobile phase (eluent). TLC is a rapid, small-scale chromatographic technique that simulates the separation on a column, allowing for the efficient screening of solvent systems to find one that provides optimal separation between the product and impurities. The goal is to achieve a retention factor (Rƒ) of 0.2-0.4 for the target compound, which generally provides the best resolution in a flash column.[7]
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
Visualization Stain: Potassium permanganate (KMnO₄) solution
-
Capillary spotters
Procedure:
-
Prepare Eluents: Prepare small volumes of different solvent mixtures. A good starting point is to vary the ratio of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate).
-
Example Systems: 95:5, 90:10, 85:15, 80:20 (Hexane:EtOAc).
-
-
Spot the Plate: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane). Using a capillary spotter, apply a small, concentrated spot onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Allow the plate to dry completely. Since the Boc-carbamate lacks a strong UV chromophore, visualize the spots by dipping the plate into a KMnO₄ stain solution and gently heating with a heat gun. The product and any oxidizable impurities will appear as yellow/brown spots on a purple background.[7]
-
Calculate Rƒ: Measure the distance traveled by the spot and the solvent front. Calculate the Rƒ value:
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Repeat steps 3-5 with different eluent systems until the target compound's spot has an Rƒ value between 0.2 and 0.4 and is well-separated from any impurity spots.
Table 2: Example of TLC Optimization Data
| Eluent System (Hexane:EtOAc) | Rƒ of Impurity 1 | Rƒ of Product | Rƒ of Impurity 2 (Polar) | Assessment |
| 95:5 | 0.65 | 0.15 | 0.05 | Product Rƒ too low. |
| 90:10 | 0.80 | 0.35 | 0.15 | Optimal Separation. Chosen for column. |
| 85:15 | 0.88 | 0.50 | 0.30 | Poor separation from polar impurity. |
Protocol 2: Flash Column Chromatography Purification
Causality: This protocol uses air pressure to force the mobile phase through a short, wide column of silica gel, allowing for rapid and efficient separation on a preparative scale. The conditions are directly translated from the optimized TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized mobile phase (e.g., 90:10 Hexane:EtOAc)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Select a column size appropriate for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the mobile phase.
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition. Never let the column run dry.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Rationale: The target compound is an oil. Loading it directly can lead to a messy, uneven band. Dry loading ensures a narrow, evenly distributed starting band, which is critical for good separation.[7]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Using gentle air pressure, push the solvent through the column at a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions should be guided by the column volume.
-
Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC (using the same eluent and visualization method).
-
-
Pooling and Solvent Removal:
-
Identify the fractions that contain the pure product (single TLC spot at the correct Rƒ).
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. To remove final traces of solvent, a high-vacuum pump may be used.[2]
-
Troubleshooting Common Issues
Effective troubleshooting is key to a self-validating protocol.
Caption: A decision-tree for troubleshooting common column chromatography issues.
Purity Assessment and Characterization
After purification, the identity and purity of the isolated product must be confirmed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The spectrum should show characteristic peaks for the vinyl protons, the methylene groups of the pentenyl chain, the N-H proton, and the large singlet for the nine equivalent protons of the tert-butyl group. The absence of impurity peaks should be confirmed.
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) should show the [M+H]⁺ or [M+Na]⁺ adducts.
-
Final TLC: A final TLC of the purified oil should show a single, clean spot.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Primary Alkenyl Amines
Welcome to the Technical Support Center for scientists and researchers in drug development and organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Boc protection of primary alkenyl amines. Our goal is to equip you with the expertise to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic routes.
Introduction: The Challenge of Chemoselectivity
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its robustness and mild cleavage conditions.[1][2] However, the presence of an alkene functionality within the same molecule introduces a competing reactive site, potentially leading to a variety of undesired side reactions. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable protocols to favor the desired N-Boc protected product.
Frequently Asked Questions (FAQs)
Q1: What are the most common "standard" side reactions during Boc protection of any primary amine, and how do I avoid them?
Even without the complication of an alkene, several side reactions can occur during Boc protection. Understanding these is the first step in troubleshooting.
-
Di-Boc Formation: A primary amine can react twice with di-tert-butyl dicarbonate ((Boc)₂O) to form a di-Boc protected product, R-N(Boc)₂.[3] This is more prevalent with highly reactive amines or when using a potent acylation catalyst like 4-dimethylaminopyridine (DMAP).[4]
-
Mitigation:
-
Carefully control the stoichiometry of (Boc)₂O, using 1.0 to 1.1 equivalents.
-
Avoid using DMAP if not necessary. If required for a sluggish amine, use only a catalytic amount (1-5 mol%).
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Urea Formation: Under certain conditions, particularly with DMAP, an isocyanate intermediate can be generated from the amine, which then reacts with another molecule of the starting amine to form a urea byproduct.[5]
Q2: My primary alkenyl amine is undergoing intramolecular cyclization during the Boc protection step. What is happening and why?
This is a critical issue specific to alkenyl amines. The alkene can act as a nucleophile, attacking an activated intermediate in the reaction, leading to cyclized products instead of the desired simple N-Boc amine.
A well-documented example is the DMAP-catalyzed cyclization of 2-alkenylanilines with (Boc)₂O to form quinoline derivatives .[8][9]
-
Mechanism:
-
DMAP reacts with (Boc)₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate.
-
The primary amine attacks this intermediate to form the N-Boc product.
-
However, the alkene can also participate in an intramolecular electrophilic aromatic substitution-type reaction, followed by cyclization and subsequent reaction with another equivalent of the activated Boc species, ultimately leading to a quinoline carbonate.
-
This type of reaction is highly dependent on the substrate's geometry, which can favor an intramolecular pathway.
Q3: Does the distance between the amine and the double bond affect the likelihood of cyclization?
Yes, the tether length between the amino group and the alkene is a crucial factor in determining the favorability of intramolecular cyclization.
-
Allylic and Homoallylic Amines (3- and 4-alkenylamines): These substrates are particularly prone to cyclization, as they can form thermodynamically stable 5- and 6-membered rings. While direct cyclization during the Boc protection step itself is less commonly reported than for aromatic substrates, the resulting N-Boc protected alkenyl amine is a precursor for various cyclization reactions under different catalytic conditions (e.g., acid-catalyzed hydroamination).[10][11]
-
Longer Chains: As the carbon chain between the amine and the alkene increases, the entropic cost of cyclization also increases, making intramolecular side reactions less likely under standard Boc protection conditions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems encountered during the Boc protection of primary alkenyl amines.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low yield of desired N-Boc product; complex mixture of byproducts. | 1. Intramolecular Cyclization: The alkene is participating in the reaction. | 1. Avoid DMAP: If cyclization is observed, especially with anilines, remove DMAP from the reaction. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or consider a base-free protocol.[6][9] |
| 2. Di-Boc Formation: The primary amine is over-reacting. | 2. Stoichiometry Control: Use no more than 1.1 equivalents of (Boc)₂O. Add the reagent slowly to the reaction mixture to avoid localized high concentrations. | |
| 3. Urea Formation: Isocyanate intermediate formation. | 3. Temperature Control: Perform the reaction at 0 °C or room temperature. Avoid heating. | |
| No reaction or very slow reaction. | 1. Poorly Nucleophilic Amine: The amine is electron-deficient (e.g., certain anilines). | 1. Solvent Choice: Protic solvents like methanol or ethanol can accelerate the reaction for weakly nucleophilic amines, even without a base, by activating the (Boc)₂O through hydrogen bonding.[7][12] |
| 2. Steric Hindrance: The amine is sterically encumbered. | 2. Increase Temperature Carefully: If no cyclization is observed, gentle heating (e.g., to 40 °C) may be necessary. Monitor closely for byproduct formation. | |
| 3. Insoluble Starting Material: The amine salt is being used directly. | 3. Free-Basing: If starting with an amine salt (e.g., hydrochloride), perform a pre-reaction workup with a base like NaHCO₃ or NaOH to generate the free amine before adding (Boc)₂O. | |
| Formation of an unexpected polar byproduct. | Reaction with Solvent: The t-butyl cation generated during the reaction can be trapped by nucleophilic solvents. | Use Aprotic Solvents: If this is suspected, switch to aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. |
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways in the Boc protection of primary alkenyl amines.
Diagram 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting side reactions.
Experimental Protocols
Protocol 1: Recommended Method for Simple Alkenyl Amines (e.g., Homoallylamine)
This protocol is designed to minimize side reactions for non-conjugated, aliphatic alkenyl amines.
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary alkenyl amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.
-
Add Base: Add triethylamine (TEA) (1.2 eq).
-
Cool the Mixture: Cool the stirring solution to 0 °C using an ice bath. This helps to control the initial exotherm and reduce the rate of potential side reactions.
-
Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, staining with ninhydrin to visualize the disappearance of the primary amine.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify by flash column chromatography if necessary.
Protocol 2: Method for Weakly Nucleophilic or Sensitive Alkenyl Amines
This catalyst-free method is particularly useful for substrates prone to cyclization or other base-catalyzed side reactions.[6]
-
Prepare Solvent Mixture: In a round-bottom flask, add the primary alkenyl amine (1.0 eq) to a mixture of water and acetone (e.g., 9.5:0.5 v/v) to a concentration of approximately 0.1 M.
-
Stir: Stir the mixture vigorously at room temperature for a few minutes to ensure the amine is dissolved or well-suspended.
-
Add (Boc)₂O: Add (Boc)₂O (1.1 eq) to the mixture.
-
Reaction: Continue to stir vigorously at room temperature. The reaction is often complete within 30 minutes to a few hours.
-
Monitoring: Monitor by TLC or LC-MS for the consumption of the starting amine.
-
Work-up:
-
Add dichloromethane (DCM) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity, but can be purified by chromatography if needed.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of Boc-anhydride [en.highfine.com]
Technical Support Center: Formation of di-Boc Byproduct with Pent-4-en-1-amine
Introduction
The protection of primary amines using di-tert-butyl dicarbonate (Boc₂O) is a fundamental transformation in modern organic synthesis.[1] While generally a robust and high-yielding reaction, the formation of an N,N-di-tert-butoxycarbonyl (di-Boc) byproduct can be a significant issue, particularly with unhindered primary amines like pent-4-en-1-amine. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help researchers minimize or eliminate the formation of this byproduct, ensuring high purity of the desired mono-Boc protected product.
Frequently Asked Questions (FAQs)
Q1: What is the di-Boc byproduct and why does it form with pent-4-en-1-amine?
A1: The di-Boc byproduct, di-tert-butyl pent-4-en-1-ylimidodicarbonate, is formed when the nitrogen atom of pent-4-en-1-amine is acylated by two molecules of Boc anhydride.
Mechanism of Formation: The reaction proceeds in two main steps. First, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc anhydride to form the desired mono-Boc protected amine.[2] However, the resulting mono-Boc product, a carbamate, still possesses a proton on the nitrogen. Under the reaction conditions, particularly in the presence of a base, this proton can be removed, rendering the nitrogen nucleophilic again. This newly formed anion can then attack a second molecule of Boc anhydride, leading to the di-Boc byproduct.
Several factors can promote the formation of the di-Boc byproduct:
-
Excess Boc Anhydride: Using a significant excess of Boc₂O increases the probability of a second acylation event.
-
Strong Base and Catalyst: While a base is often used to facilitate the reaction, strong bases or the use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the deprotonation of the mono-Boc product, thereby promoting di-Boc formation.[3]
-
Elevated Temperatures and Prolonged Reaction Times: These conditions can provide the necessary energy and opportunity for the less favorable second acylation to occur.
-
Solvent Choice: The choice of solvent can influence the relative rates of the mono- and di-Boc formation.
Caption: Reaction pathway for mono- and di-Boc formation.
Q2: How can I detect and quantify the presence of the di-Boc byproduct?
A2: Several standard analytical techniques can be used to identify and quantify the di-Boc byproduct alongside your desired mono-Boc product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the reaction's progress.[4]
-
Appearance: The di-Boc byproduct is significantly less polar than the mono-Boc product and the starting amine. Therefore, it will have a higher Rf value (travel further up the plate). The starting amine will have the lowest Rf value.[5]
-
Visualization: Spots can be visualized using a UV lamp if the compounds are UV-active, or by staining with potassium permanganate or ninhydrin.[6] Primary amines like pent-4-en-1-amine will show a distinct spot with ninhydrin stain, while the protected products will not, or only very faintly.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling feature is the integration of the signal for the tert-butyl protons. In the mono-Boc product, this will be a sharp singlet around 1.4-1.5 ppm integrating to 9 protons.[7] The di-Boc product will show a singlet in a similar region but integrating to 18 protons relative to the protons of the pentenyl chain.
-
¹³C NMR: The di-Boc product will exhibit a distinct carbonyl carbon signal around 155 ppm, and the tert-butyl methyl carbons will appear around 28 ppm.[5]
-
-
Mass Spectrometry (MS):
-
LC-MS is highly effective for detecting both products. The mono-Boc product will have a molecular weight corresponding to (MW of amine + 100.12), while the di-Boc product will be (MW of amine + 200.24). Look for the corresponding [M+H]⁺ or [M+Na]⁺ peaks.[5]
-
Table 1: Analytical Characteristics of Products
| Compound | TLC Rf (typical) | ¹H NMR (Boc Protons) | Mass (M) |
| Pent-4-en-1-amine | Low | N/A | 85.15 |
| tert-butyl pent-4-en-1-ylcarbamate (Mono-Boc) | Medium | ~1.45 ppm (9H) | 185.27 |
| di-tert-butyl pent-4-en-1-ylimidodicarbonate (Di-Boc) | High | ~1.45 ppm (18H) | 285.39 |
Q3: What are the optimal conditions to minimize di-Boc formation from the start?
A3: Careful control of reaction parameters is crucial for selectively obtaining the mono-Boc product. The following protocol is a good starting point.
Optimized Protocol for Mono-Boc Protection of Pent-4-en-1-amine:
-
Setup: In a round-bottom flask, dissolve pent-4-en-1-amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[8]
-
Base Addition: Add a mild base, such as triethylamine (TEA, 1.2 equiv.) or sodium bicarbonate (NaHCO₃, 2.0 equiv.).[8] Avoid stronger bases or DMAP if di-Boc formation is a concern.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05–1.1 equiv.) in the same solvent dropwise over 30-60 minutes.[8] Slow addition is key to preventing a localized high concentration of the anhydride.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the starting amine and the appearance of the mono-Boc product, while ensuring the di-Boc spot remains minimal.[8]
-
Workup: Once the starting material is consumed, quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[8]
Table 2: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Boc₂O Stoichiometry | 1.05–1.1 equivalents | Minimizes excess reagent available for the second acylation.[8] |
| Base | Triethylamine (1.2 eq) or NaHCO₃ (2.0 eq) | Mild bases are sufficient and less likely to promote di-Boc formation.[8] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Standard aprotic solvents that work well for this transformation. |
| Temperature | Start at 0 °C, then warm to room temperature | Controls reaction rate and selectivity. |
| Addition of Boc₂O | Slow, dropwise addition | Prevents localized high concentrations of Boc₂O.[8] |
Q4: I have already formed a mixture of mono- and di-Boc products. How can I remove the di-Boc byproduct?
A4: If a significant amount of the di-Boc byproduct has formed, there are two primary strategies for its removal: purification by chromatography or selective chemical cleavage.
-
Purification by Flash Column Chromatography:
-
This is the most direct method. Due to the significant polarity difference, the di-Boc byproduct (higher Rf) can be readily separated from the mono-Boc product (lower Rf) on a silica gel column.[8]
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) to elute the di-Boc compound first, then gradually increase the polarity to elute the desired mono-Boc product.
-
-
Selective Chemical Cleavage:
-
The di-Boc group is more labile (more easily removed) than the mono-Boc group under certain conditions. It is possible to selectively cleave one Boc group from the di-Boc byproduct, converting it back to the desired mono-Boc product.
-
Mild Acidic Conditions: Treatment with a mild Lewis acid like zinc bromide or magnesium perchlorate can selectively remove one of the Boc groups from the di-Boc adduct.[9]
-
Thermal Deprotection: In some cases, controlled heating can selectively remove the more labile Boc group.[10]
-
Procedure Note: After selective cleavage, the reaction mixture will need to be worked up and purified, likely by column chromatography, to isolate the pure mono-Boc product.
-
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving issues related to di-Boc byproduct formation.
Caption: A troubleshooting guide for di-Boc byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Double BOC protection selective removal method [en.highfine.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Mono-Boc Protected Pentenylamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of mono-Boc protected pentenylamine. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges of this synthesis and significantly improve your yields.
Introduction: The Challenge of Selective Mono-Protection
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the protection of amines.[1][2][3] Its stability under a wide range of conditions and facile removal under mild acidic conditions make it a popular choice.[1][4] However, the seemingly straightforward protection of a primary amine like 4-penten-1-amine can be complicated by the formation of an undesired di-Boc byproduct, where two Boc groups attach to the single nitrogen atom.[5] This side reaction not only consumes valuable starting material but also complicates purification, leading to lower overall yields of the desired mono-protected product.
This guide will address the most common issues encountered during this synthesis in a question-and-answer format, providing both the "how" and the "why" behind each recommendation to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the di-Boc protected pentenylamine in my reaction. What are the primary causes and how can I minimize its formation?
A1: The formation of the di-Boc byproduct is a common challenge, especially with unhindered primary amines like pentenylamine.[5][6] This occurs when the initially formed mono-Boc product, which still possesses a proton on the nitrogen, acts as a nucleophile and reacts with a second molecule of Boc-anhydride. Several factors can exacerbate this issue:
-
Excess Boc-Anhydride ((Boc)₂O): Using a large excess of the protecting agent is a primary driver for di-protection.[5]
-
Highly Active Catalysts: Catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, often to the point where the second protection becomes a major pathway.[5]
-
Reaction Conditions: Elevated temperatures and highly polar, aprotic solvents can increase reaction rates and favor the formation of the di-Boc adduct.
Troubleshooting Workflow for Minimizing Di-Boc Formation:
Caption: Troubleshooting workflow for minimizing di-Boc byproduct.
Detailed Optimization Strategies:
| Parameter | Standard Condition | Optimized Condition for Mono-Protection | Rationale |
| (Boc)₂O Stoichiometry | >1.2 equivalents | 1.0 - 1.1 equivalents | Minimizes the availability of the reagent for the second protection step.[5][6] |
| Catalyst | DMAP | Catalyst-free or a weaker base (e.g., NaHCO₃, TEA) | DMAP is highly effective but often too reactive, promoting di-protection. Omitting it slows the reaction, favoring mono-protection.[5] |
| Temperature | Room Temperature | 0 °C to -10 °C | Lowering the temperature decreases the reaction rate, providing greater control and selectivity for the initial protection.[5] |
| Reagent Addition | Single portion | Slow, dropwise addition of (Boc)₂O solution | Maintains a low instantaneous concentration of Boc-anhydride, favoring reaction with the more nucleophilic primary amine over the less nucleophilic mono-Boc product.[6] |
| Solvent | Dichloromethane (DCM), Acetonitrile | Methanol, Water/Acetone, or less polar solvents | Protic solvents like methanol can enhance the rate of the initial protection.[6] Aqueous systems can also be very effective and fast.[5] |
Q2: My reaction is sluggish, and the yield of the mono-Boc product is low, even after an extended reaction time. What could be the issue?
A2: A low yield of the desired product can stem from several factors, often related to incomplete conversion or reagent degradation.
-
Insufficiently Basic Conditions: While strong bases can promote di-protection, the reaction still requires a base to neutralize the proton released from the amine, driving the reaction to completion.
-
Poorly Nucleophilic Amine: While pentenylamine is a reasonably good nucleophile, impurities or the reaction medium could suppress its reactivity.
-
Reagent Quality: Old or improperly stored Boc-anhydride can hydrolyze, reducing its effective concentration.
Troubleshooting Low Yield:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl pent-4-en-1-ylcarbamate
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the often nuanced process of Boc deprotection, specifically focusing on the substrate tert-butyl pent-4-en-1-ylcarbamate. The presence of a terminal alkene introduces a layer of complexity that requires careful consideration of reaction conditions to avoid unwanted side reactions and ensure complete removal of the tert-butoxycarbonyl (Boc) protecting group.
This center provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles.
Troubleshooting Guide: Addressing Specific Experimental Issues
Q1: My Boc deprotection is incomplete, with starting material still present after the reaction. What are the likely causes and how can I fix this?
Incomplete deprotection is a common issue that can typically be traced back to several key factors. Let's break them down:
Potential Cause 1: Insufficient Acid Strength or Concentration
The cleavage of the Boc group is an acid-catalyzed process.[1] If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. The standard reagent for this is trifluoroacetic acid (TFA), usually in a solvent like dichloromethane (DCM).[2]
-
Solution:
-
Increase TFA Concentration: If you are using a dilute solution of TFA (e.g., 20% in DCM), consider increasing the concentration to 50% or even using neat TFA for a short period, while carefully monitoring the reaction to avoid side reactions with the alkene.[1]
-
Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is a potent alternative that can be effective when TFA fails.[3]
-
Potential Cause 2: Inadequate Reaction Time or Temperature
Boc deprotection is a kinetic process. While many deprotections are complete within an hour at room temperature, some substrates require more time.[1]
-
Solution:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.
-
Increase Temperature (with caution): Gently warming the reaction to around 40°C can increase the rate of deprotection. However, be aware that this can also increase the rate of potential side reactions involving the pent-4-enyl group.[1]
-
Potential Cause 3: Solvent Issues
The choice of solvent is crucial for ensuring that both your substrate and the acid are well-solvated.
-
Solution:
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Ensure your solvent (e.g., DCM) is anhydrous.
-
Solvent Polarity: DCM is the most common and effective solvent for TFA-mediated deprotection.[1] If solubility is an issue, a co-solvent might be necessary, but this should be approached with caution as it can alter the reaction environment.
-
Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
The presence of the terminal alkene in this compound makes it susceptible to side reactions initiated by the byproducts of the Boc deprotection.
Primary Side Reaction: Alkylation by the tert-Butyl Cation
The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[4] This electrophile can be trapped by the nucleophilic double bond of the pent-4-enyl group, leading to undesired alkylated byproducts.
-
Solution: Employ Scavengers
-
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[5]
-
Recommended Scavengers: For substrates with alkenes, common and effective scavengers include:
-
Q3: How do I effectively monitor the progress of the deprotection reaction?
Careful reaction monitoring is essential to determine the point of complete conversion and to avoid prolonged exposure to harsh acidic conditions, which can promote side reactions.
-
Method: Thin Layer Chromatography (TLC)
-
Spotting: On a TLC plate, spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Eluent System: A typical eluent system for this type of compound would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You may need to add a small amount of a base like triethylamine (1%) to the eluent to prevent the free amine product from streaking on the silica gel.
-
Visualization: Visualize the spots under UV light (if your compound is UV active) and/or by staining with a suitable agent like ninhydrin (which will stain the primary amine product, usually a yellow to purple color) or potassium permanganate (which will react with the alkene and the amine).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot corresponding to the free amine indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of Boc deprotection?
A: The Boc deprotection is an acid-catalyzed elimination reaction. The mechanism proceeds as follows:
-
The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[6]
-
This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7]
-
The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free primary amine.[7]
-
The amine is then protonated by the excess acid in the reaction mixture, forming an ammonium salt.[6]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Q: What is a standard work-up procedure for a TFA-mediated Boc deprotection?
A:
-
Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
The resulting residue is the ammonium salt of your deprotected amine. If the free amine is required for the next step, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.[8]
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.
Q: Are there milder, alternative methods for Boc deprotection if my substrate is particularly sensitive?
A: Yes, several milder methods can be employed when strong acids are not suitable:
| Method/Reagent | Conditions | Advantages | Reference |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT, 1-4 h | Mild, high yielding for a diverse range of substrates. | [9] |
| Thermal (Boiling Water) | Water, 100°C, 10 min - 2 h | Environmentally friendly, catalyst-free. | [10] |
| Lewis Acids (e.g., ZnBr₂) | ZnBr₂ in CH₂Cl₂, RT | Can offer different selectivity compared to protic acids. | [11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general starting point for the deprotection of this compound.
-
Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Proceed with an aqueous work-up as described in the FAQ section to isolate the free amine.
Caption: Experimental workflow for a standard Boc deprotection.
Protocol 2: TLC Monitoring
-
Prepare an eluent mixture (e.g., 7:3 Hexane:Ethyl Acetate + 1% Triethylamine).
-
On a silica gel TLC plate, apply a small spot of the starting material solution, a spot of the reaction mixture, and a co-spot containing both.
-
Place the TLC plate in a developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots using a UV lamp and then by dipping the plate in a ninhydrin staining solution followed by gentle heating. The appearance of a new, lower Rf spot that stains with ninhydrin confirms the formation of the deprotected amine.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Optimization of Boc Protection for Pent-4-en-1-amine
Welcome to the technical support center for the optimization of reaction conditions for the Boc protection of pent-4-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this common yet crucial synthetic transformation. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring your success in achieving high-yield, high-purity tert-butyl (pent-4-en-1-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Boc protection of pent-4-en-1-amine with di-tert-butyl dicarbonate (Boc₂O)?
A1: The Boc protection of pent-4-en-1-amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses. The collapse results in the departure of an unstable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[1][2][3] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[3] The tert-butoxide generated is a sufficiently strong base to deprotonate the now-protonated amine, yielding the final N-Boc protected product and tert-butanol.[2]
Q2: Is the addition of a base, such as triethylamine (TEA) or NaOH, strictly necessary for this reaction?
A2: A base is not strictly required for the Boc protection to proceed.[1][4] The tert-butoxide generated during the reaction can act as a base to neutralize the protonated amine intermediate.[2] However, for aliphatic amines like pent-4-en-1-amine, which are relatively good nucleophiles, the reaction is often accelerated by the addition of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][5] The external base neutralizes the protonated amine as it forms, driving the reaction equilibrium towards the product and preventing the potential for the starting amine to be taken out of the reaction as its ammonium salt.[5] For reactions in aqueous or biphasic systems, inorganic bases like sodium bicarbonate or sodium hydroxide are commonly employed.[5][6]
Q3: How does the choice of solvent impact the reaction efficiency and rate?
A3: Solvent choice can significantly influence the reaction's success. Common aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM) are effective for this transformation.[2][5][7] The solubility of the starting amine and reagents is a critical factor for an efficient reaction.[8] Interestingly, alcoholic solvents such as methanol or ethanol have been shown to enhance the rate of Boc protection for some amines, even without the need for an additional base.[9][10] This is attributed to the alcohol stabilizing the transition state through hydrogen bonding.[9] For pent-4-en-1-amine, which should be soluble in a range of organic solvents, standard aprotic solvents are a good starting point. If solubility issues arise, a mixture of solvents, such as THF and water, can be considered.[8]
Q4: Can the terminal alkene in pent-4-en-1-amine lead to side reactions?
A4: Under standard Boc protection conditions, the terminal alkene in pent-4-en-1-amine is generally stable and does not participate in side reactions. The reagents and conditions are mild and selective for the amine functional group. However, it is crucial to be mindful of subsequent synthetic steps where the alkene could be reactive. For the Boc protection itself, no specific precautions related to the alkene are typically necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc protection of pent-4-en-1-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive amine: While pent-4-en-1-amine is a primary aliphatic amine and thus quite nucleophilic, this can be a factor for other substrates.[7] 2. Poor reagent quality: The Boc anhydride may have decomposed due to improper storage (exposure to moisture).[11] 3. Inadequate mixing or solubility: If the reactants are not fully dissolved, the reaction will be slow or incomplete.[8] | 1. Increase reaction temperature: Gently warming the reaction to 40-55°C can increase the rate.[7][12] Avoid excessive heat, which can decompose the Boc anhydride.[8] 2. Use fresh Boc anhydride: Ensure the reagent is of high quality. 3. Change solvent system: Switch to a solvent in which all components are soluble. A mixture like THF/water can be effective.[8] |
| Formation of Multiple Products (e.g., di-Boc species) | 1. Over-reaction of the primary amine: Primary amines can react twice to form a di-Boc protected product, R-N(Boc)₂.[2] 2. Use of a strong catalyst: Catalysts like 4-dimethylaminopyridine (DMAP) can promote di-Boc formation.[2] | 1. Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of Boc anhydride.[2] 2. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction once it is complete.[2] 3. Avoid DMAP: For a reactive amine like pent-4-en-1-amine, DMAP is unnecessary and increases the risk of side reactions.[2] |
| Difficult Product Isolation/Purification | 1. Water-soluble product: The Boc-protected product may have some water solubility, leading to loss during aqueous workup.[5] 2. Residual Boc anhydride: Excess Boc anhydride can co-elute with the product during chromatography. | 1. Modify workup: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer.[13] 2. Remove excess Boc anhydride: After the reaction, the mixture can be concentrated and left under high vacuum, which can sublimate the residual Boc anhydride.[12] Alternatively, a basic workup (e.g., washing with dilute NaOH or NaHCO₃) will hydrolyze the remaining anhydride. |
Experimental Protocols
Protocol 1: Standard Anhydrous Conditions
This is a robust, general-purpose protocol for the Boc protection of pent-4-en-1-amine.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-4-en-1-amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirring solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 1-4 hours).[2]
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Aqueous Biphasic Conditions
This protocol is useful if the starting material is an amine salt or if a non-anhydrous procedure is preferred.
-
Preparation: Dissolve pent-4-en-1-amine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Reagent Addition: Add Boc₂O (1.1 eq) to the vigorously stirring mixture.
-
Reaction: Stir at room temperature and monitor by TLC (typically complete within a few hours).[11]
-
Work-up:
-
Extract the mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify by flash column chromatography on silica gel if needed.
Visualizations
Caption: Mechanism of Boc protection of an amine.
Caption: Troubleshooting workflow for Boc protection.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Application of Boc-anhydride [en.highfine.com]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. reddit.com [reddit.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification of Tert-butyl pent-4-en-1-ylcarbamate
Welcome to the Technical Support Center for Tert-butyl pent-4-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this versatile building block. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in organic synthesis, featuring a Boc-protected amine and a terminal alkene. While the Boc protecting group offers stability, the purification of this compound can be deceptively complex. Challenges often arise from the presence of closely-related impurities, potential for side reactions, and the physicochemical properties of the molecule itself. This guide will address these issues in a direct question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile can vary depending on the synthetic route, but typically you should be vigilant for:
-
Unreacted Starting Materials: Primarily 5-amino-1-pentene.
-
Reagent-Derived Impurities: Excess di-tert-butyl dicarbonate (Boc-anhydride) and its breakdown product, tert-butanol.[1][2]
-
Side-Reaction Products:
-
Di-Boc protected amine: Formed by the over-reaction of the primary amine. This can be minimized by using catalyst-free conditions in protic solvents like water or methanol.[3][4]
-
Isocyanate intermediates and subsequent urea formation: These can arise from the decomposition of the carbamate under certain conditions.[4]
-
Q2: My compound appears oily and difficult to handle. Is this normal?
A2: Yes, it is not uncommon for Boc-protected amines, including this compound, to be obtained as oils or low-melting solids, especially if minor impurities are present.[5] The presence of residual solvents or byproducts can prevent crystallization.
Q3: Can the terminal alkene group cause problems during purification?
A3: The terminal alkene is generally stable under standard purification conditions. However, it is prudent to avoid strongly acidic conditions for prolonged periods, as this can potentially lead to isomerization or other side reactions.[1]
Troubleshooting Guide
Issue 1: Low Yield After Purification
Low recovery of your target compound is a frequent frustration. The following decision tree can help diagnose the cause:
Caption: Troubleshooting low purification yield.
Issue 2: Persistent Impurities After Column Chromatography
When impurities co-elute with your product, a systematic approach to optimizing your chromatography is necessary.
Table 1: Troubleshooting Co-elution in Flash Chromatography
| Symptom | Potential Cause | Recommended Action |
| Poor separation of non-polar impurities | Insufficiently weak starting eluent | Begin with a less polar solvent system (e.g., 1-2% ethyl acetate in hexanes) to allow for better separation of non-polar compounds. |
| Tailing of the product peak | Strong interaction with acidic silica gel | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. |
| Multiple components in a single fraction | Overloading the column | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass. |
| Impurity has a very similar Rf to the product | Insufficient selectivity of the solvent system | Experiment with different solvent systems. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter selectivity.[6] |
Issue 3: Failure to Crystallize
If your purified product remains an oil, the following steps can be taken to induce crystallization.
Caption: Decision tree for inducing crystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for purifying this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Compressed air or pump for flash chromatography
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or 2% EtOAc in hexanes) and pack the column.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with the non-polar solvent system. A common starting point is a gradient of ethyl acetate in hexanes.
-
A typical gradient might be:
-
2-5% EtOAc in hexanes to elute non-polar impurities.
-
Gradually increase to 10-20% EtOAc in hexanes to elute the product.
-
-
For compounds that exhibit tailing, the addition of 0.1-0.5% triethylamine to the mobile phase can be beneficial.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
If the product is a solid or can be induced to solidify, recrystallization can be a highly effective final purification step.
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen include:
-
Hexanes or Heptane
-
Ethyl acetate/Hexanes mixture
-
Diethyl ether/Hexanes mixture
-
Methanol/Water mixture
Procedure:
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Purity Assessment
Accurate determination of purity is crucial. A combination of analytical techniques provides the most comprehensive assessment.
Table 2: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Typical Column | C18 Reverse-Phase | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) | N/A |
| Key Advantages | High resolution, suitable for non-volatile impurities. | High sensitivity, excellent for identifying volatile impurities and residual solvents. | Primary ratio method, high accuracy, non-destructive, no analyte-specific reference standard needed. |
| Limitations | Requires a chromophore for UV detection or a universal detector like CAD. | Compound must be volatile and thermally stable. | Requires a high-field NMR spectrometer and a certified internal standard. |
Protocol 3: HPLC Analysis
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase composition.
Protocol 4: 1H NMR Analysis
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl3).
-
Analysis: The 1H NMR spectrum should be clean, with integrations corresponding to the expected number of protons for this compound. Pay close attention to the regions where signals from potential impurities (e.g., tert-butanol at ~1.28 ppm, Boc-anhydride at ~1.48 ppm) might appear.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Strategies for the Removal of Unreacted Di-tert-butyl Dicarbonate
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful purification of your Boc-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary species I need to remove after a Boc-protection reaction?
The primary species to be removed are unreacted di-tert-butyl dicarbonate, and the main byproducts of the reaction, which are tert-butanol and carbon dioxide.[1] While carbon dioxide is a gas and is typically removed from the reaction mixture on its own, tert-butanol and excess Boc-anhydride are common impurities that require active removal.
Q2: How can I tell if there is still unreacted Boc-anhydride in my product?
Several analytical techniques can be employed to detect the presence of unreacted Boc-anhydride:
-
¹H NMR Spectroscopy: The tert-butyl group of Boc-anhydride exhibits a characteristic singlet peak around 1.55 ppm in CDCl₃.[2] The presence of this peak, distinct from the singlet of your Boc-protected product (typically around 1.4-1.5 ppm), indicates residual reagent.
-
Thin-Layer Chromatography (TLC): While Boc-anhydride may not be visible with all stains, such as ninhydrin, it can often be visualized using a p-anisaldehyde stain or by observing quenching under UV light if an appropriate TLC plate is used.[1]
-
Odor: A distinct, sharp "Boc" smell can also be an indicator of its presence in the product.[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are robust methods for quantifying the purity of your product and identifying volatile impurities like Boc-anhydride and tert-butanol.[3]
Q3: Is Boc-anhydride stable during a standard aqueous workup?
Boc-anhydride is insoluble in water and can be sensitive to both acidic and basic conditions.[1][4] However, it is generally stable during neutral water washes. Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1][5] Care should be taken with acidic washes, as this can lead to the premature removal of the acid-labile Boc protecting group from your desired product.[1] If an acidic wash is necessary, using a very dilute acid (e.g., 0.5M HCl) and minimizing contact time is recommended.[1]
Troubleshooting and Removal Strategies
The choice of method for removing unreacted Boc-anhydride depends on the properties of your desired product, particularly its volatility and stability.
Method 1: Removal by Evaporation/Distillation
Due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under high vacuum.[1] This is a particularly suitable method for non-volatile products.
When to use this method:
-
Your product has a high boiling point or is a non-volatile solid.
-
You have access to a high-vacuum system.
Troubleshooting:
-
Incomplete removal: If you still detect Boc-anhydride after rotary evaporation, try leaving the sample under high vacuum for an extended period.
-
Product loss: If your product is semi-volatile, this method may not be suitable. Consider one of the other methods outlined below.
Workflow for Selecting a Removal Method
Caption: Decision tree for selecting the appropriate Boc-anhydride removal method.
Method 2: Chemical Quenching
Excess Boc-anhydride can be effectively removed by quenching the reaction with a suitable nucleophile. This converts the Boc-anhydride into a more water-soluble or easily removable derivative.
This method is effective as it converts Boc-anhydride to a Boc-imidazolium species that is readily removed during an aqueous workup.[5]
Step-by-Step Methodology:
-
After the Boc-protection reaction is complete (as determined by TLC or other monitoring), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with a dilute acid solution (e.g., 0.5M HCl) to remove the Boc-imidazole and any excess imidazole.[1][5]
-
Follow with a wash with saturated sodium bicarbonate solution and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
If your product is stable to basic conditions, quenching with ammonium hydroxide is another viable option.
Step-by-Step Methodology:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of aqueous ammonium hydroxide solution.
-
Stir the mixture for 30-60 minutes.
-
Proceed with a standard aqueous workup, extracting your product with a suitable organic solvent.
Method 3: Aqueous Workup with Saturated Sodium Bicarbonate
A simple and often effective method is to perform a vigorous wash with a saturated aqueous solution of sodium bicarbonate. The basic conditions promote the hydrolysis of Boc-anhydride.
Step-by-Step Methodology:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer vigorously with saturated sodium bicarbonate solution (2-3 times).
-
Follow with a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Method 4: Column Chromatography
If other methods fail or are not suitable, purification by column chromatography is a reliable way to separate your Boc-protected product from unreacted Boc-anhydride and other impurities.
Considerations:
-
Solvent System: A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective, as Boc-anhydride is relatively non-polar.
-
Detection: As mentioned, Boc-anhydride may not be easily visible under UV light on a TLC plate. Staining with p-anisaldehyde can be helpful for visualization.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| Di-tert-butyl dicarbonate | 218.25 | 56-57 at 0.5 mmHg[6][7][8] | Insoluble in water; soluble in most organic solvents.[6][7][8][9][10] |
| tert-Butanol | 74.12 | 82.4 | Soluble in water and most organic solvents. |
| tert-Butyl carbamate | 117.15 | Sublimes | Soluble in organic solvents; sparingly soluble in cold water. |
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. Di-tert-butyl_dicarbonate [chemeurope.com]
- 7. 24424-99-5 CAS MSDS (Di-tert-butyl dicarbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Di-tert-butyl dicarbonate CAS#: 24424-99-5 [m.chemicalbook.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
Technical Support Center: Column Chromatography of Tert-butyl pent-4-en-1-ylcarbamate
Welcome to the technical support guide for the purification of Tert-butyl pent-4-en-1-ylcarbamate. This document is designed for researchers and drug development professionals, providing in-depth, field-proven insights into the nuances of purifying this common synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?
A1: The standard stationary phase for this molecule is silica gel (230-400 mesh).[1] Given the molecule's structure—a non-polar alkene tail and a moderately polar Boc-protected amine—a common and effective mobile phase is a mixture of hexanes and ethyl acetate.[2][3]
A systematic approach is crucial. First, use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. Start by testing a range of hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4.[4][5] This range provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly, which would compromise separation from less polar impurities.
Q2: My compound is not separating from an impurity. How can I improve the resolution?
A2: Poor resolution is a common challenge. Here are several strategies, starting with the simplest:
-
Optimize the Mobile Phase: If your TLC shows spots that are very close together, the polarity of your solvent system may be too high or too low. An ideal separation on TLC will show clear space between the spot for your desired product and any impurities. If the spots are too high on the plate (high Rf), decrease the polarity by adding more hexane.[6] If they are too low (low Rf), increase the polarity by adding more ethyl acetate.
-
Run a Shallow Gradient: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. This will cause highly non-polar impurities to elute first, followed by your product, and finally, more polar impurities. This technique sharpens bands and can resolve closely running spots.[7]
-
Check for Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation. A general guideline is to load an amount of crude product that is 1-2% of the total weight of the silica gel used.[4] Exceeding this can lead to broad, overlapping bands.
Q3: The spots on my TLC plate and the band on my column are streaking or tailing. What causes this and how can I fix it?
A3: Streaking is typically caused by an undesirable interaction between the compound and the stationary phase. While the carbamate nitrogen in your product is not strongly basic, any residual starting material (pent-4-en-1-amine) is. These basic amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing.[1]
The solution is to deactivate the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-1%).[4][7] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel down the column in a tighter, more defined band. Always perform a preliminary TLC with the TEA-modified eluent to ensure it doesn't drastically alter the Rf value.
Q4: I'm concerned about the stability of the Boc group on silica gel. Is this a valid concern and what precautions should I take?
A4: This is an important consideration. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[8][9] Since standard silica gel is inherently acidic (pH ≈ 4-5), prolonged exposure can potentially lead to partial or complete deprotection of your product, yielding the free amine.
While many Boc-protected amines are stable enough for routine silica gel chromatography[10], the risk increases with:
-
Extended run times: The longer the compound is on the column, the greater the exposure to the acidic environment.
-
Highly acidic silica: The acidity of silica gel can vary by manufacturer and batch.
-
Structurally sensitive substrates: While your target compound is relatively robust, other functional groups in more complex molecules could increase sensitivity.
Preventative Measures:
-
Work Efficiently: Do not let the column run unnecessarily long or leave the compound sitting on the silica for extended periods.
-
Neutralize the Silica: As mentioned for preventing streaking, adding 0.1-1% triethylamine to the eluent can help neutralize the silica surface and protect the Boc group.[7]
-
Use Neutralized or Deactivated Silica: Some suppliers offer deactivated or neutral silica gel, which is a good option if you consistently face degradation issues. Alternatively, neutral alumina can be used as the stationary phase, though its separation characteristics differ from silica.
Q5: How can I visualize the compound on a TLC plate since it's not UV-active?
A5: this compound lacks a strong chromophore, so it will not be visible on a TLC plate under a standard 254 nm UV lamp.[4] Therefore, you must use a chemical stain for visualization. The most effective and commonly used stain for this compound is potassium permanganate (KMnO₄) .
The alkene functional group (pent-4-en) in your molecule is readily oxidized by the strong oxidizing agent KMnO₄. When the TLC plate is dipped in the permanganate solution and gently heated, your compound will appear as a yellow or light brown spot against a purple background. This stain is highly sensitive and is ideal for detecting compounds with oxidizable functional groups like double bonds or alcohols.
Data & Protocols
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of small organic molecules.[1] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range for eluting the target compound. Start with TLC to find the optimal ratio.[3] |
| Target Rf | 0.2 - 0.4 | Provides optimal separation and a reasonable elution time on the column.[4] |
| Loading Capacity | 1-2 g crude per 100 g silica | Prevents column overloading, which leads to poor separation.[4] |
| Visualization | Potassium Permanganate (KMnO₄) Stain | The alkene is oxidized, appearing as a yellow spot. The compound is not UV-active. |
| Additive (Optional) | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silica to prevent streaking and potential Boc-group degradation.[7] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general, step-by-step methodology. The exact mobile phase composition should be determined by preliminary TLC analysis of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a prepared mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
-
Adjust the solvent ratio until the desired product has an Rf of approximately 0.3.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (a 30-50:1 ratio of silica gel to crude product by weight is typical).[1]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 9:1 Hexane:EtOAc).
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the level is just at the top of the silica bed. Add a thin (0.5 cm) layer of sand to protect the silica surface.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).
-
Using a pipette, carefully and evenly apply the concentrated sample solution to the top of the sand layer.
-
Open the stopcock and allow the sample to adsorb onto the silica bed by draining the solvent until the level is again just at the top of the sand.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and repeat the draining process.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to begin elution at a steady drip rate.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitor the progress of the separation by collecting small spots from the fractions onto a TLC plate and visualizing with a KMnO₄ stain.
-
-
Product Isolation:
-
Once the TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues encountered during this purification.
Caption: Troubleshooting workflow for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Stability of Tert-butyl pent-4-en-1-ylcarbamate
Welcome to the Technical Support Center for Tert-butyl pent-4-en-1-ylcarbamate. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent during experimental workup and purification. We understand the challenges researchers face and have designed this resource to explain the causal chemistry behind common issues and offer field-proven solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Significant loss of product or appearance of a new, more polar spot on TLC after an acidic aqueous wash.
Question: I performed an aqueous workup using dilute HCl to remove a basic impurity, but my post-extraction TLC shows a new, baseline spot and a significantly diminished product spot. What is happening and how can I fix it?
Answer:
This is a classic and frequently encountered issue stemming from the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1] While the Boc group is robust against bases and most nucleophiles, it is designed to be removed under acidic conditions. An aqueous wash with even dilute strong acids like HCl can be sufficient to cleave the carbamate, yielding the free amine (pent-4-en-1-amine) and byproducts like carbon dioxide and tert-butanol. The resulting free amine is highly polar and will likely appear at the baseline of your TLC plate.
Causality Explained:
The mechanism of deprotection involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then leads to the decomposition of the resulting carbamic acid to the free amine and CO₂.
Figure 1: Acid-catalyzed removal of the Boc protecting group.
Recommended Solutions:
-
Avoid Strong Acids: The most straightforward solution is to completely avoid acidic washes with strong acids (e.g., HCl, H₂SO₄).
-
Use a Mildly Acidic Wash (with caution): If an acidic wash is unavoidable for removing basic impurities, use a milder, buffered solution or a weak organic acid. A wash with saturated ammonium chloride (NH₄Cl, pH ~4.5-5.5) or 5-10% citric acid solution is often tolerated for brief exposures.[2] Always check the stability of your compound to these conditions on a small scale first.
-
Neutral or Basic Wash: The safest approach is to use neutral or basic washes.
-
Quench: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).[3]
-
Wash: Perform subsequent washes with water and then brine to remove inorganic salts.
-
| Wash Solution | pH (approx.) | Recommendation for Use | Potential Risk |
| 1M HCl | < 1 | Not Recommended | High risk of complete Boc deprotection. |
| 10% Citric Acid | 2-3 | Use with caution for brief extractions. | Moderate risk of partial deprotection. |
| Sat. NH₄Cl | 4.5-5.5 | Preferred mild acid wash. | Low risk, but test on a small scale. |
| Water | 7 | Safe | None. |
| Sat. NaHCO₃ | 8-9 | Highly Recommended for quenching. | None. |
Issue 2: TLC analysis shows multiple new, non-polar spots after acidic workup.
Question: After an acidic workup, I see my desired product spot, but also several new, less polar spots on the TLC. What are these byproducts?
Answer:
The presence of the terminal alkene in this compound introduces a second site of reactivity under acidic conditions. The new, less polar spots could be the result of acid-catalyzed intramolecular cyclization. The carbamate nitrogen can act as a nucleophile, attacking the protonated terminal alkene (via a Markovnikov-type addition) to form a six-membered ring, yielding a substituted piperidine derivative.
Causality Explained:
This reaction proceeds through the formation of a secondary carbocation at the C4 position, which is then trapped intramolecularly by the carbamate nitrogen. This type of cyclization is a known reaction pathway for similar unsaturated N-Boc protected amines.[4]
Figure 2: Potential intramolecular cyclization side reaction.
Recommended Solutions:
-
Strictly Avoid Acid: This side reaction is another compelling reason to avoid acidic conditions during workup. Adhere to neutral or basic washes as described in Issue 1 .
-
Temperature Control: If a mildly acidic wash is absolutely necessary, perform it at 0 °C to minimize the rate of both deprotection and cyclization.
Issue 3: The product streaks badly on the silica gel TLC plate and gives poor separation during column chromatography.
Question: My compound appears as a long streak rather than a tight spot on my TLC plate, even in various solvent systems. Column chromatography is giving broad peaks and poor separation from impurities. Why is this happening?
Answer:
This is a common issue when purifying amines or other basic compounds on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[5] The basic nitrogen atom in your carbamate can have a strong, non-ideal interaction with these acidic sites, leading to tailing or streaking on TLC and poor peak shape during column chromatography. In some cases, the compound may even partially decompose on the silica.[6]
Recommended Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., for a 100 mL eluent, add 0.5-1 mL of Et₃N). This is the most common and effective method.[7] The triethylamine will preferentially bind to the acidic silanol groups, allowing your product to elute without strong ionic interactions.
-
-
Use a Different Stationary Phase: If basic modification is not effective or is incompatible with other functional groups, consider alternative stationary phases:
-
Neutral Alumina: Alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water is an excellent option.
-
-
Stability Check with 2D-TLC: Before committing to a large-scale column, you can quickly check your compound's stability on silica.
-
Spot your crude material on a TLC plate and run it in your chosen solvent system.
-
Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica.[6]
-
Figure 3: Decision workflow for troubleshooting chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for an aqueous workup of this compound? A1: The ideal pH range is between 7 and 9. It is stable under neutral and basic conditions. Brief exposure to a pH between 4.5 and 7 may be tolerated but should be minimized and performed at low temperatures. Avoid pH levels below 4.
Q2: Can I use other acids like trifluoroacetic acid (TFA) for deprotection if I want to remove the Boc group? A2: Yes, TFA is a standard and highly effective reagent for Boc deprotection. Typically, a solution of 20-50% TFA in dichloromethane (DCM) will remove the Boc group within 1-2 hours at room temperature.[1] However, be aware that these strong acidic conditions can also promote the side reactions mentioned above (e.g., cyclization).
Q3: My reaction solvent is methanol. How should I proceed with the workup? A3: After the reaction is complete, it is best to remove the methanol under reduced pressure (rotary evaporation). Then, redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Proceed with a standard basic wash (saturated NaHCO₃), followed by a water and brine wash, before drying and concentrating.
Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using a combination of techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any major impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace-level impurities and confirming the molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Ring-Closing Metathesis (RCM) of N-Boc Dienes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Boc diene ring-closing metathesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of nitrogen-containing heterocycles using this powerful reaction. The tert-butoxycarbonyl (Boc) protecting group, while essential, can introduce unique difficulties that lead to stalled reactions or low yields.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your RCM reactions for success.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each question is framed from a researcher's perspective, followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My RCM reaction has completely stalled. I'm only recovering my starting diene. What are the most likely causes?
A: Recovering only the starting material is a common and frustrating issue that almost always points to a problem with the catalyst's activity or the presence of potent inhibitors.
Primary Causes & Solutions:
-
Catalyst Deactivation by Impurities: Ruthenium catalysts are sensitive to impurities that can be present in your substrate, solvent, or reaction atmosphere.[3]
-
Water & Protic Solvents: Alcohols and water can react with and deactivate the catalyst.[4]
-
Coordinating Impurities: Trace impurities from previous steps (e.g., pyridine, morpholine, thiols) can act as strong Lewis bases, coordinating to the ruthenium center and inhibiting catalysis.[6]
Solution: Ensure your substrate is highly pure (recrystallized or column-purified). Use a high-quality, anhydrous, and peroxide-free solvent that has been thoroughly degassed via a sparge with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. See Protocol 2 for a detailed procedure.
-
Inactive Catalyst Batch: The catalyst itself may have degraded during storage. Solution: Always store catalysts under an inert atmosphere, protected from light, and at the recommended temperature (often in a freezer). It is advisable to test a new or old batch of catalyst on a reliable, simple substrate (like diallyl tosylamine) to confirm its activity before committing to your valuable material.
-
Insufficient Reaction Temperature: While many second-generation catalysts initiate at room temperature, some substrates, particularly those that are sterically hindered, may require thermal energy to promote catalyst turnover.[7][8] Solution: If you are running the reaction at room temperature, consider gently heating it to 40-60 °C. Monitor the temperature carefully, as excessive heat can accelerate catalyst decomposition.[7]
Q2: The reaction starts but stops at ~30-50% conversion. What's causing this premature catalyst death?
A: This symptom suggests that the catalyst is initially active but is being consumed by a process other than productive metathesis. The N-Boc group itself is often a key player in this scenario.
Primary Causes & Solutions:
-
Chelation by the N-Boc Group: The carbonyl oxygen of the Boc group can act as a Lewis base and coordinate to the electron-deficient ruthenium center. This can form a stable, six-membered chelate involving the nitrogen and the nearest olefin, effectively taking the catalyst out of the cycle. This is a well-hypothesized mode of catalyst inhibition for amide- and carbamate-containing substrates.[9]
Solution:
-
Increase Temperature: Modest heating (e.g., to 40-50 °C in DCM or 60-80 °C in toluene) can provide enough energy to disrupt this non-productive chelation and favor the desired catalytic turnover.
-
Change Catalyst: Catalysts with different steric and electronic properties may be less susceptible to this chelation. Consider switching from a Grubbs II to a Hoveyda-Grubbs II catalyst, as the chelating isopropoxystyrene ligand can alter the coordination sphere and reactivity.[8]
-
-
Bimolecular Decomposition: At higher concentrations, catalyst decomposition can occur through bimolecular pathways, where two catalyst molecules react with each other.[10] Solution: While RCM is generally run at high dilution to favor intramolecular reaction, ensure the catalyst concentration is not excessively high. If you need to add more catalyst, consider adding it in portions over time rather than all at once.
-
Product Inhibition: In some cases, the cyclic olefin product can coordinate to the catalyst more strongly than the starting diene, slowing down or stopping turnover. Solution: This is a more challenging problem to solve. Sometimes, simply increasing the reaction time or adding a fresh portion of the catalyst can help push the reaction to completion.
Q3: My reaction is messy, producing significant amounts of dimer/oligomer byproducts. How can I favor the desired intramolecular cyclization?
A: The formation of linear dimers and oligomers is a result of the competing intermolecular Acyclic Diene Metathesis (ADMET) pathway.[3][11] The key to favoring the desired intramolecular Ring-Closing Metathesis (RCM) is to control the reaction kinetics.
Primary Cause & Solution:
-
High Concentration: The fundamental principle for favoring intramolecular reactions is the use of high dilution.[11] At high substrate concentrations, the two ends of different molecules are more likely to find each other and react (intermolecular ADMET) than the two ends of the same molecule (intramolecular RCM).
Solution: Run the reaction at a significantly lower concentration. Typical RCM concentrations range from 0.05 M down to 0.001 M.[12] For large macrocycles, even lower concentrations may be necessary. A slow addition of the substrate and/or catalyst to the reaction vessel over several hours can also help maintain a low effective concentration and suppress ADMET.
Q4: I'm observing isomerization of my double bond. How can I prevent this?
A: Double bond isomerization is a known side reaction in metathesis, often attributed to the formation of ruthenium-hydride species as a catalyst decomposition product.[13] These hydrides can re-add across the newly formed double bond and, after elimination, lead to its migration.
Primary Causes & Solutions:
-
Catalyst Decomposition: This is more common with first-generation Grubbs catalysts and can be exacerbated by high temperatures or long reaction times.[7]
-
Presence of Impurities: Certain impurities can facilitate the formation of these hydride species.
Solution:
-
Use Additives: Additives can be used to scavenge the problematic ruthenium-hydride species. Phenol and 1,4-benzoquinone have been shown to be effective in suppressing isomerization.[7]
-
Optimize Temperature: Running the reaction at the lowest effective temperature can minimize catalyst decomposition and thus the formation of isomerization-promoting species.[7]
-
Use a More Robust Catalyst: Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are generally more stable and less prone to this side reaction under typical conditions.[5]
-
Frequently Asked Questions (FAQs)
Q: Which catalyst is the best starting point for RCM of an N-Boc diene?
A: For most standard N-Boc dienes, the Grubbs Second Generation Catalyst (G-II) is an excellent starting point. Its high activity and good functional group tolerance make it a versatile workhorse.[5][11] If you face issues with initiation or stability, the Hoveyda-Grubbs Second Generation Catalyst (HG-II) is a great alternative. Its chelating ligand provides enhanced stability, though it may require slightly higher temperatures to initiate.[8]
| Catalyst Generation | Common Name | Key Features & N-Boc Diene Application |
| First Generation | Grubbs I (G-I) | Lower activity, less stable. Generally superseded by G-II for challenging substrates but can be useful for simple, unhindered dienes. Prone to isomerization.[5][14] |
| Second Generation | Grubbs II (G-II) | High activity, good stability, tolerant of many functional groups. Excellent first choice for most N-Boc dienes. [15] |
| Second Generation | Hoveyda-Grubbs II (HG-II) | High stability, slower initiation, good for reactions requiring higher temperatures. Less prone to decomposition. A good choice if G-II fails or decomposes.[6] |
| Third Generation | Grubbs III (G-III) | Very fast initiation due to labile pyridine ligands. Primarily used for ROMP. Can be too reactive and decompose quickly for slow RCM reactions.[14] |
Q: What is the role of ethylene in the reaction?
A: Ethylene is the volatile byproduct of the RCM of two terminal alkenes.[13] According to Le Châtelier's principle, its removal from the reaction mixture drives the equilibrium towards the cyclic product. For many reactions, simply refluxing in an open (but inerted) system is sufficient. For challenging or reversible cyclizations, applying a gentle vacuum or bubbling a slow stream of inert gas through the solution can be highly effective at removing ethylene and driving the reaction to completion.[16][17]
Q: How can steric hindrance from the Boc group or other substituents affect the reaction?
A: Steric hindrance can significantly slow down or prevent RCM.[18][19] If bulky groups are present near the olefins, they can impede the approach of the large ruthenium catalyst, making the formation of the key metallacyclobutane intermediate difficult.[20] In these cases, you may need more forcing conditions: higher catalyst loading (e.g., 5-10 mol%), higher temperatures, and longer reaction times. Choosing a catalyst with a smaller ligand profile might also be beneficial.[8]
Visual Guides & Workflows
The RCM Catalytic Cycle
Caption: Simplified Chauvin mechanism for Ring-Closing Metathesis.
Catalyst Deactivation by Boc Chelation
Caption: Competing pathways: Productive RCM vs. Catalyst deactivation.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting incomplete RCM reactions.
Key Experimental Protocols
Protocol 1: General Procedure for a Trial RCM of an N-Boc Diene
This protocol is a robust starting point for optimizing your reaction.
-
Substrate Preparation: Ensure the N-Boc protected diene is pure and dry. If it is an oil, co-evaporate it with anhydrous toluene (3x) to remove trace water. If it is a solid, dry it under high vacuum for several hours.
-
Solvent Preparation: Use anhydrous, degassed solvent (see Protocol 2). Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good starting points for reactions at 40 °C. Toluene is preferred for higher temperatures (80-110 °C).
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-Boc diene (1.0 eq).
-
Under a positive pressure of Argon or Nitrogen, add the degassed solvent to achieve the desired concentration (start with 0.01 M).
-
Stir the solution and heat to the target temperature (e.g., 40 °C for DCM).
-
-
Catalyst Addition:
-
In a separate vial, weigh the Grubbs II catalyst (1-5 mol%) under an inert atmosphere (e.g., in a glovebox).
-
Dissolve the catalyst in a small amount of the reaction solvent (~5% of total volume) and add it to the stirring substrate solution via syringe in one portion.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Take aliquots periodically (e.g., at 1h, 4h, 12h, 24h).
-
If the reaction stalls, a second portion of the catalyst (1-2 mol%) can be added.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the catalyst and remove ruthenium byproducts, add a few drops of ethyl vinyl ether and stir for 30 minutes. Then, add a silica-based metal scavenger (e.g., SiliaMetS Thiol) and stir for 2-4 hours.[17][21]
-
Filter the mixture through a pad of Celite or silica gel, wash with the solvent, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Solvent Purification and Degassing
-
Drying: Use solvent from a commercial solvent purification system (SPS) or dry it over appropriate drying agents (e.g., CaH₂ for chlorinated solvents; Na/benzophenone for ethers/hydrocarbons).
-
Degassing (Freeze-Pump-Thaw):
-
Place the dried solvent in a robust flask with a sidearm and stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 10-15 minutes.
-
Close the stopcock and thaw the solvent in a water bath. You will see gas bubbles evolve.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final thaw, backfill the flask with Argon or Nitrogen. The solvent is now ready to use.
-
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. React App [pmc.umicore.com]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 15. scholar.utc.edu [scholar.utc.edu]
- 16. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ring Closing Metathesis [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Catalyst selection for RCM with Tert-butyl pent-4-EN-1-ylcarbamate containing substrates
Welcome to the technical support center for catalyst selection in ring-closing metathesis (RCM) with a focus on tert-butyl pent-4-en-1-ylcarbamate and related N-Boc protected substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions.
Introduction
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products.[1] The choice of catalyst is paramount for a successful RCM reaction, especially when the substrate contains functional groups like the N-Boc protecting group that can potentially interact with the metal center of the catalyst. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting for the RCM of this compound to form N-Boc-3-pyrroline.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is generally recommended for the RCM of N-Boc protected dienes like this compound?
For the RCM of N-Boc protected dienes, second-generation Grubbs and Hoveyda-Grubbs catalysts are generally the most effective.[2] These catalysts, which feature N-heterocyclic carbene (NHC) ligands, offer a good balance of high activity and functional group tolerance.[3][4]
-
Grubbs II Generation Catalyst: Known for its high reactivity and is often a good starting point for RCM of various substrates, including N-Boc protected amines.[5] It can often achieve high yields.[5]
-
Hoveyda-Grubbs II Generation Catalyst: This catalyst is characterized by its increased stability, particularly in the presence of potentially coordinating functional groups.[6] While it might have a slower initiation rate compared to Grubbs II, its robustness can be advantageous for challenging substrates.[6]
Q2: Can the N-Boc protecting group poison the ruthenium catalyst?
While the N-Boc group is generally considered a stable and relatively non-coordinating protecting group, the presence of basic amine groups can inhibit metathesis through coordination to the ruthenium center.[7] The carbamate moiety itself is less basic than a free amine, but the lone pairs on the oxygen atoms could potentially interact with the Lewis acidic ruthenium center. However, successful RCM of many N-Boc protected substrates suggests that this is not always a prohibitive issue.[2]
Q3: What are the main differences between Grubbs II and Hoveyda-Grubbs II catalysts for this application?
The primary differences lie in their initiation rates and stability. The Hoveyda-Grubbs II catalyst features a chelating isopropoxybenzylidene ligand, which imparts greater stability but can also lead to a slower initiation of the catalytic cycle.[4][6] In contrast, the Grubbs II catalyst, with its two tricyclohexylphosphine ligands, is generally more reactive and initiates faster.[4] For substrates that are sensitive or prone to side reactions, the higher stability of the Hoveyda-Grubbs II catalyst can be beneficial.[6]
Q4: What is a typical catalyst loading for this type of RCM reaction?
For laboratory-scale synthesis, catalyst loadings typically range from 1 to 10 mol%.[7] For initial screening, a loading of 2-5 mol% is a reasonable starting point. If the reaction is sluggish, increasing the catalyst loading may be necessary. However, excessively high loadings can lead to increased byproducts and difficulties in removing ruthenium impurities.[8]
Q5: What solvents are recommended for the RCM of N-Boc-pent-4-enylamine?
The choice of solvent can significantly impact the outcome of an RCM reaction. Chlorinated solvents are commonly used due to their ability to dissolve both the substrate and the catalyst, and their relatively low coordinating ability.
-
Dichloromethane (DCM): A very common solvent for RCM, often used at room temperature or reflux.
-
1,2-Dichloroethane (DCE): Useful for reactions that require higher temperatures (reflux at ~83 °C).
-
Toluene: Another high-boiling solvent that can be effective, particularly for more challenging substrates.
It's important to use anhydrous and degassed solvents to prevent catalyst deactivation.
Catalyst Selection and Reaction Optimization
Choosing the right catalyst and optimizing reaction conditions are crucial for a successful RCM. The following workflow and data table can guide your decision-making process.
Catalyst Selection Workflow
Caption: A workflow for selecting and optimizing a catalyst for the RCM of N-Boc protected dienes.
Catalyst Comparison Table
| Catalyst | Structure | Key Features | Recommended Use Cases for N-Boc Substrates |
| Grubbs II Generation | (IMesH2)(PCy3)Cl2Ru=CHPh | High activity, fast initiation.[4] | Good first choice for general screening. Effective for less challenging substrates where high turnover is desired.[5] |
| Hoveyda-Grubbs II Gen. | (IMesH2)(C9H11O)Cl2Ru=CH2 | High stability, slower initiation.[6] | Recommended for substrates with potentially coordinating groups or when reactions require higher temperatures for prolonged periods.[6] |
| Zhan Catalyst-1B | Proprietary | Electron-withdrawing groups can increase initiation rate. Recyclable.[8] | Useful for optimizing reactions where catalyst cost and recyclability are concerns.[8] |
Troubleshooting Guide
Even with careful planning, RCM reactions can sometimes fail or give low yields. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. | Ensure you are using fresh, properly stored catalyst. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). |
| Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. Consider switching to a higher boiling solvent like DCE or toluene.[8] | |
| Low Catalyst Loading: The amount of catalyst may be insufficient for complete conversion. | Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol% or 10 mol%).[7] | |
| Inhibiting Impurities: Impurities in the substrate or solvent (e.g., water, peroxides, or other coordinating species) can deactivate the catalyst. | Purify the substrate before use. Use freshly distilled, anhydrous, and degassed solvents. | |
| Formation of oligomers/polymers | High Concentration: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM. | Perform the reaction under high dilution conditions (typically 0.001 M to 0.05 M). Consider using a syringe pump for slow addition of the substrate to the reaction mixture. |
| Isomerization of the double bond | Catalyst Degradation: Decomposition of the ruthenium catalyst can form ruthenium hydride species that catalyze double bond isomerization.[8] | Use a more stable catalyst like Hoveyda-Grubbs II. Additives like 1,4-benzoquinone can sometimes suppress isomerization, but may also reduce the rate of the desired RCM.[8] |
| Difficulty removing ruthenium byproducts | Residual Ruthenium: Ruthenium byproducts can be difficult to remove by standard silica gel chromatography. | Use specialized ruthenium scavengers (e.g., functionalized silica gels or activated carbon). A common method involves stirring the crude reaction mixture with a small amount of DMSO or lead tetraacetate followed by filtration through silica gel.[3] |
Experimental Protocol: RCM of this compound
This protocol provides a general starting point for the RCM of this compound. Optimization may be required based on your specific experimental setup and desired outcomes.
Materials:
-
This compound (substrate)
-
Grubbs II Generation Catalyst or Hoveyda-Grubbs II Generation Catalyst
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Preparation: In a glovebox or under a steady stream of inert gas, add the Grubbs II Generation Catalyst (e.g., 0.02 mmol, 2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed DCM (e.g., 100 mL for a 0.01 M solution) to the flask.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 mmol) in a small amount of anhydrous and degassed DCM (e.g., 10 mL).
-
Reaction Initiation: Add the substrate solution to the catalyst solution via syringe.
-
Reaction Monitoring: Heat the reaction mixture to reflux (for DCM, ~40 °C) and monitor the progress of the reaction by TLC or GC-MS. The driving force for the reaction is the removal of ethylene gas, so ensuring a gentle reflux or sparging with an inert gas can be beneficial.[3]
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield N-Boc-3-pyrroline.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. kilobio.com [kilobio.com]
- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hydroboration-Oxidation of N-Boc Protected Alkenylamines
Introduction
The hydroboration-oxidation of N-Boc protected alkenylamines is a cornerstone reaction in modern organic synthesis, providing a reliable route to valuable N-protected amino alcohols with anti-Markovnikov regioselectivity.[1][2][3] These products are critical building blocks in the development of pharmaceuticals and complex natural products. Despite its utility, the reaction is not without its nuances. The presence of the nitrogen atom, even when protected, can introduce a layer of complexity not seen in simple alkene hydroborations, often leading to unexpected byproducts and challenging purifications.
This guide is designed for researchers, chemists, and drug development professionals who encounter issues with this transformation. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide
This section addresses the most common problems encountered during the hydroboration-oxidation of N-Boc protected alkenylamines. Each issue is presented in a question-and-answer format, detailing the cause and offering validated solutions.
Question 1: My reaction shows low or no conversion of the starting material. What's going wrong?
This is the most frequent issue. After several hours, TLC or LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Diagnosis:
-
Deactivation of the Borane Reagent via Amine Complexation: The lone pair on the nitrogen atom, although attenuated by the electron-withdrawing Boc group, can still act as a Lewis base and form a stable, non-reactive complex with the Lewis acidic borane.[4][5] This is especially problematic with less sterically hindered boranes like BH₃·THF or BH₃·SMe₂. This coordination deactivates the borane, preventing it from adding across the alkene.
-
Degraded Borane Reagent: Solutions of borane reagents, particularly 9-BBN in THF, have a finite shelf life and can degrade upon prolonged storage or exposure to atmospheric moisture.[6] This leads to a lower-than-expected concentration of active hydride.
-
Insufficient Reagent Stoichiometry: Underestimating the amount of borane needed to account for both potential complexation and the hydroboration itself can lead to incomplete reactions.
Recommended Solutions:
-
Switch to a Sterically Hindered Borane: The most effective solution is to use a bulky borane reagent. 9-Borabicyclo[3.3.1]nonane (9-BBN) is the reagent of choice as its steric bulk significantly disfavors complexation with the N-Boc group, allowing it to selectively react with the less-hindered alkene.[7][8][9]
-
Verify Reagent Activity: If using an older bottle of a borane reagent, its activity should be checked. This can be done by running the reaction on a simple, reliable substrate (e.g., 1-octene) or by using quantitative analysis techniques to determine the active hydride content.[5]
-
Increase Stoichiometry: If using BH₃·THF is unavoidable, consider increasing the equivalents of the reagent (e.g., from 1.1 eq to 1.5-2.0 eq) to compensate for the amount lost to complexation. However, this may lead to other side products and is a less elegant solution than using 9-BBN.
Troubleshooting Workflow for Low Conversion
Question 2: My product is a mixture of the desired terminal alcohol and the internal alcohol. How do I improve regioselectivity?
The goal of hydroboration-oxidation is typically the anti-Markovnikov alcohol.[3][10][11] Formation of the Markovnikov isomer indicates poor regiochemical control.
Potential Causes & Diagnosis:
-
Use of Non-Hindered Boranes: Borane (BH₃) itself has relatively low steric bulk. While it favors addition to the least substituted carbon, its selectivity can be poor for certain substrates, leading to a mixture of regioisomers.[7]
-
Substrate Sterics: If the electronic and steric environment around the double bond does not present a strong bias, even moderately selective reagents may give mixtures.
Recommended Solutions:
-
Employ a Bulky Borane: This is the most critical factor for ensuring high regioselectivity.
Table 1: Regioselectivity of Borane Reagents
| Borane Reagent | Typical Regioselectivity (Anti-Markovnikov:Markovnikov) for Terminal Alkenes | Key Feature |
| BH₃·THF | ~94:6 | High reactivity, lower selectivity |
| Disiamylborane | ~99:1 | High selectivity, must be prepared fresh |
| 9-BBN | >99:1 | Excellent selectivity, commercially available, thermally stable |
Question 3: I isolated my product, but NMR analysis shows the Boc group is missing. Why did deprotection occur?
The final product is the free amino alcohol instead of the expected N-Boc protected amino alcohol.
Potential Causes & Diagnosis:
-
Acidic Conditions During Workup or Purification: The N-Boc group is notoriously labile under acidic conditions.[12][13][14] Accidental exposure to acid is the most common cause of unintended deprotection.
-
Workup: Over-acidification during a pH adjustment or quench step.
-
Purification: Using standard, un-neutralized silica gel for column chromatography. Silica gel is inherently acidic and can cause partial or complete cleavage of the Boc group as the compound passes through the column.[15] Concentrating fractions containing even catalytic amounts of acid (like TFA from HPLC) can also cause cleavage.[15]
-
Recommended Solutions:
-
Maintain Basic or Neutral pH: Ensure all aqueous layers during workup are kept at a pH > 8.
-
Neutralize Silica Gel: Before performing column chromatography, pre-treat the silica gel. This is typically done by slurrying the silica with an eluent mixture containing 1-2% triethylamine (Et₃N), packing the column, and flushing with the mobile phase until the eluate is neutral.
-
Avoid Acidic Solvents/Additives: Do not use acidic mobile phase modifiers unless absolutely necessary, and if so, neutralize the collected fractions immediately.
Reaction Pathway: Desired vs. Undesired Deprotection
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of byproduct formation in this reaction? A: The most significant side reaction pathway stems from the Lewis acid-base interaction between the borane (Lewis acid) and the nitrogen of the N-Boc group (Lewis base). This forms a stable amine-borane complex that is unreactive towards hydroboration.[4] This effectively titrates out the active reagent, leading to low conversion. Using a sterically hindered borane like 9-BBN minimizes this undesired interaction.
Q: Is the N-Boc group stable to the oxidative workup conditions (NaOH/H₂O₂)? A: Yes. The N-Boc group is a carbamate, which is stable to the basic and oxidative conditions of the standard hydroboration workup.[12][13] The primary vulnerability of the Boc group is to acid.[14]
Q: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is often sufficient. Use a mobile phase that gives good separation between your starting material and the expected product (e.g., 30-50% ethyl acetate in hexanes). The product amino alcohol is typically more polar and will have a lower Rf value. Staining with potassium permanganate (KMnO₄) is effective, as the starting alkene will show up as a bright yellow spot, while the product alcohol will also stain. For more precise monitoring, LC-MS is ideal.
Q: My purification is complicated by streaking on the TLC plate and emulsions during workup. What can I do? A: These issues are common when working with amines.
-
Emulsions: During the aqueous workup, adding saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
TLC/Column Streaking: The basic nature of the product can cause it to interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of triethylamine (0.5-1%) to your chromatography eluent will mask the acidic sites on the silica, leading to sharper bands and better separation.
Key Experimental Protocols
Protocol A: High-Regioselectivity Hydroboration-Oxidation using 9-BBN
This protocol is optimized for achieving high yields of the anti-Markovnikov N-Boc protected amino alcohol while minimizing side reactions.
Materials:
-
N-Boc protected alkenylamine (1.0 eq)
-
9-BBN (0.5 M in THF, 2.2 eq, corresponding to 1.1 eq of the dimer)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 6 M)
-
Hydrogen Peroxide (H₂O₂, 30-35% aqueous solution)
-
Ethyl Acetate (EtOAc)
-
Saturated NaCl solution (brine)
Procedure:
-
Reaction Setup: To an oven-dried, argon-flushed round-bottom flask, add the N-Boc protected alkenylamine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Hydroboration: Slowly add the 9-BBN solution (0.5 M in THF, 2.2 eq) to the stirred solution of the amine via syringe over 10-15 minutes.
-
Scientist's Note: A slow addition helps to control any potential exotherm and ensures efficient mixing.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching & Oxidation: Once the reaction is complete, cool the flask back to 0 °C. Carefully and sequentially add the following:
-
Ethanol (slowly, to quench any excess borane)
-
NaOH solution (6 M)
-
Hydrogen Peroxide (30% solution). Add this very slowly and dropwise, ensuring the internal temperature does not exceed 20 °C. The oxidation is often exothermic.
-
Safety Note: Improperly controlled addition of peroxide to the alkaline mixture can cause a dangerous exotherm and pressure buildup.
-
-
Oxidation Stirring: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4-8 hours, or until the intermediate organoborane is fully consumed (can be monitored by TLC).
-
Workup: Transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc amino alcohol.
Protocol B: Purification via Neutralized Column Chromatography
Procedure:
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the desired starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% triethylamine (v/v) . Stir to create a uniform slurry.
-
Pack Column: Pour the slurry into the chromatography column and use pressure to pack the bed firmly.
-
Equilibrate: Elute the packed column with 2-3 column volumes of the mobile phase (containing 1% Et₃N) to ensure the entire silica bed is neutralized.
-
Load Sample: Dissolve the crude product from Protocol A in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elute: Run the column using a gradient of ethyl acetate in hexanes (always containing 1% Et₃N) to elute the purified product.
-
Analyze Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and concentrate under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with toluene or dissolved in a solvent and concentrated again.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. reddit.com [reddit.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 9. Hydroboration - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of Tert-butyl pent-4-EN-1-ylcarbamate
In the synthesis of pharmaceutical compounds, the integrity of each component is paramount. Tert-butyl pent-4-EN-1-ylcarbamate, a versatile building block, is crucial in the development of numerous active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric but a critical factor that dictates the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. This guide offers a comprehensive comparison of analytical methodologies for the stringent purity assessment of this intermediate, grounded in established scientific principles and practical, field-tested insights.
The Imperative of Purity for a Key Intermediate
This compound, featuring a terminal alkene and a Boc-protected amine, is a valuable precursor in diverse synthetic pathways. The Boc (tert-butyloxycarbonyl) group is favored for its stability under many conditions and its straightforward removal under mild acidic conditions.[1] However, impurities—such as unreacted starting materials, by-products from synthesis, or degradation products—can introduce unforeseen complications in subsequent reactions, leading to complex purification challenges and potentially compromising the final API.[2] A robust analytical strategy is therefore essential for its quality control.
The Power of Orthogonal Analysis: A Self-Validating Framework
No single analytical method can provide a complete picture of a compound's purity. A reliable purity assessment hinges on the principle of orthogonality, which involves using multiple analytical techniques with different separation and detection mechanisms.[3][4] This approach creates a self-validating system where the strengths of one method compensate for the limitations of another, ensuring a thorough and accurate impurity profile.[5] This guide will dissect the application of premier chromatographic and spectroscopic techniques for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
HPLC is the leading technique for assessing the purity of non-volatile compounds like this compound.[6][7] Its high-resolution capabilities enable the separation of the main compound from structurally similar impurities.
Justification of the Method: Reverse-Phase Chromatography
For this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical approach. The molecule's Boc group and alkyl chain lend it a non-polar character, making it well-suited for separation on a non-polar stationary phase (such as C18) with a polar mobile phase. This setup allows for the effective separation of the target compound from both more polar and less polar impurities based on their hydrophobic interactions with the stationary phase.
A Validated Experimental Protocol
Instrumentation:
-
HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
Mobile Phase:
-
A gradient elution using water and acetonitrile is typically effective. For instance, a gradient starting from 5% acetonitrile and increasing to 95% over 20-30 minutes can separate a broad range of impurities.[8]
Detection:
-
The carbamate group allows for UV detection at low wavelengths (around 210 nm).[8]
-
For more universal detection that is not dependent on a chromophore, ELSD or CAD are superior alternatives.
Workflow for HPLC Analysis:
Caption: A standard workflow for HPLC purity determination.
Interpreting the Data: Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.
Comparative Data of HPLC Detectors:
| Feature | UV Detection | ELSD/CAD Detection |
| Principle | Absorbance of UV light by chromophores | Light scattering from evaporated analyte particles |
| Selectivity | Specific to compounds with chromophores | Universal for non-volatile analytes |
| Sensitivity | Moderate for carbamates at low wavelengths | Generally high |
| Quantitation | Linear over a wide range | Non-linear, often requires a calibration curve |
| Best for | Routine purity screening | Comprehensive impurity profiling |
Gas Chromatography (GC): A Complementary Orthogonal Method
Gas Chromatography is a powerful orthogonal technique to HPLC, particularly for identifying volatile impurities.[7][9]
Rationale for GC Analysis
GC is highly effective for detecting and quantifying residual solvents from the synthesis process and other volatile by-products that may not be visible by HPLC. Given that Boc-protected amines can be thermally labile, careful optimization of the GC inlet temperature is crucial to prevent degradation of the target compound.[10]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).[11][12]
-
A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is generally suitable.[8]
Temperature Program:
-
A programmed temperature ramp is necessary to separate compounds with varying boiling points. A typical program might start at 80°C and ramp up to 280°C.[10]
Detection:
-
Mass spectrometry provides both quantification and identification of the separated components by their mass spectra.
GC-MS Analysis Workflow:
Caption: A typical workflow for GC-MS analysis of impurities.
HPLC vs. GC: A Comparative Overview
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Primary Impurities | Non-volatile by-products, isomers | Residual solvents, volatile degradation products |
| Separation Principle | Partitioning between liquid and solid phases | Partitioning between gas and liquid/solid phases |
| Common Detectors | UV, ELSD, CAD, MS | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Spectroscopic Confirmation: Identity and Structural Verification
While chromatographic techniques quantify purity, spectroscopic methods are indispensable for confirming the chemical identity of the main component and elucidating the structure of unknown impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation of this compound.[13]
-
¹H NMR: Confirms the presence and connectivity of protons. The characteristic signals for the t-butyl group (a singlet around 1.4 ppm), the vinyl protons (multiplets between 5.0 and 5.8 ppm), and the protons of the pentenyl chain are key identifiers.[14][15]
-
¹³C NMR: Verifies the carbon skeleton, including the carbonyl of the carbamate and the quaternary carbon of the t-butyl group.[13][14]
-
Quantitative NMR (qNMR): This technique can be used for an absolute purity determination against a certified internal standard.[8][9]
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the compound, and when coupled with chromatography (LC-MS or GC-MS), it is a formidable tool for impurity identification.[7]
-
Electrospray Ionization (ESI-MS): A soft ionization technique, typically used with LC-MS, that will show the protonated molecule [M+H]⁺, confirming the molecular weight. It's important to note that Boc-protected amines can sometimes undergo fragmentation even with soft ionization techniques.[16][17]
-
GC-MS with Electron Ionization (EI): This provides a fragmentation pattern that can be compared against spectral libraries to identify volatile impurities.[18]
Integrated Workflow for Comprehensive Purity Assessment
A holistic approach that combines these orthogonal techniques provides the most reliable and comprehensive purity assessment for this compound.
Caption: An integrated workflow for robust purity analysis.
By leveraging the quantitative strengths of chromatography with the definitive structural insights from spectroscopy, a scientifically sound and defensible purity value can be established for this compound. This rigorous, multi-faceted analytical strategy is fundamental to ensuring the quality of this vital chemical intermediate and the successful development of new pharmaceutical therapies.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. rroij.com [rroij.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. s4science.at [s4science.at]
- 7. biotech-spain.com [biotech-spain.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. utsouthwestern.edu [utsouthwestern.edu]
- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of Tert-butyl pent-4-en-1-ylcarbamate Reactions
In the fast-paced environment of drug discovery and development, the precise monitoring of chemical reactions is not merely a quality control step but a critical component of process optimization, yield maximization, and impurity profiling. For reactions involving key intermediates like tert-butyl pent-4-en-1-ylcarbamate, a versatile building block in medicinal chemistry, real-time analytical insights are invaluable. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions of this substrate. The focus is on providing not just protocols, but the scientific rationale to empower researchers to make informed decisions for their specific applications.
The Central Role of this compound
This compound (MW: 185.27 g/mol ) incorporates a terminal alkene for diverse synthetic transformations (e.g., metathesis, hydroformylation, Wacker oxidation) and a Boc-protected amine, a cornerstone of modern peptide and medicinal chemistry.[1] Monitoring its reactions—be it transformations of the alkene or deprotection of the amine—requires a technique that can resolve the starting material from products and potential byproducts with high sensitivity and selectivity.
I. The Gold Standard: LC-MS for In-Process Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for monitoring organic reactions due to its exceptional sensitivity, selectivity, and speed.[2][3] The coupling of liquid chromatography's separation power with the mass spectrometer's detection capabilities provides unambiguous molecular weight information of reactants, intermediates, and products in a complex reaction matrix.
A. The Rationale Behind LC-MS Method Parameters
An effective LC-MS method hinges on the careful selection of chromatographic conditions and mass spectrometric parameters tailored to the analyte's properties.
Chromatography: The goal is to achieve baseline separation of the starting material from its potential products. Given the non-polar nature of the tert-butyl group and the hydrocarbon chain, a reversed-phase C18 column is an excellent starting point.[3] A gradient elution is typically employed to ensure that both the relatively non-polar starting material and potentially more polar products (e.g., after oxidation of the double bond) are eluted with good peak shape in a reasonable timeframe.
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the workhorse for small molecules like our target compound.[4] The carbamate group and the potential for protonation of the nitrogen atom upon in-source fragmentation make it amenable to ESI. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers unparalleled sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[5]
B. Experimental Protocol: LC-MS Analysis of a Model Reaction
Let's consider a model reaction: the epoxidation of this compound to tert-butyl (3-(oxiran-2-yl)propyl)carbamate.
1. Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a large volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This prevents further reaction post-sampling.
-
If the reaction mixture contains solids, centrifuge the quenched sample and analyze the supernatant.
-
Perform a final dilution to a concentration of approximately 1-10 µg/mL in the initial mobile phase composition.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system from particulate matter.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in the protonation of the analyte for better ESI efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 95% Mobile Phase B over 5 minutes, followed by a 1-minute hold at 95% B and a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Mode.
-
Scan Mode: Full scan for initial identification, followed by MRM for quantification.
3. Data Analysis and Interpretation:
-
Full Scan Analysis: In the initial full scan, identify the [M+H]⁺ ions for the starting material (m/z 186.15) and the expected product (m/z 202.14).
-
Fragmentation Analysis: A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), resulting in a prominent fragment ion.[6][7] For the starting material, this would be a transition of 186.15 → 130.10. For the product, it would be 202.14 → 146.09.
-
MRM Method: Develop an MRM method to monitor these specific transitions for sensitive and selective quantification of the starting material and product over the course of the reaction.
II. Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, other techniques are also employed for reaction monitoring. Their suitability depends on the specific requirements of the analysis, such as the need for quantitative data, speed, and cost.
| Parameter | LC-MS | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight confirmation, reaction conversion, purity assessment.[2] | Qualitative assessment of reaction progress. | Molecular weight and fragmentation data for volatile compounds. | Definitive structural elucidation and quantification.[8][9] |
| Sensitivity | High (pg to fg) | Low (µg to ng) | High (pg to fg) | Low (mg to µg) |
| Quantitative Capability | Excellent | Semi-quantitative at best | Good with appropriate standards | Excellent |
| Speed (per sample) | Fast (5-10 min) | Very Fast (<5 min for development) | Moderate (15-30 min) | Slow (>10 min) |
| Sample Preparation | Dilution and filtration | Direct spotting | Often requires derivatization for non-volatile compounds | Dilution in deuterated solvent |
| Cost | High | Very Low | High | Very High |
| Key Limitation | High initial investment and maintenance costs. | Low resolution and sensitivity, not quantitative.[10] | Not suitable for thermally labile or non-volatile compounds.[11][12] | Low sensitivity, requires higher sample concentration. |
A. Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
TLC is a simple, fast, and inexpensive method for qualitatively monitoring a reaction's progress.[13]
Protocol: TLC Analysis
-
Plate: Silica gel 60 F₂₅₄
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Visualization:
-
UV Light (254 nm): If the compounds are UV active.
-
Staining: For Boc-protected amines, a ninhydrin stain can be effective. Heating the TLC plate after dipping in the ninhydrin solution can cleave the Boc group, revealing a colored spot for the amine-containing compounds.[14] A potassium permanganate (KMnO₄) stain is also useful for visualizing the double bond in the starting material, which will disappear as the reaction proceeds.
-
Causality: The choice of stain is critical. KMnO₄ reacts with the alkene, so its disappearance indicates consumption of the starting material. Ninhydrin visualizes the Boc-protected amine, which should be present in both the reactant and product, helping to track all relevant spots.
B. Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analogs
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[15][16] For this compound, direct analysis can be challenging due to the carbamate's thermal lability. In-injector decomposition is a known issue for carbamates, which can lead to unreliable results.[12] However, with careful method development, such as using a lower injector temperature or derivatization, GC-MS can be a viable option.
Considerations:
-
Thermal Stability: The Boc group can be thermally labile. It is crucial to optimize the injector temperature to minimize on-column degradation.
-
Derivatization: To improve volatility and thermal stability, derivatization of the carbamate may be necessary, although this adds a step to the sample preparation.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse
NMR provides the most detailed structural information and is an excellent tool for unambiguous identification of products and byproducts.[8][9] It is also inherently quantitative without the need for response factor correction. However, its lower sensitivity compared to MS makes it less ideal for monitoring reactions at low concentrations or for detecting trace impurities.
Application:
-
¹H NMR: Can be used to monitor the disappearance of the vinyl protons of the starting material and the appearance of new signals corresponding to the product.
-
Quantitative NMR (qNMR): By adding an internal standard with a known concentration, the absolute concentration of reactants and products can be determined.
III. Conclusion and Future Perspectives
For monitoring reactions of this compound, LC-MS offers the best combination of sensitivity, selectivity, and speed for both qualitative and quantitative analysis. It provides real-time data that is crucial for optimizing reaction conditions and ensuring product quality in a drug development setting. While TLC is an indispensable tool for quick qualitative checks, and NMR provides unparalleled structural detail, LC-MS remains the gold standard for routine, high-throughput reaction monitoring.
The future of reaction monitoring lies in the integration of these techniques with automated sampling and data analysis platforms. Technologies like TLC-MS interfaces and online LC-MS systems can provide a continuous stream of data, enabling a deeper understanding of reaction kinetics and mechanisms.[17] As the demand for faster and more efficient drug development continues to grow, the role of advanced analytical techniques like LC-MS will become even more critical.
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispec.co.th [scispec.co.th]
- 12. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VanVeller Lab Resources [group.chem.iastate.edu]
- 14. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 15. Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. selectscience.net [selectscience.net]
A Comparative Guide to Amine Protecting Groups: Benchmarking Tert-butyl pent-4-en-1-ylcarbamate Against Industry Standards
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of amine protecting groups is a critical determinant of success. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity. This guide provides a comprehensive comparison of tert-butyl pent-4-en-1-ylcarbamate with the most widely employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Through an examination of their chemical properties, orthogonalities, and practical applications, supported by experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Importance of Amine Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in a molecule.[1] Protecting groups serve as temporary masks, rendering the amine non-reactive to specific reagents and conditions.[1][2] The concept of "orthogonality" is paramount in multi-step syntheses, where multiple protecting groups are employed.[3] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling the precise and sequential modification of a complex molecule.[2][3]
A Detailed Examination of Key Amine Protecting Groups
Tert-butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis, lauded for its ease of introduction and its acid-lability.[4][5]
-
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or sodium hydroxide.[5][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the Boc anhydride.[6]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
-
Stability: The Boc group is generally stable to basic conditions and hydrogenolysis, making it orthogonal to the Fmoc and Cbz groups, respectively.[2][7]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in 1932, was instrumental in the advancement of peptide synthesis.[8]
-
Protection: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][7]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond.[7][8] This method is mild and proceeds at neutral pH.[9] Strong acids like HBr in acetic acid can also be used for deprotection.[10]
-
Stability: The Cbz group is stable to a wide range of acidic and basic conditions, making it a robust protecting group.[8] It is orthogonal to the Boc and Fmoc groups.[7]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[11][12]
-
Protection: The Fmoc group is introduced by reacting the amine with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[12]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[1][11] The deprotection occurs via a β-elimination mechanism.[12]
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, rendering it orthogonal to the Boc and Cbz groups.[12][13]
Introducing this compound: A Hybrid Approach
While less documented in mainstream literature, this compound can be conceptualized as a hybrid protecting group, incorporating features of both the Boc and allyloxycarbonyl (Alloc) groups. The Alloc group is known for its stability to both acidic and basic conditions and is typically removed via palladium-catalyzed allyl transfer.
Based on its structure, the deprotection of this compound could potentially be achieved through two distinct pathways:
-
Acid-catalyzed cleavage: Similar to the Boc group, the tert-butyl ester moiety suggests lability to strong acids like TFA, which would lead to the formation of a carbamic acid that subsequently decarboxylates.
-
Palladium-catalyzed cleavage: The pentenyl group, akin to the allyl group in Alloc, suggests that deprotection could be effected by palladium catalysis in the presence of a suitable scavenger.
The presence of the butenyl chain instead of a simple allyl group might influence the kinetics and efficiency of the palladium-catalyzed deprotection. Further experimental investigation is required to fully characterize the stability and deprotection profiles of this protecting group and to establish its orthogonality with other common protecting groups.
Comparative Summary of Amine Protecting Groups
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | t-Bu-O-(C=O)- | Boc₂O | Strong Acid (e.g., TFA)[5] | Stable to base and hydrogenolysis[2][7] | Orthogonal to Cbz and Fmoc[7] |
| Cbz | Bn-O-(C=O)- | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)[7][10] | Stable to mild acid and base[8] | Orthogonal to Boc and Fmoc[7] |
| Fmoc | Fm-CH₂-O-(C=O)- | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[11] | Stable to acid and hydrogenolysis[12][13] | Orthogonal to Boc and Cbz[13] |
| Alloc | Allyl-O-(C=O)- | Alloc-Cl | Pd(0) catalyst and scavenger | Stable to acid and base | Orthogonal to Boc, Cbz, and Fmoc |
| This compound | t-Bu-O-(C=O)-NH-(CH₂)₄-CH=CH₂ | Boc₂O (on 5-amino-1-pentene) | Likely acid-labile (TFA) and/or Pd(0) cleavable (inferred) | To be determined experimentally | To be determined experimentally |
Experimental Protocols
General Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection and deprotection.
Boc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Boc Deprotection
-
Dissolve the Boc-protected amine in DCM.
-
Add trifluoroacetic acid (TFA) (10-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Cbz Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in a mixture of dioxane and water.
-
Add Na₂CO₃ (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Cbz Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C) (5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected amine.
-
Collect the precipitate by filtration or extract with an organic solvent.
Fmoc Deprotection
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and byproducts under reduced pressure.
-
The crude product can often be used without further purification.
Logical Relationships of Protecting Group Selection
Caption: Decision-making flowchart for selecting an orthogonal protecting group strategy.
Conclusion
The selection of an amine protecting group is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic route. The Boc, Cbz, and Fmoc groups represent a powerful and versatile toolkit, each with a distinct deprotection mechanism that enables their orthogonal application. While this compound is not as extensively characterized, its structure suggests a dual-mode deprotection capability that could offer unique advantages in specific synthetic contexts. A thorough understanding of the stability and lability of these protecting groups is essential for the rational design and successful execution of complex organic syntheses. As the demand for increasingly sophisticated molecules continues to grow, the development and characterization of novel protecting groups will remain a vital area of chemical research.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. echemi.com [echemi.com]
- 11. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
A Comparative Guide to Boc vs. Fmoc Protection for Pent-4-en-1-amine in Solid-Phase Synthesis
Introduction: Navigating Protection Strategies in Solid-Phase Synthesis
In the intricate world of solid-phase synthesis (SPS), the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule. This is particularly true when incorporating unique building blocks such as pent-4-en-1-amine, which introduces a terminal alkene functionality that can be leveraged for subsequent modifications. The two dominant strategies for amine protection in solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies, offer distinct advantages and disadvantages.[1] This guide provides a comprehensive comparison of the Boc and Fmoc protection strategies for pent-4-en-1-amine, offering researchers the insights needed to make an informed decision for their specific synthetic goals.
The core difference between these two approaches lies in their orthogonal deprotection schemes.[1] The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, most commonly with piperidine.[2][3] This fundamental divergence in chemical compatibility dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage from the solid support.
The Boc Strategy: A Classic Approach with Robustness
The Boc strategy, a cornerstone of early solid-phase synthesis, relies on the use of the acid-sensitive Boc group for temporary Nα-protection.[2] The repetitive deprotection is achieved with a moderate acid, like TFA, while more robust, acid-labile protecting groups, such as benzyl-based ethers and esters, are used for side-chain protection and are only removed during the final, harsh acid cleavage (e.g., with HF or TFMSA).[4]
Causality Behind Experimental Choices in Boc Strategy
The choice of strong acid for final cleavage in the Boc strategy is a direct consequence of the need for an orthogonal deprotection scheme. The benzyl-based side-chain protecting groups are stable to the milder TFA treatment used for Boc removal at each cycle, ensuring the integrity of the growing chain.
Stability of the Pent-4-enyl Group under Boc Conditions
A primary concern when using pent-4-en-1-amine is the stability of the terminal double bond to the strongly acidic conditions of Boc deprotection and cleavage. While alkenes are generally stable to anhydrous acids, the repetitive exposure to TFA and the final cleavage with strong acids like HF could potentially lead to side reactions. The formation of carbocations from the Boc group or the resin linker upon acid treatment can lead to the alkylation of sensitive residues, and potentially the terminal alkene of the pent-4-enyl group, although specific data on this for pent-4-en-1-amine is limited.[5][6] The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the cleavage cocktail is crucial to quench these reactive carbocations and minimize such side reactions.[7][8]
The Fmoc Strategy: The Milder, More Versatile Alternative
The Fmoc strategy has gained widespread adoption due to its milder reaction conditions.[9] The base-labile Fmoc group is typically removed with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, trityl), allowing for their simultaneous removal with the cleavage of the peptide from the resin using TFA.[9]
Causality Behind Experimental Choices in Fmoc Strategy
The orthogonality of the Fmoc/tBu strategy is a key advantage. The mild basic conditions for Fmoc deprotection are compatible with a wide range of acid-sensitive functionalities, both on the incorporated amino acids and potentially on the target molecule. This allows for a broader synthetic scope and the synthesis of more complex and sensitive molecules.[9]
Stability of the Pent-4-enyl Group under Fmoc Conditions
The pent-4-enyl group is expected to be completely stable under the mild basic conditions used for Fmoc deprotection. The use of piperidine in DMF does not typically affect isolated double bonds. This stability is a significant advantage of the Fmoc strategy when incorporating pent-4-en-1-amine, as it minimizes the risk of side reactions involving the alkene functionality during the iterative deprotection steps. During the final TFA cleavage, the same considerations as in the Boc strategy regarding the use of scavengers apply to protect the alkene from any potential acid-catalyzed reactions.[5][7]
Head-to-Head Comparison: Boc vs. Fmoc for Pent-4-en-1-amine
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., 20-50% TFA in DCM)[10] | Mild Base (e.g., 20% Piperidine in DMF) |
| Pent-4-enyl Group Stability | Generally stable, but potential for acid-catalyzed side reactions.[5] | Highly stable during deprotection cycles. |
| Orthogonality | Good, with benzyl-based side-chain protection. | Excellent, with tBu-based side-chain protection.[9] |
| Side Reactions | Potential for t-butyl cation-mediated alkylation of the alkene.[5] | Minimal risk of alkene modification during deprotection. |
| Cleavage from Resin | Harsh acid (e.g., HF, TFMSA)[4] | Mild acid (TFA) |
| Compatibility | Less suitable for acid-sensitive molecules. | Highly suitable for a wide range of functionalities.[9] |
| Automation | Amenable to automation. | Readily automated and widely used.[9] |
Experimental Protocols
Protocol 1: Boc-Protection of Pent-4-en-1-amine on Solid Support
-
Resin Swelling: Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Attachment of First Amino Acid (if applicable): Couple the first Boc-protected amino acid to the resin using standard methods.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM.
-
Coupling of Boc-pent-4-en-1-amine: Pre-activate Boc-pent-4-en-1-amine with a coupling reagent (e.g., HBTU/HOBt in DMF with DIPEA) and add to the resin. Allow the reaction to proceed until completion (monitor with a qualitative test like the Kaiser test).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 3-6 for subsequent couplings.
-
Final Cleavage: Cleave the final product from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole).
Protocol 2: Fmoc-Protection of Pent-4-en-1-amine on Solid Support
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection (of resin): Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-pent-4-en-1-amine: Pre-activate Fmoc-pent-4-en-1-amine with a coupling reagent (e.g., HBTU/HOBt in DMF with DIPEA) and add to the resin. Allow the reaction to proceed until completion.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for subsequent couplings.
-
Final Cleavage: Cleave the final product from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers like water and TIS.
Visualization of Synthetic Workflows
Caption: Boc Solid-Phase Synthesis Workflow.
Caption: Fmoc Solid-Phase Synthesis Workflow.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for pent-4-en-1-amine in solid-phase synthesis hinges on the overall synthetic strategy and the sensitivity of the target molecule.
-
The Fmoc strategy is generally the recommended approach for incorporating pent-4-en-1-amine. The mild, orthogonal deprotection conditions ensure the stability of the terminal alkene throughout the synthesis, minimizing the risk of side reactions. The final cleavage with TFA is also milder than the harsh acids used in the Boc strategy.
-
The Boc strategy remains a viable option, particularly for simpler target molecules or when aggregation is a concern during synthesis. However, careful consideration must be given to the potential for acid-catalyzed side reactions involving the pent-4-enyl group, and the use of appropriate scavengers during cleavage is essential.
Ultimately, the optimal choice will depend on the specific context of the research. For complex syntheses involving sensitive functionalities, the Fmoc strategy offers a more reliable and versatile platform. For more routine applications where the robustness of the Boc strategy is advantageous, it can be employed with careful optimization of the cleavage conditions.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of the Pentenyl Carbamate: A Comparative Guide to Tert-butyl pent-4-en-1-ylcarbamate versus Silyl-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
In the complex architectural challenge of multi-step organic synthesis, the selection of a protecting group for a primary amine is a critical decision that can dictate the success and efficiency of a synthetic route. While traditional protecting groups like silyl ethers offer a well-established methodology, the emergence of bifunctional protecting groups such as Tert-butyl pent-4-en-1-ylcarbamate presents a paradigm shift, offering not just protection, but also a latent reactive handle for strategic molecular elaboration. This guide provides an in-depth, objective comparison of the performance of this compound against common silyl-protected amines, supported by established chemical principles and experimental insights.
At a Glance: A Tale of Two Protective Strategies
The core difference between these two protecting groups lies in their fundamental design and deprotection strategies. This compound, a member of the widely-used tert-butoxycarbonyl (Boc) family, offers robust protection under a variety of conditions and is typically cleaved under acidic conditions.[1][2] Its defining feature, however, is the terminal alkene, which introduces a powerful element of orthogonality and synthetic versatility.
Silyl-protected amines, on the other hand, are known for their lability under fluoride-mediated or acidic/basic conditions, with their stability being highly tunable based on the steric bulk of the silyl substituents (e.g., TMS, TES, TBS, TBDPS, TIPS).[3] While effective, their application for amine protection is often secondary to their primary use for alcohols, a fact that hints at some of their inherent limitations.
The Core Directive: Beyond Inertness to Strategic Reactivity
A protecting group should be more than just a transient shield; it should integrate seamlessly into a synthetic strategy, ideally offering advantages beyond simple masking of a functional group. This is where the superiority of this compound becomes evident.
The Orthogonal Deprotection Manifold of this compound
The true power of the pentenyl carbamate lies in its dual deprotection pathways, offering the chemist unparalleled flexibility.
References
A Comparative Guide to the Reactivity of Tert-butyl pent-4-en-1-ylcarbamate and its Saturated Analogue, Tert-butyl pentylcarbamate
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selective functionalization of molecules is paramount. Carbamates, specifically those bearing the tert-butoxycarbonyl (Boc) protecting group, are ubiquitous intermediates.[1][2][3] Their stability under a range of conditions, coupled with the facile removal of the Boc group, renders them invaluable.[1][4] This guide provides an in-depth comparative analysis of the reactivity of Tert-butyl pent-4-en-1-ylcarbamate and its saturated counterpart, Tert-butyl pentylcarbamate. The presence of a terminal alkene in the former introduces a reactive site, dramatically diversifying its synthetic utility compared to the relatively inert saturated analogue.
Structural Distinction and Foundational Reactivity
The key structural difference between the two molecules lies in the pentyl chain. This compound possesses a carbon-carbon double bond at the terminal position, making it an unsaturated compound.[5][6] In contrast, Tert-butyl pentylcarbamate has a fully saturated alkyl chain. This seemingly subtle difference has profound implications for their chemical behavior.
Alkenes, characterized by the presence of a π-bond, are significantly more reactive than alkanes.[7][8][9][10] The electron density of the π-bond makes alkenes susceptible to attack by electrophiles, leading to a variety of addition reactions.[7] Alkanes, on the other hand, lack this region of high electron density and primarily undergo free-radical substitution reactions, which typically require harsh conditions such as high temperatures or UV light.[9]
The Boc-protected amine group in both molecules is generally stable under basic, nucleophilic, and catalytic hydrogenation conditions.[1][4] It is, however, readily cleaved under acidic conditions, a property central to its role as a protecting group.[1][11]
Visualizing the Core Structural and Reactivity Differences
Figure 1. A comparison of the structural features and resulting reactivity of the two carbamates.
Comparative Reactivity Analysis: A Deeper Dive
The presence of the alkene functionality in this compound opens up a vast array of synthetic transformations that are not possible with its saturated analogue.
The most common reactions of alkenes involve the addition of an electrophile across the double bond.[7] this compound readily undergoes these reactions, while Tert-butyl pentylcarbamate is unreactive under the same conditions.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a vicinal dihalide.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield an alkyl halide.
-
Hydration: Acid-catalyzed addition of water to form an alcohol.
The double bond of this compound is susceptible to oxidation by various reagents, leading to a range of functional groups.[12][13][14] The saturated chain of Tert-butyl pentylcarbamate is resistant to these oxidation conditions.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.
-
Dihydroxylation: Conversion to a 1,2-diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.[13]
-
Oxidative Cleavage (Ozonolysis): Reaction with ozone followed by a reductive workup (e.g., with dimethyl sulfide) cleaves the double bond to yield an aldehyde and formaldehyde.[13][15] This is a powerful tool for degrading a molecule into smaller, identifiable fragments.[15]
Catalytic hydrogenation is a process where hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni).[16][17] This reaction converts an unsaturated compound into a saturated one.[16]
This compound can be readily hydrogenated to yield its saturated analogue, Tert-butyl pentylcarbamate. This reaction is highly efficient and selective for the alkene, leaving the Boc-carbamate group intact.[1][4]
Experimental Data and Protocols
To provide a practical context for the discussed reactivity, the following sections detail experimental protocols and comparative data for key transformations.
Table 1: Comparative Reactivity Summary
| Reaction Type | Reagents | This compound | Tert-butyl pentylcarbamate |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | Quantitative conversion to the saturated analogue. | No reaction. |
| Bromination | Br₂ in CH₂Cl₂ | Rapid consumption of bromine and formation of the dibromide. | No reaction. |
| Ozonolysis | 1. O₃, CH₂Cl₂; 2. (CH₃)₂S | Cleavage of the double bond to form an aldehyde. | No reaction. |
| Acidic Deprotection | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Cleavage of the Boc group to yield the primary amine. | Cleavage of the Boc group to yield the primary amine. |
Experimental Protocol 1: Catalytic Hydrogenation of this compound
This protocol details the conversion of the unsaturated carbamate to its saturated counterpart.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation balloon or Parr hydrogenator
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl pentylcarbamate.
Visualizing the Hydrogenation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 7. fiveable.me [fiveable.me]
- 8. tutoroot.com [tutoroot.com]
- 9. physicsandmathstutor.com [physicsandmathstutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. pearson.com [pearson.com]
- 13. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Validation of Tert-butyl pent-4-en-1-ylcarbamate and Its Derivatives
Introduction
Tert-butyl pent-4-en-1-ylcarbamate and its derivatives are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of a terminal alkene and a Boc-protected amine provides a versatile scaffold for a variety of chemical transformations, including peptide synthesis, heterocycle formation, and the introduction of complex side chains. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, evaluates alternative methodologies, and explores the synthesis of its derivatives through cross-metathesis. The information presented is grounded in experimental data from peer-reviewed literature and established protocols, offering researchers a comprehensive resource for making informed decisions in their synthetic endeavors.
Primary Synthetic Route: N-Boc Protection of Pent-4-en-1-amine
The most direct and widely employed method for the synthesis of this compound is the protection of the primary amine of pent-4-en-1-amine with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Causality of Experimental Choices
The selection of the Boc protecting group is strategic. It is favored for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation.[1] Its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allows for selective deprotection in the presence of other sensitive functional groups.[2]
The choice of solvent and base can significantly influence the reaction's efficiency and yield. Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. The addition of a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), serves to neutralize the acidic byproduct, tert-butoxycarboxylic acid, and drive the reaction to completion.[3] However, under certain conditions, the reaction can proceed efficiently without a base.[4]
Experimental Protocol: N-Boc Protection of Pent-4-en-1-amine
This protocol is a standard and reliable method for the synthesis of the target compound.
Materials:
-
Pent-4-en-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pent-4-en-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
Data Presentation: Comparison of Boc Protection Conditions
| Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| (Boc)₂O / TEA | DCM | 1 h | ~100 | [3] |
| (Boc)₂O | Water/Acetone | 8 min | 98 | [3] |
| (Boc)₂O / Amberlite-IR 120 | None | 1 min | 98 | [3] |
Alternative Synthetic Routes: A Comparative Analysis
Route 2: Reductive Amination
Reductive amination offers a convergent approach, starting from a carbonyl compound and an amine source. In this case, pent-4-enal could be reacted with a source of ammonia, followed by reduction of the intermediate imine.
Causality: This method is advantageous when the corresponding aldehyde or ketone is more accessible or cheaper than the primary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and selective option that allows for a one-pot procedure.
Workflow Visualization:
References
A Senior Application Scientist's Guide to Reference Standards for the Analysis of Tert-butyl pent-4-en-1-ylcarbamate
Abstract: This guide provides a comprehensive comparison of reference standards and analytical methodologies for Tert-butyl pent-4-en-1-ylcarbamate (CAS: 202925-92-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of selecting appropriate reference materials and analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing technical data with field-proven insights, this guide aims to establish a framework for robust and reliable analysis, ensuring the quality and integrity of synthetic processes.
Introduction: The Role of this compound in Modern Synthesis
This compound is a valuable bifunctional molecule utilized in organic synthesis. It incorporates a terminal alkene for further functionalization (e.g., via metathesis, hydroboration, or oxidation) and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions[1][2]. These features make the compound a versatile building block in the synthesis of complex nitrogen-containing molecules, including pharmaceutical intermediates and novel chemical entities.
Given its role as a foundational starting material, the purity and identity of this compound must be rigorously established. Impurities can have a cascading effect on multi-step syntheses, leading to lower yields, complex purification challenges, and potentially undesirable side products. Therefore, a robust analytical strategy, anchored by appropriate reference standards, is not merely a quality control measure but a fundamental prerequisite for successful research and development.
The Cornerstone of Analysis: Selecting a Reference Standard
A reference standard provides the benchmark against which an analytical sample is compared. The choice of standard directly impacts the accuracy, precision, and validity of the resulting data. The market offers various grades of chemical materials, and understanding their differences is critical.
-
Certified Reference Materials (CRMs): A CRM is a standard of the highest metrological quality. It is "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability" (ISO 17034)[3]. CRMs are produced by accredited bodies and offer the highest level of confidence, making them ideal for method validation, instrument calibration, and qualifying in-house standards[3][4]. While specific CRMs for this compound are not common, CRMs for the broader class of carbamates exist and establish the principles of certification[5][6].
-
Commercial High-Purity Materials: These are the most common "reference standards" used in a research setting. Suppliers provide a certificate of analysis (CoA) with a stated purity, often determined by a single method like HPLC or GC. While suitable for routine identity checks and semi-quantitative analysis, their stated purity may not have the metrological traceability or uncertainty budget of a CRM. For example, commercial offerings of this compound may list a purity of 97% or higher[7]. It is incumbent upon the user to verify the identity and purity of such materials if they are to be used as a primary reference in critical applications.
Table 1: Comparison of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | High-Purity Commercial Material |
| Primary Use | Method validation, instrument calibration, quality control, assigning values to other materials | Routine identification, reaction monitoring, working standard |
| Purity & Identity | Value with stated uncertainty, rigorously confirmed by multiple orthogonal methods | Stated purity, often from a single method; identity confirmed by basic spectroscopy |
| Documentation | ISO 17034-compliant certificate with traceability statement[3] | Certificate of Analysis (CoA) |
| Metrological Traceability | Traceable to SI units | Generally not traceable |
| Cost | High | Moderate |
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique depends on the specific question being asked: Is it a simple identity check? A precise purity determination? Or a search for specific impurities? The molecular structure of this compound—possessing both a thermally labile Boc group and a volatile hydrocarbon chain—presents unique analytical considerations[8].
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. bam.de [bam.de]
- 4. Pesticide Standards | Fisher Scientific [fishersci.com]
- 5. accustandard.com [accustandard.com]
- 6. EPA Method 531.1 - Carbamate Pesticide Calibratio... [cpachem.com]
- 7. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
Efficacy comparison of catalysts for reactions involving Tert-butyl pent-4-EN-1-ylcarbamate
An In-Depth Guide to the Catalytic Cyclization of Tert-butyl pent-4-en-1-ylcarbamate
This compound is a versatile acyclic precursor pivotal in the synthesis of N-heterocycles, particularly substituted pyrrolidines.[1][2] The 2-methylpyrrolidine scaffold, the primary product of its cyclization, is a key structural motif in numerous pharmaceuticals and biologically active compounds. The efficacy of this transformation is critically dependent on the catalytic system employed. This guide provides a comparative analysis of leading catalytic strategies, grounded in experimental data, to assist researchers in selecting the optimal method for their synthetic goals.
Introduction to Catalytic Strategies
The intramolecular cyclization of this compound primarily proceeds via hydroamination, an atom-economical addition of an N-H bond across a C=C double bond. The choice of catalyst dictates the reaction mechanism, efficiency, and conditions required. This guide focuses on a critical comparison of two dominant and highly effective catalytic systems: Gold(I)-catalyzed hydroamination and Palladium(II)-catalyzed oxidative amination (Aza-Wacker cyclization). We will also briefly touch upon other potential methodologies to provide a comprehensive landscape.
Caption: General scheme for the catalytic cyclization.
Gold(I)-Catalyzed Intramolecular Hydroamination
Gold catalysis has emerged as a premier method for the hydroamination of unactivated olefins due to its mild conditions and high efficiency.[3] Gold(I) complexes, being highly carbophilic, activate the alkene moiety, rendering it susceptible to nucleophilic attack by the tethered carbamate.
Mechanistic Insight
The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkene of the substrate. This π-acid activation facilitates an outer-sphere intramolecular attack by the nitrogen atom of the carbamate group. The resulting organogold intermediate then undergoes rapid protonolysis, which cleaves the C-Au bond, releases the cyclized product (N-Boc-2-methylpyrrolidine), and regenerates the active gold(I) catalyst.[3]
Caption: Proposed catalytic cycle for Gold(I)-hydroamination.
Efficacy and Experimental Data
Research by Widenhoefer and colleagues has demonstrated the exceptional performance of gold(I) catalysts in this transformation.[3] Initial explorations with a simple gold catalyst system, [Au(PPh₃)Cl] and AgOTf in toluene at 100°C, provided a moderate yield of 59%. However, strategic optimization of the ligand and solvent proved transformative. Employing a bulkier, more electron-donating phosphine ligand, [Au{P(tBu)₂(o-biphenyl)}]Cl, with AgOTf in dioxane, dramatically improved the reaction's performance, achieving yields of up to 98% at a significantly lower temperature of 60°C.[3] This highlights the critical role of the ligand in stabilizing the catalytic species and promoting the desired transformation.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Au(PPh₃)Cl] / AgOTf | PPh₃ | Toluene | 100 | 59 | [3] |
| [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | P(tBu)₂(o-biphenyl) | Dioxane | 60 | 98 | [3] |
Palladium-Catalyzed Aza-Wacker Cyclization
The Wacker-type reaction, traditionally an oxidation of olefins, has been adapted for intramolecular C-N bond formation. In the aza-Wacker cyclization, a palladium(II) catalyst facilitates the intramolecular attack of a nitrogen nucleophile on a coordinated alkene.
Mechanistic Insight
The cycle begins with the coordination of the Pd(II) salt to the alkene. This is followed by the key aminopalladation step, where the carbamate nitrogen attacks the activated double bond to form a C-N bond and a C-Pd sigma bond. The resulting organopalladium intermediate can then undergo β-hydride elimination to yield an unsaturated product or, more commonly in these systems, undergo reductive elimination or protonolysis. A crucial aspect of this catalytic cycle is the reoxidation of the resulting Pd(0) back to the active Pd(II) state, which typically requires a stoichiometric co-oxidant, such as copper(II) acetate, and a terminal oxidant like molecular oxygen.[4]
Caption: General catalytic cycle for aza-Wacker cyclization.
Efficacy and Experimental Data
While direct studies on this compound are less prevalent, extensive research on similar tethered aza-Wacker reactions provides valuable insights.[4] Studies on analogous N-alkoxy carbamates show that Pd(OAc)₂ is a highly effective catalyst, outperforming Pd₂(dba)₃. The reaction typically requires a copper(II) co-oxidant and an oxygen atmosphere. In solvents like acetonitrile (CH₃CN) or dimethylacetamide (DMA), yields of around 70% have been achieved for related substrates.[4] While effective, this method often requires longer reaction times and a more complex catalytic system compared to the optimized gold(I) protocol.
| Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Yield (%) (Analogous Substrates) | Reference |
| Pd(OAc)₂ | Cu(OAc)₂ / O₂ | CH₃CN | ~80 | 70 | [4] |
| Pd₂(dba)₃ | Cu(OAc)₂ / O₂ | CH₃CN | ~80 | 40 | [4] |
Comparative Analysis and Outlook
| Feature | Gold(I) Catalysis | Palladium(II) Catalysis |
| Reaction Type | Intramolecular Hydroamination | Oxidative Aminocyclization (Aza-Wacker) |
| Mechanism | Alkene activation, outer-sphere attack | Aminopalladation, requires re-oxidation |
| Optimal Catalyst | [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | Pd(OAc)₂ |
| Additives | Silver salt (halide scavenger) | Stoichiometric co-oxidant (e.g., Cu(II)) |
| Conditions | Milder (e.g., 60 °C) | Generally higher temperatures (~80 °C) |
| Reported Yield | Up to 98% | ~70% (for similar substrates) |
| Advantages | High yields, mild conditions, atom-economical | Well-established for various substrates |
| Disadvantages | Higher cost of gold and specialized ligands | Requires stoichiometric oxidant, potentially lower yields |
For the specific cyclization of this compound, Gold(I) catalysis stands out as the superior method. The optimized protocol developed by Widenhoefer offers near-quantitative yields under significantly milder conditions without the need for a stoichiometric oxidant.[3] The key to its success lies in the use of a bulky, electron-rich phosphine ligand that enhances catalytic activity.
Palladium-catalyzed aza-Wacker cyclization remains a powerful and viable alternative for C-N bond formation. However, for this particular substrate, it appears to be less efficient, requiring harsher conditions and a more complex reaction setup to regenerate the active catalyst.
Future Directions: The development of enantioselective versions of these reactions is a key area of ongoing research. Chiral ligands for both gold and palladium could enable the synthesis of enantiomerically pure 2-methylpyrrolidine derivatives, which is of high importance in drug development.[5] Furthermore, emerging fields like photoredox catalysis could offer new mechanistic pathways for this transformation under even milder conditions.[6][7]
Detailed Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination
(Adapted from Han, X. & Widenhoefer, R. A., 2006)[3]
Materials:
-
This compound
-
[Au{P(tBu)₂(o-biphenyl)}]Cl (1 mol%)
-
Silver trifluoromethanesulfonate (AgOTf) (1 mol%)
-
Anhydrous dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add [Au{P(tBu)₂(o-biphenyl)}]Cl (1 mol%) and AgOTf (1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous dioxane to the vial.
-
Add this compound (1.0 equivalent) to the catalyst mixture.
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the time determined by reaction monitoring (e.g., TLC or GC-MS), typically a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford N-Boc-2-methylpyrrolidine.
Protocol 2: Representative Palladium-Catalyzed Aza-Wacker Cyclization
(Based on analogous procedures)[4]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent)
-
Anhydrous acetonitrile (CH₃CN)
-
Oxygen (balloon)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1.0 equivalent), and a magnetic stir bar.
-
Evacuate and backfill the flask with oxygen (repeat 3 times) and leave it under an O₂ balloon.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile via syringe.
-
Heat the reaction mixture in a preheated oil bath at 80 °C.
-
Stir the mixture vigorously for 24-40 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 3. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Scalability Assessment of Tert-butyl pent-4-EN-1-ylcarbamate Synthesis: A Comparative Guide
Introduction
Tert-butyl pent-4-en-1-ylcarbamate, also known as N-Boc-4-penten-1-amine, is a valuable bifunctional molecule in modern organic synthesis.[1] Its terminal alkene provides a reactive handle for a multitude of chemical transformations, such as olefin metathesis, hydroformylation, and click chemistry, while the Boc-protected amine offers a stable, yet readily deprotectable nitrogen source.[2][3] This unique combination makes it an important building block in the synthesis of complex nitrogen-containing heterocycles, modified amino acids, and, notably, as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4]
Given its increasing utility in pharmaceutical and materials science research, the development of a robust, safe, and scalable synthesis is of paramount importance. This guide provides an in-depth comparison of two primary synthetic strategies for producing this compound, moving from common laboratory-scale methods to considerations for industrial production. We will dissect each route, analyzing the causality behind experimental choices and providing a transparent assessment of their respective strengths and weaknesses in a scalability context.
Section 1: Retrosynthetic Analysis and Core Strategies
The synthesis of this compound logically begins by disconnecting the carbamate bond, suggesting a final Boc-protection step on a precursor primary amine, 4-penten-1-amine.[] This late-stage functionalization is highly advantageous from a process chemistry perspective, as the Boc protection reaction is typically high-yielding and straightforward to purify.[6][7]
The core challenge, therefore, lies in the efficient and scalable synthesis of the intermediate, 4-penten-1-amine. We will compare two divergent and industrially relevant approaches for its preparation:
-
Route 1: The Gabriel Synthesis Pathway. A classic and highly reliable method that utilizes an phthalimide anion as an ammonia surrogate to convert an alkyl halide into a primary amine, effectively preventing the common issue of over-alkylation.[8][9][10]
-
Route 2: The Nitrile Reduction Pathway. This approach involves the synthesis of pent-4-enenitrile from an appropriate precursor, followed by its reduction to the target primary amine. This route is attractive due to the potential for using scalable catalytic hydrogenation.
The two strategies are visualized below.
Caption: High-level comparison of the two synthetic routes.
Section 2: In-Depth Analysis of Route 1 (Gabriel Synthesis Pathway)
The Gabriel synthesis is a cornerstone of amine chemistry, designed to overcome the polyalkylation side reactions that plague direct amination with ammonia.[9] The strategy relies on the unique properties of phthalimide.
Mechanistic Rationale: The N-H proton of phthalimide is significantly acidic (pKa ≈ 8.3) due to the resonance stabilization of the resulting anion by the two adjacent carbonyl groups.[9][10] This allows for easy and complete deprotonation with a moderate base like potassium hydroxide to form potassium phthalimide, a potent and non-basic nitrogen nucleophile. This nucleophile then displaces a halide from a primary alkyl halide (e.g., 1-bromo-4-pentene) in a clean SN2 reaction. Critically, the resulting N-alkylphthalimide is no longer nucleophilic, preventing any further alkylation. The final amine is liberated by cleaving the two amide bonds, most commonly with hydrazine in the Ing-Manske procedure, which forms a stable phthalhydrazide byproduct.[8][11]
Caption: Experimental workflow for the Gabriel Synthesis pathway.
Scalability Considerations:
-
Advantages:
-
High Selectivity: This method almost exclusively produces the desired primary amine, simplifying purification.
-
Robustness: The reactions are generally high-yielding and tolerate a range of functional groups (though the terminal alkene is inert here).
-
Safety (Alkylation Step): The alkylation step uses stable, easy-to-handle reagents.
-
-
Disadvantages:
-
Atom Economy: The use of stoichiometric phthalimide results in poor atom economy and generates a large amount of phthalhydrazide waste.
-
Waste Management: On a large scale, the filtration and disposal of the solid phthalhydrazide byproduct can be operationally challenging and costly.[8]
-
Safety (Cleavage Step): Hydrazine is highly toxic and potentially explosive, requiring stringent handling protocols and specialized equipment for large-scale use.[12]
-
Multi-step Process: The synthesis requires two distinct chemical transformations (alkylation and cleavage) before the final Boc protection.
-
Section 3: In-Depth Analysis of Route 2 (Nitrile Reduction Pathway)
This route builds the carbon skeleton first and introduces the nitrogen functionality in its penultimate oxidation state (nitrile), which is then reduced. The most scalable precursor to the nitrile is 4-penten-1-ol, which is commercially available and can be synthesized from tetrahydrofurfuryl alcohol.[13]
Mechanistic Rationale: The synthesis begins with the conversion of the primary alcohol of 4-penten-1-ol into a better leaving group, typically a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine. This is followed by an SN2 reaction with sodium or potassium cyanide to introduce the nitrile group, forming pent-4-enenitrile. The final step is the reduction of the nitrile. While potent hydride reagents like LiAlH₄ are effective, they are unsuitable for large-scale operations due to safety concerns and cost.[14] Catalytic hydrogenation, for instance using Raney Nickel or a rhodium catalyst under a hydrogen atmosphere, is the preferred industrial method. This process involves the heterogeneous catalyst adsorbing both hydrogen and the nitrile, facilitating the stepwise addition of hydrogen across the carbon-nitrogen triple bond to yield the primary amine.
Caption: Experimental workflow for the Nitrile Reduction pathway.
Scalability Considerations:
-
Advantages:
-
Atom Economy: Catalytic hydrogenation is highly atom-economical, with H₂ being the only reagent consumed in the final step.
-
Cost: The raw materials (4-penten-1-ol, NaCN, H₂) are generally less expensive than potassium phthalimide and hydrazine.
-
Waste: The primary waste streams are inorganic salts from the tosylation and cyanation steps, which can be easier to manage than the bulky organic waste from the Gabriel synthesis.
-
-
Disadvantages:
-
Safety: The use of cyanide salts is a major safety hazard, requiring strict containment and detoxification protocols for any waste streams. High-pressure hydrogenation also requires specialized, capital-intensive reactor systems.
-
Catalyst Management: The activity of Raney Nickel can be variable, and catalyst filtration and handling can be hazardous (pyrophoric). Catalyst poisoning is also a potential issue.
-
Multi-step Process: This route involves more discrete steps (tosylation, cyanation, reduction) to reach the intermediate amine compared to the Gabriel synthesis.
-
Section 4: Quantitative Performance Comparison
The table below summarizes the key scalability metrics for the two routes leading to the intermediate 4-penten-1-amine, as well as the final, common Boc protection step.
| Metric | Route 1: Gabriel Synthesis Pathway | Route 2: Nitrile Reduction Pathway | Final Step: Boc Protection |
| Typical Overall Yield | 75-85% | 65-75% | >95%[7] |
| Number of Steps | 2 | 3 | 1 |
| Key Reagent Cost | Medium (K-Phthalimide, 1-Bromo-4-pentene) | Low (4-Penten-1-ol, NaCN, TsCl) | High (Boc₂O) |
| Safety & Handling | High: Hydrazine is toxic/explosive. | High: Cyanide is highly toxic; high-pressure H₂. | Low: Standard chemical handling. |
| Waste Generation | High volume of solid organic waste (Phthalhydrazide). | Moderate volume of aqueous inorganic waste. | Low volume, primarily volatile organics. |
| Scalability Score | 3/5: Reliable but burdened by waste and hydrazine use. | 4/5: More steps, but uses cheaper materials and has a more scalable final step if hydrogenation infrastructure exists. | 5/5: Ideal for large scale. |
Section 5: Experimental Protocols
Protocol 1: Synthesis via Gabriel Pathway and Boc Protection
Step A: N-(pent-4-en-1-yl)phthalimide
-
To a round-bottom flask equipped with a reflux condenser, add potassium phthalimide (1.1 eq) and dimethylformamide (DMF, ~3 mL per gram of phthalimide).
-
Add 1-bromo-4-pentene (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC for the disappearance of the alkyl halide.
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water, causing the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step B: 4-Penten-1-amine
-
Suspend the N-(pent-4-en-1-yl)phthalimide (1.0 eq) from Step A in ethanol (~5 mL per gram).
-
Add hydrazine monohydrate (1.2 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with aqueous HCl to pH ~1.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure. Add aqueous NaOH to the residue until the pH is >12 and extract the aqueous layer with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield 4-penten-1-amine.[]
Step C: this compound
-
Dissolve 4-penten-1-amine (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of amine).[6]
-
Cool the solution in an ice bath and add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[7]
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.
Protocol 2: Synthesis via Nitrile Reduction and Boc Protection
Step A & B: Pent-4-enenitrile
-
Cool a solution of 4-penten-1-ol (1.0 eq) and pyridine (1.5 eq) in DCM to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 4 hours.
-
Wash the reaction with cold aqueous HCl, water, and brine. Dry the organic layer and remove the solvent to yield the crude tosylate.
-
Dissolve the crude tosylate in dimethyl sulfoxide (DMSO) and add sodium cyanide (1.5 eq).
-
Heat the mixture to 60-70 °C for 6 hours.
-
Cool, dilute with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry, and distill to purify pent-4-enenitrile.
Step C: 4-Penten-1-amine
-
To a high-pressure hydrogenation vessel, add pent-4-enenitrile (1.0 eq), ethanol saturated with ammonia, and a slurry of Raney Nickel catalyst (~10% by weight).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 500-1000 psi).
-
Heat the reaction to 50-70 °C with vigorous stirring until hydrogen uptake ceases.
-
Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield 4-penten-1-amine.
Step D: this compound Follow Protocol 1, Step C.
Conclusion and Recommendation
Both the Gabriel Synthesis and Nitrile Reduction pathways represent viable strategies for the synthesis of this compound. The final Boc protection step is a robust and highly scalable transformation common to both routes.
The choice between the two core strategies depends heavily on the available manufacturing infrastructure and priorities:
-
For laboratory to pilot-scale synthesis, or where specialized high-pressure equipment is unavailable, the Gabriel Synthesis (Route 1) is often preferred. It is highly reliable and avoids the use of cyanide. The primary drawbacks—hydrazine toxicity and solid waste generation—can be managed effectively at these scales.
-
For large-scale industrial production, the Nitrile Reduction Pathway (Route 2) presents a more compelling case from a cost and atom economy perspective. Despite requiring more synthetic steps and the use of hazardous cyanide, the lower cost of raw materials and the efficiency of catalytic hydrogenation make it more economically viable. This route is contingent on having the appropriate high-pressure reactors and stringent safety protocols for handling both cyanide and pyrophoric catalysts.
Ultimately, the scalability assessment favors the Nitrile Reduction Pathway for long-term, cost-effective manufacturing, provided the necessary capital investment in safety and equipment is made.
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Cost-benefit analysis of using Tert-butyl pent-4-EN-1-ylcarbamate in large-scale synthesis
An Essential Guide for Process Chemists and Development Scientists:
Cost-Benefit Analysis of Tert-butyl pent-4-en-1-ylcarbamate in Large-Scale Synthesis
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts the economic viability, efficiency, and scalability of a synthetic route. This compound, a versatile bifunctional building block, has gained significant traction for its utility in constructing complex nitrogen-containing heterocycles. This guide offers a comprehensive cost-benefit analysis of its application in large-scale synthesis, providing a direct comparison with viable alternatives, supported by experimental insights and process considerations.
The core value of this compound lies in its two key functional moieties: the tert-butoxycarbonyl (Boc) protected amine and the terminal alkene. The Boc group is a cornerstone of modern organic synthesis, offering robust protection under a wide range of conditions while being susceptible to clean removal under mild acidic conditions. This orthogonality is crucial in multi-step syntheses.[1] The terminal alkene, meanwhile, is a versatile handle for a variety of powerful transformations, most notably ring-closing metathesis (RCM) and other intramolecular cyclization strategies to form valuable scaffolds like piperidines and pyrrolidines, which are prevalent in pharmaceuticals.[2][3]
Comparative Analysis: Economic and Performance Metrics
The decision to incorporate a specific building block into a large-scale campaign hinges on a delicate balance of cost, performance, and process feasibility. Here, we compare this compound with a common alternative strategy: using a different protecting group, such as the benzyloxycarbonyl (Cbz) group, on the same pentenylamine core, or employing alternative cyclization precursors.
Table 1: Economic and Sourcing Overview
| Parameter | This compound | Alternative: Benzyl pent-4-en-1-ylcarbamate (Cbz-protected) |
| Starting Material Cost | Moderate to High | Low to Moderate |
| Key Reagent Cost | Di-tert-butyl dicarbonate (Boc₂O) is relatively expensive. | Benzyl chloroformate (Cbz-Cl) is generally more economical.[4] |
| Supplier Availability | Readily available from multiple fine chemical suppliers.[5] | Widely available. |
| In-house Synthesis | Feasible, but can involve hazardous reagents like lithium aluminum hydride in some routes, posing scale-up challenges.[6] Newer, safer routes are being developed.[6] | Generally straightforward synthesis. |
| Scalability | Good, with established protocols for gram to kilogram scale production.[7] | Excellent, with a long history of industrial use. |
Table 2: Performance and Process Comparison
| Parameter | This compound | Alternative: Benzyl pent-4-en-1-ylcarbamate (Cbz-protected) |
| Protecting Group Stability | Stable to a wide range of nucleophilic and basic conditions. | Stable to acidic and some basic conditions. |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA, HCl in dioxane).[8] | Catalytic hydrogenation (H₂, Pd/C).[8][4] |
| Orthogonality | Excellent. Cleavage conditions do not affect many other common protecting groups. | Deprotection via hydrogenation can reduce other functional groups (e.g., alkenes, alkynes, nitro groups). This can be a significant limitation. |
| Typical Yields in Cyclization | Generally high yields in RCM and other metal-catalyzed cyclizations.[9] | Comparable yields in many cases, but catalyst poisoning can be a concern with some substrates. |
| Purification | Boc-protected intermediates are often non-polar and amenable to standard chromatographic purification or crystallization. | Cbz-protected compounds often exhibit good crystallinity, simplifying purification by recrystallization, which is highly scalable.[4] |
| Safety Considerations | Deprotection releases benign isobutylene and CO₂. | Deprotection via hydrogenation requires specialized high-pressure equipment and careful handling of flammable catalysts and hydrogen gas. |
Experimental Workflow: Synthesis of a Substituted Piperidine
To illustrate the practical implications of choosing between these building blocks, we present a comparative workflow for the synthesis of a generic N-protected 3-vinylpiperidine via Ring-Closing Metathesis (RCM), a common strategy in drug discovery.[2]
dot
Caption: Synthetic workflow using this compound.
Protocol 1: Synthesis of N-Boc-3-vinylpiperidine
-
Allylation: To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise. After stirring for 30 minutes, add allyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The strong base (NaH) deprotonates the carbamate nitrogen, forming a nucleophile that readily displaces the bromide from allyl bromide to form the diallylic amine precursor required for RCM.
-
-
Work-up and Purification: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Ring-Closing Metathesis (RCM): Dissolve the purified diallylic amine (1.0 eq) in anhydrous dichloromethane. Sparge the solution with argon for 20 minutes. Add Grubbs' Second Generation Catalyst (0.01-0.05 eq) and heat the mixture to reflux under an argon atmosphere for 4-8 hours, monitoring by TLC.
-
Causality: The ruthenium catalyst mediates the metathesis reaction between the two terminal alkenes, eliminating ethylene gas and forming the desired six-membered ring.
-
-
Purification: Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-3-vinyl-1,2,3,6-tetrahydropyridine.
-
Reduction: Dissolve the tetrahydropyridine in ethanol or methanol, add Palladium on Carbon (10 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, N-Boc-3-vinylpiperidine.
Protocol 2: Comparative Synthesis using a Cbz-protected analogue
Steps 1-4 would be analogous, using Benzyl pent-4-en-1-ylcarbamate as the starting material and yielding N-Cbz-3-vinyl-1,2,3,6-tetrahydropyridine. The key divergence occurs at the final deprotection/reduction step.
-
Simultaneous Reduction and Deprotection: Dissolve the N-Cbz-3-vinyl-1,2,3,6-tetrahydropyridine in ethanol, add Palladium on Carbon (10 mol%), and subject the mixture to a hydrogen atmosphere.
-
Self-Validation Issue: In this case, hydrogenation will likely reduce the exocyclic vinyl group and the endocyclic double bond, while also cleaving the Cbz group. This leads directly to 3-ethylpiperidine, not the desired 3-vinylpiperidine. This lack of selectivity is a major drawback of the Cbz strategy when other reducible groups are present. To obtain 3-vinylpiperidine, a more complex, multi-step route would be required post-RCM, negating the initial cost advantage.
-
Logical Framework for Selection
The choice between these building blocks is not absolute and depends heavily on the overall synthetic strategy. The following decision-making framework can guide this process.
dot
Caption: Decision matrix for selecting an appropriate building block.
Conclusion and Recommendation
While the upfront cost of this compound and its associated Boc-protection chemistry may be higher than Cbz-based alternatives, its benefits in terms of process safety, predictability, and synthetic flexibility often provide a superior return on investment in a large-scale setting.
-
Cost: The Cbz-protecting group strategy is more economical based on the raw costs of the protecting group reagents.[4]
-
Benefit: The Boc group's key advantage is its orthogonal removal under mild acidic conditions, which preserves other sensitive functional groups—a critical factor in complex molecule synthesis.[1] The deprotection process avoids the need for specialized high-pressure hydrogenation equipment and eliminates the risks associated with flammable catalysts.
For large-scale synthesis campaigns where the final target molecule contains reducible functional groups or where investment in specialized hydrogenation infrastructure is a constraint, This compound is the superior choice . Its higher initial cost is frequently offset by simplified downstream processing, higher overall yields due to fewer side reactions, and a more favorable safety profile. This makes it a more reliable and ultimately more cost-effective building block for the development of complex, high-value pharmaceutical intermediates.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97.00% | CAS: 202925-92-6 | AChemBlock [achemblock.com]
- 6. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl pent-4-en-1-ylcarbamate
For researchers and professionals in the fast-paced world of drug discovery and development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of our collective responsibility to protect ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl pent-4-en-1-ylcarbamate, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice. Our commitment to expertise, experience, and trustworthiness is the foundation of this document, ensuring that every step is part of a self-validating system for laboratory safety.
Hazard Assessment and Chemical Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is essential. This proactive approach allows for the implementation of appropriate safety measures and ensures the selection of the correct disposal pathway.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 202925-92-6 | [PubChem][1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [PubChem][1] |
| Molecular Weight | 185.26 g/mol | [PubChem][1] |
| Appearance | Not available (likely a solid or liquid) | - |
| Solubility | Not available | - |
GHS Hazard Classification
According to information from chemical suppliers, this compound is classified with the following hazards:
| Hazard Statement | Description | GHS Pictogram | Precautionary Statement (Disposal) |
| H302 | Harmful if swallowed | P501 : Dispose of contents/container to an approved waste disposal plant.[1][2] | |
| H315 | Causes skin irritation | ||
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation |
The primary disposal directive, P501 , unequivocally states that this compound and its container must be managed by an approved waste disposal facility.[1][2] This is a non-negotiable starting point for our disposal plan.
Chemical Reactivity and Stability
A Safety Data Sheet for the structurally similar compound, tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate, indicates that it is stable under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents.[2] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[2] This information is critical for waste segregation to prevent dangerous reactions within a waste container.
Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Foundation
Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. All handling of this substance, especially when generating waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its collection by a licensed hazardous waste contractor.
Workflow for the Disposal of this compound
Caption: A workflow diagram illustrating the segregation and disposal process for various waste streams containing this compound.
Experimental Protocol: Waste Collection and Segregation
-
Solid Waste:
-
Unused or Expired Product: Any remaining solid this compound should be collected as hazardous waste. Do not attempt to dispose of it in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and absorbent pads from spill cleanups, must be placed in a designated solid hazardous waste container.[3]
-
-
Liquid Waste:
-
Solutions: If this compound has been used in a solution, the resulting waste solution should be collected in a designated liquid hazardous waste container.
-
Segregation: It is crucial to segregate halogenated and non-halogenated waste streams.[4] Unless the solvent used is halogenated, this waste should be placed in a non-halogenated organic waste container.
-
-
Empty Containers:
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[4][5]
-
Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[5]
-
Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of in the regular laboratory glass or plastic recycling, after defacing the original label.[4]
-
Waste Container Management
-
Compatibility: Ensure that the waste container is made of a material compatible with the chemical waste it will hold. High-density polyethylene (HDPE) is a common and suitable choice.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[5][6]
-
Closure: Waste containers must be kept securely closed except when adding waste.[5]
Storage and Final Disposal Logistics
Satellite Accumulation Areas (SAAs)
In the United States, laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[6][7][8] These are locations at or near the point of waste generation where hazardous waste can be temporarily stored before being moved to a central accumulation area or picked up for disposal.
Key Requirements for SAAs:
-
The SAA must be under the control of the laboratory personnel generating the waste.[7]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[7][9]
-
Waste containers must be removed from the SAA within three days of being full.[6]
Arranging for Disposal
The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][6] Do not attempt to transport hazardous waste off-site yourself.
Decision Tree for Disposal of this compound Waste
Caption: A decision-making diagram for the proper segregation of waste containing this compound.
Spill Management
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material such as vermiculite or sand.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is a straightforward process when guided by a clear understanding of its hazards and the established principles of laboratory waste management. By adhering to the protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a culture of safety within their laboratory and the broader scientific community. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for guidance tailored to your location.
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. needle.tube [needle.tube]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl pent-4-EN-1-ylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed operational framework for the safe handling of Tert-butyl pent-4-EN-1-ylcarbamate. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering instead a self-validating system of protocols grounded in established safety principles. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity in your laboratory.
Hazard Assessment: The "Why" Behind the Precaution
Understanding the potential risks of a compound is the foundational step in developing a robust safety protocol. For this compound, a comprehensive hazard assessment involves evaluating its specific GHS (Globally Harmonized System) classification and data from structurally similar carbamates.
According to aggregated GHS information, this compound is classified as Harmful if swallowed (H302) [1]. However, a prudent and responsible safety protocol requires looking at the broader class of carbamate compounds. Other functionalized carbamates exhibit a wider range of hazards, including:
-
Skin Irritation (H315) and potential for allergic skin reaction (H317)[2].
-
Serious Eye Damage/Irritation (H318/H319) [2].
-
Respiratory Irritation (H335) [2].
Therefore, the principle of precaution dictates that we assume this compound may possess similar irritant properties. The primary routes of exposure to mitigate are ingestion, skin/eye contact, and inhalation of any aerosols or fine particulates. All handling procedures must be designed to minimize these risks.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the required PPE for handling this compound, tailored to specific laboratory operations.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile or Neoprene Gloves | Lab Coat | Not generally required |
| Weighing Solid Compound | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile, Neoprene) | Lab Coat | Required if not in a fume hood or ventilated enclosure (NIOSH-approved respirator with P3 filter for dusts)[3] |
| Preparing Solutions (in a Fume Hood) | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile, Neoprene) | Lab Coat | Not required if work is performed within a certified chemical fume hood |
| Large-Scale Operations or Splash Risk | Face Shield over Goggles | Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat[4] | As dictated by risk assessment |
| Spill Cleanup | Chemical Safety Goggles | Heavy-Duty Chemical-Resistant Gloves | Lab Coat or Chemical-Resistant Suit | NIOSH-approved respirator with appropriate cartridges |
Rationale for PPE Selection
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to create a seal around the eyes, protecting from splashes and fine particulates[2][3]. A face shield should be used in conjunction with goggles during procedures with a high risk of splashing[4].
-
Hand Protection : The hands are the most likely point of exposure[5]. Always wear appropriate chemical-resistant gloves, such as nitrile or neoprene[2][3]. Leather or cloth gloves are unacceptable as they absorb chemicals[6]. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating your skin.
-
Body Protection : A standard lab coat protects against incidental contact and small splashes[2][3]. For tasks involving larger quantities or significant splash potential, a chemical-resistant apron provides an additional barrier[4].
-
Respiratory Protection : Carbamates can cause respiratory irritation[2]. All work, especially the handling of solid powder which can become airborne, should be performed in a well-ventilated area, preferably a certified chemical fume hood[3][7]. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator is required[3].
Procedural Workflow for Safe Handling
A self-validating safety protocol integrates PPE with engineering controls and procedural steps. The following workflow ensures that safety is maintained at every stage of handling.
Caption: Figure 1: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational. Confirm the location and accessibility of the nearest eyewash station and safety shower[3][8].
-
Donning PPE : Put on your PPE in the correct order: first, the lab coat, followed by chemical safety goggles, and finally, gloves. This sequence ensures that the most protective layers are applied correctly.
-
Handling : Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure[3]. Avoid generating dust when weighing the solid material[7].
-
Post-Handling Decontamination : After completing your work, decontaminate the work area and any reusable equipment.
-
Doffing PPE : Remove PPE in the reverse order of donning to prevent self-contamination. Gloves should be removed first, followed by goggles and the lab coat.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE[2][7].
Spill Management and Waste Disposal Plan
Accidents can happen, and a clear plan is essential for a swift and safe response.
Emergency Spill Protocol
For a small spill of solid this compound:
-
Alert Personnel : Inform others in the immediate area.
-
Evacuate : If necessary, evacuate the area. Ensure proper ventilation.
-
Don PPE : Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection[9].
-
Contain : Carefully sweep up the solid material, avoiding dust generation[10]. Dampening the material with a small amount of a suitable solvent can help minimize dust[3].
-
Collect : Place the spilled material and any contaminated cleaning supplies into a suitable, sealed, and clearly labeled container for hazardous waste disposal[2][11].
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal
Proper disposal is critical to protect personnel and the environment.
-
Solid Waste : Unused or waste this compound should be collected in a labeled, sealed container[11].
-
Liquid Waste : Solutions containing the compound must be collected in a designated hazardous waste container. Do not pour down the drain[2][10].
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste[11].
All waste must be disposed of through a licensed professional waste disposal service, adhering strictly to local, state, and federal regulations[2][11].
References
- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. extension.missouri.edu [extension.missouri.edu]
- 5. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 6. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 7. acrospharmatech.com [acrospharmatech.com]
- 8. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
